3,5-Difluoro-4-hydroxybenzonitrile
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3,5-difluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZJDPPWWFJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444265 | |
| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-54-6 | |
| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-hydroxy-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-hydroxybenzonitrile is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex pharmaceutical agents.[1][2] This technical guide provides an in-depth, field-proven methodology for its synthesis, commencing with the readily available starting material, 3,5-difluoroaniline. The described four-step synthetic pathway is chemically robust, proceeding through diazotization, hydrolysis, regioselective formylation, and a final aldehyde-to-nitrile conversion. This document emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comprehensive framework for ensuring a reproducible and scalable synthesis.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. The 3,5-difluoro-4-hydroxyphenyl motif is particularly significant, appearing in a range of advanced therapeutic candidates. This compound serves as a versatile intermediate, providing a synthetically accessible handle—the nitrile group—for elaboration into various functional groups essential for active pharmaceutical ingredients (APIs).[3][4] Its structured synthesis is therefore a critical competency for laboratories engaged in pharmaceutical and agrochemical research and development.[3]
Recommended Synthetic Strategy: A Four-Step Approach
The conversion of 3,5-difluoroaniline to this compound is most reliably achieved via a four-step sequence. This route was designed for its logical flow, use of well-established transformations, and high degree of control at each stage. The pathway circumvents the direct cyanation of a phenol, which can be challenging, by first installing a formyl group that is readily converted to the target nitrile.
The overall transformation is as follows:
Caption: Overall synthetic workflow from 3,5-difluoroaniline.
Experimental Protocols and Mechanistic Discussion
This section provides a detailed, step-by-step methodology for each transformation, grounded in established chemical principles.
Step 1: Diazotization of 3,5-Difluoroaniline
Principle & Causality: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The electrophilic nitrosonium ion (NO⁺) then reacts with the nucleophilic amine. The reaction is performed at 0–5 °C because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.
Detailed Protocol:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄) in water, cooled to 0–5 °C in an ice-salt bath, add 3,5-difluoroaniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting slurry for 15 minutes until a fine, uniform suspension of the aniline salt is formed.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature strictly between 0–5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Self-Validation Check: Confirm the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signifying the full consumption of the starting aniline. The resulting solution, containing the 3,5-difluorobenzenediazonium salt, should be used immediately in the next step.
Step 2: Hydrolysis of the Diazonium Salt to 3,5-Difluorophenol
Principle & Causality: The diazonium group (-N₂⁺) is an excellent leaving group. By heating the aqueous acidic solution of the diazonium salt, the C-N bond cleaves, releasing nitrogen gas and forming a highly reactive aryl cation. This cation is immediately trapped by water, a nucleophile, to yield the corresponding phenol. This is a classic and effective method for synthesizing phenols from anilines.[5][6]
Detailed Protocol:
-
Gently heat the diazonium salt solution prepared in Step 1 to approximately 50-60 °C. A steady evolution of nitrogen gas will be observed.
-
Continue heating until the gas evolution ceases, indicating the completion of the reaction. The solution will typically darken.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-difluorophenol, which can be purified by distillation or column chromatography.
Step 3: Vilsmeier-Haack Formylation of 3,5-Difluorophenol
Principle & Causality: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[7][8] The reaction between a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] The phenol's hydroxyl group is a strong activating, ortho-, para-director. The Vilsmeier reagent, a mild electrophile, attacks the electron-rich aromatic ring, with substitution occurring preferentially at the less sterically hindered para position to yield 3,5-difluoro-4-hydroxybenzaldehyde.[7][10]
Detailed Protocol:
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3,5-difluorophenol (1.0 equivalent) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.
-
Stir vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde, often resulting in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Step 4: Conversion of Aldehyde to this compound
Principle & Causality: This transformation is a reliable two-stage, one-pot process. First, the aldehyde reacts with hydroxylamine to form an aldoxime.[11][12] Subsequently, the aldoxime is dehydrated to yield the nitrile.[11][13] Various dehydrating agents can be employed; a common and effective method involves heating the oxime in a high-boiling solvent or with a reagent like acetic anhydride. The mechanism involves the conversion of the hydroxyl group into a better leaving group, followed by elimination to form the carbon-nitrogen triple bond.[14]
Detailed Protocol:
-
Dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as formic acid or DMF.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equivalents).[15]
-
Heat the mixture under reflux for the time required to convert the aldehyde to the oxime (monitor by TLC).
-
Continue to heat the reaction mixture (often at a higher temperature if using a high-boiling solvent like DMF) to effect the dehydration of the intermediate oxime to the nitrile.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data and Yield Summary
The following table provides expected quantitative data for the synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.
| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 & 2 | Aniline → Phenol | 1. NaNO₂, H₂SO₄2. Heat | 3,5-Difluorophenol | 70-80% |
| 3 | Phenol → Aldehyde | POCl₃, DMF | 3,5-Difluoro-4-hydroxybenzaldehyde | 75-85% |
| 4 | Aldehyde → Nitrile | NH₂OH·HCl, Heat | This compound | 80-90% |
Safety and Handling Considerations
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. All operations involving them should be conducted at low temperatures (0–5 °C) and behind a safety shield. They should never be allowed to dry out and are best used immediately in solution.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagents: Standard laboratory safety practices should be followed for all reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route detailed in this guide, progressing from 3,5-difluoroaniline through a phenol intermediate, offers a reliable and scalable method for producing high-purity this compound. By understanding the mechanistic underpinnings of each step—diazotization, hydrolysis, Vilsmeier-Haack formylation, and oxime dehydration—researchers can effectively troubleshoot and optimize the process. This pathway provides drug development professionals with a robust tool for accessing a key molecular scaffold, thereby facilitating the discovery and synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 12. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. asianpubs.org [asianpubs.org]
A Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,5-Difluoro-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the characterization of these fluorinated molecules.[1][2][3] This guide provides an in-depth technical analysis of the ¹⁹F NMR chemical shifts of 3,5-Difluoro-4-hydroxybenzonitrile, a compound representative of a common structural motif in medicinal chemistry. Moving beyond a simple reporting of values, this document elucidates the underlying principles governing its ¹⁹F NMR spectrum, details a rigorous experimental protocol for its acquisition, and explores the influence of environmental factors such as solvent and pH. Furthermore, we introduce computational methods as a powerful predictive and validation tool.
Introduction: The Significance of ¹⁹F NMR in Structural Elucidation
¹⁹F NMR spectroscopy offers several distinct advantages for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, resulting in high sensitivity comparable to that of ¹H NMR.[1][4][5] Critically, the chemical shift range of ¹⁹F is exceptionally wide—spanning over 800 ppm—which provides exquisite sensitivity to the local electronic environment.[5][6] This sensitivity makes ¹⁹F NMR a powerful "spectroscopic spy" for probing molecular interactions, conformational changes, and metabolic transformations.[2][3] For a molecule like this compound, ¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the fluorine atoms, which are key to its designed properties.
Theoretical Framework: Predicting the ¹⁹F Chemical Shift
The chemical shift of the fluorine nuclei in this compound is determined by a balance of electronic effects from the substituents on the aromatic ring. Due to the molecule's symmetry, both fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum.
-
Substituent Effects :
-
Hydroxyl Group (-OH) : The para-hydroxyl group is a strong π-donor through resonance, increasing electron density at the ortho and para positions. This increased shielding would typically shift the fluorine resonance upfield (to less negative ppm values).
-
Nitrile Group (-CN) : The meta-nitrile group is a strong electron-withdrawing group through both induction and resonance, decreasing electron density on the ring. This deshielding effect would shift the resonance downfield.
-
Fluorine Atoms (-F) : Fluorine itself is highly electronegative, exerting a strong inductive electron-withdrawing effect, but also a resonance-based electron-donating effect.
-
The final observed chemical shift is a complex interplay of these competing factors. Based on typical chemical shift ranges for aryl fluorides, the resonance for this compound is anticipated to fall within the -100 to -140 ppm range (relative to CFCl₃).[7][8]
The Critical Role of the Molecular Environment
The high sensitivity of the ¹⁹F chemical shift to its surroundings means that experimental conditions can significantly alter the observed spectrum.[4][9][10] Understanding these effects is paramount for reproducibility and accurate interpretation.
Solvent Effects
The choice of deuterated solvent can cause significant variations in the ¹⁹F chemical shift, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[11] Polar, hydrogen-bond-donating or -accepting solvents will interact with the phenolic proton and the nitrile group, subtly altering the electronic distribution within the ring and, consequently, the shielding of the fluorine nuclei.
| Solvent | Polarity | Expected Interaction | Potential Shift Direction |
| Chloroform-d (CDCl₃) | Non-polar | Minimal specific interactions. | Serves as a good baseline. |
| DMSO-d₆ | Polar Aprotic | Strong H-bond acceptor at the -OH group. | Downfield shift due to polarization. |
| Methanol-d₄ (CD₃OD) | Polar Protic | Acts as both H-bond donor and acceptor. | Complex effects, likely downfield. |
| Benzene-d₆ | Aromatic | π-stacking and anisotropic effects. | Typically causes upfield shifts.[11] |
pH Dependence
The phenolic hydroxyl group makes this compound a pH-sensitive molecule. Deprotonation of the phenol to form the phenoxide anion will have a dramatic effect on the ¹⁹F chemical shift.
-
Protonated State (Low pH) : The -OH group acts as a moderate electron-donating group.
-
Deprotonated State (High pH) : The resulting phenoxide (-O⁻) is an exceptionally strong electron-donating group. This will massively increase electron density on the ring, causing a significant upfield shift (less negative ppm) of the ¹⁹F resonance.
This pH-dependent shift can be exploited to determine the pKa of the compound and makes such molecules potential candidates for development as ¹⁹F NMR-based pH indicators.[12][13][14]
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 12. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3,5-Difluoro-4-hydroxybenzonitrile
Introduction
3,5-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable synthon for creating complex molecular architectures. Accurate and precise quantification of this analyte, whether as a starting material, a process intermediate, or a metabolite, is critical for quality control, pharmacokinetic studies, and regulatory compliance.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the analysis of this compound, drawing upon foundational principles and field-proven strategies.
Section 1: Foundational Physicochemical Properties
A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. The properties of this compound directly inform every decision in the method development process, from sample preparation to instrument settings.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₇H₃F₂NO | Provides the basis for calculating the exact mass. |
| Molecular Weight | 155.1 g/mol [1] | Determines the m/z of the parent ion. |
| Structure | Aromatic ring with -OH, -CN, and two -F groups | The phenolic -OH group is acidic and the primary site for deprotonation, making negative ion mode the logical choice. The nitrile and fluorine groups are strongly electron-withdrawing. |
| pKa | ~7-8 (Estimated) | The acidic nature of the phenolic proton dictates that analysis in negative ion mode ([M-H]⁻) will be highly efficient and sensitive. |
The key to analyzing this molecule is leveraging the acidic phenolic proton. In a solution with a pH above its pKa, the molecule will readily deprotonate, forming a stable phenoxide anion. This makes it an ideal candidate for electrospray ionization in negative mode (ESI-).
Section 2: Sample Preparation & Liquid Chromatography
The goal of this stage is twofold: to present the analyte to the mass spectrometer in a compatible solvent system and to chromatographically separate it from any matrix components or impurities.
Experimental Protocol: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 methanol:water. This solution is used to prepare calibration standards.
-
Calibration Curve Standards: Perform serial dilutions from the working stock solution using 50:50 methanol:water to create a series of standards ranging from the low pg/mL to ng/mL level, depending on the required sensitivity.
Chromatographic Method
A reversed-phase chromatographic method provides excellent retention and peak shape for polar aromatic compounds like this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phases provide robust hydrophobic retention for aromatic rings. The short length and small particle size are ideal for fast, high-efficiency separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier ensures the phenolic proton is protonated on-column, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 3 minutes | A generic gradient that can be optimized to ensure the analyte elutes in a region free from matrix interference. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion. |
Section 3: Mass Spectrometry Method Development
Ionization Source Selection: The Critical Choice
Electrospray Ionization (ESI) is the preferred technique for polar molecules that can be readily ionized in solution.[2] Given the acidic nature of the phenolic group, ESI in negative ion mode is the optimal choice for achieving the highest sensitivity.[3][4] In this mode, the instrument's high voltage facilitates the removal of the phenolic proton, forming the [M-H]⁻ ion.
Full Scan and MS/MS Analysis
The first step in the MS is to confirm the mass of the deprotonated parent molecule.
-
Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer.
-
Full Scan (Q1 Scan): In negative ion mode, scan a mass range that includes the expected m/z of the [M-H]⁻ ion (e.g., m/z 50-200). The most abundant ion observed should be the deprotonated molecule at m/z 154.0 .
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 154.0) in the first quadrupole (Q1). Apply a collision gas (typically argon or nitrogen) in the collision cell (Q2) to induce fragmentation.[5] Scan the third quadrupole (Q3) to detect the resulting fragment ions.
Proposed Fragmentation Pathway
Collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound is expected to proceed through characteristic losses related to its functional groups. The electron-withdrawing nature of the nitrile and fluorine atoms stabilizes the phenoxide anion, requiring sufficient collision energy to induce fragmentation.
The most probable fragmentation pathways involve the loss of small, stable neutral molecules. Based on the fragmentation of similar benzonitrile and phenolic structures, the following primary fragments are proposed:[6][7]
-
Loss of CO (Carbon Monoxide): A common fragmentation pathway for phenols, leading to a five-membered ring fragment.
-
[C₇H₂F₂NO]⁻ → [C₆H₂F₂N]⁻ + CO (m/z 154.0 → m/z 126.0)
-
-
Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation for nitrile-containing compounds.
-
[C₇H₂F₂NO]⁻ → [C₆H₂F₂O]⁻ + HCN (m/z 154.0 → m/z 127.0)
-
The relative abundance of these fragments can be tuned by optimizing the collision energy. A higher collision energy will favor more extensive fragmentation.
Caption: Proposed CID fragmentation pathway for this compound.
Section 4: Quantitative Analysis Workflow (LC-MRM)
For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is the gold standard. This tandem MS technique involves selecting a specific precursor ion in Q1, fragmenting it in Q2, and monitoring for a specific product ion in Q3.
MRM Method Development
-
Select Transitions: Based on the product ion scan, select the most intense and specific fragment ions.
-
Quantifier: The most abundant and stable transition (e.g., 154.0 → 126.0). This transition is used for calculating the concentration.
-
Qualifier: A second, less abundant transition (e.g., 154.0 → 127.0). This transition is used to confirm the identity of the analyte. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards.
-
-
Optimize Parameters: For each MRM transition, optimize the collision energy (CE) and other instrument-specific parameters (e.g., declustering potential) to maximize the signal intensity.
Method Validation
A quantitative method must be validated to ensure its performance is acceptable for its intended purpose. Validation should be performed according to established regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[8][9][10][11]
Caption: Standard workflow for quantitative LC-MS/MS analysis.
The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing the response of the analyte in matrix versus neat solution. Should be consistent and reproducible. |
Conclusion
The mass spectrometric analysis of this compound is a straightforward yet exacting process. By leveraging its intrinsic physicochemical properties—specifically the acidic phenolic proton—a highly sensitive and selective method can be developed using liquid chromatography coupled with negative ion electrospray ionization tandem mass spectrometry. A systematic approach to method development, from chromatographic separation to the optimization of MRM transitions, is essential. Rigorous method validation in accordance with regulatory standards ensures that the data generated is reliable, reproducible, and fit for purpose, supporting critical decisions in drug development and manufacturing.
References
- 1. cenmed.com [cenmed.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
FT-IR spectrum of 3,5-Difluoro-4-hydroxybenzonitrile
An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Difluoro-4-hydroxybenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's unique structure dictates its vibrational spectrum. We will explore the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and provide a detailed interpretation of the resulting spectrum. The causality behind experimental choices and analytical deductions is emphasized to ensure a robust and reproducible understanding of the material's characterization.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
This compound (PubChem CID: 10749406) is a polysubstituted aromatic compound whose utility in organic synthesis is derived from its distinct functional groups: a nitrile (–C≡N), a hydroxyl (–OH), and two fluorine atoms (–F) attached to a benzene ring.[1][2] The precise arrangement of these groups governs the molecule's reactivity and physical properties.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such molecules.[3] By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" directly correlated to the functional groups and overall structure. For a molecule like this compound, FT-IR is indispensable for verifying the presence of the key nitrile and hydroxyl moieties and confirming the integrity of the substituted aromatic framework.
Theoretical Principles: Correlating Structure with Spectral Features
The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The frequency of each vibration is determined by the masses of the bonded atoms and the strength of the chemical bond connecting them. The key functional groups and their expected vibrational characteristics are as follows:
-
Hydroxyl (–OH) Group: The O–H stretching vibration in phenols typically appears as a strong, broad absorption band in the 3200–3600 cm⁻¹ region.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding (O–H···N or O–H···O), which is significant in the solid state. The C–O stretching vibration of a phenol is also characteristic, appearing in the 1200-1260 cm⁻¹ range, distinguishing it from aliphatic alcohols.[4]
-
Nitrile (–C≡N) Group: The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in an IR spectrum. It appears as a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹.[6] For aromatic nitriles, this peak is often found near 2240 cm⁻¹.[6][7] Its intensity and exact position can be influenced by the electronic effects of other substituents on the aromatic ring.[8][9]
-
Carbon–Fluorine (C–F) Bonds: The C–F bond is the strongest single bond in organic chemistry, leading to intense absorption bands.[10] These C–F stretching vibrations are found in the 1000–1360 cm⁻¹ region.[10] For molecules with multiple fluorine atoms, this absorption may split into symmetric and asymmetric stretching modes, often resulting in multiple strong peaks that can dominate the fingerprint region.[10][11]
-
Substituted Benzene Ring: The aromatic ring gives rise to several characteristic vibrations:
-
Aromatic C–H Stretch: These appear as weak to medium absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4][12]
-
Ring C=C Stretches: These occur as a series of medium to strong peaks in the 1450–1600 cm⁻¹ region.[4][12]
-
Out-of-Plane (OOP) C–H Bending: The substitution pattern on the benzene ring strongly influences the C–H "wagging" vibrations below 900 cm⁻¹.[12][13] For this compound, the ring is 1,2,4,5-tetrasubstituted, leaving two adjacent C-H bonds. This pattern is expected to produce a characteristic absorption in the 800-900 cm⁻¹ range.
-
Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders like this compound. It requires minimal to no sample preparation, avoids complications from moisture often associated with KBr pellets, and ensures excellent sample-to-crystal contact for high-quality data.[14][15][16]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.[17]
-
-
Crystal Cleaning (Causality: Prevent Cross-Contamination):
-
Thoroughly clean the ATR crystal surface. A common and effective procedure is to wipe the crystal with a lint-free swab soaked in isopropyl alcohol, followed by a dry swab to remove any residual solvent.
-
Rationale: Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results.
-
-
Background Spectrum Acquisition (Causality: Isolate Sample Absorptions):
-
With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure.
-
Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Rationale: This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.
-
-
Sample Application and Measurement:
-
Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[17]
-
Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
-
Rationale: The ATR effect relies on an evanescent wave that penetrates only a few microns into the sample.[15] Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
-
Data Processing and Post-Acquisition:
-
The instrument software will automatically perform the background subtraction.
-
Apply an ATR correction if necessary (this algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave).
-
Clean the crystal surface thoroughly as described in Step 2 to prepare for the next measurement.
-
FT-IR Spectrum Analysis and Interpretation
The is characterized by several distinct regions. The table below summarizes the expected key absorption bands, followed by a detailed discussion.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment & Expected Intensity |
| 3500–3200 | O–H Stretch (intermolecular H-bonded) | Strong, Broad |
| 3100–3030 | Aromatic C–H Stretch | Weak to Medium, Sharp |
| 2260–2240 | C≡N Stretch | Medium, Sharp |
| 1610–1580 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1520–1470 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1360–1200 | C–F Stretch & C–O Stretch | Strong, Complex Bands |
| 900–800 | Aromatic C–H Out-of-Plane Bend | Medium to Strong |
Table 1: Summary of characteristic FT-IR vibrational frequencies for this compound.
Detailed Peak Assignments
-
O–H Stretching Region (~3350 cm⁻¹): A prominent, broad absorption is expected in this region, confirming the presence of the hydroxyl group. Its breadth is a clear indicator of strong intermolecular hydrogen bonding within the solid-state crystal lattice, a typical feature for phenols.[4]
-
C≡N Stretching Region (~2250 cm⁻¹): A sharp, distinct peak of medium intensity should be observed here. This is a highly reliable and unambiguous indicator of the nitrile functional group.[6][8] Its clean appearance in a spectrally isolated region makes it a primary marker for confirming the molecule's identity.
-
Aromatic and C–F Region (1610–1100 cm⁻¹): This region is more complex.
-
Peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are attributed to the stretching vibrations of the C=C bonds within the benzene ring.[12]
-
The region between 1360 cm⁻¹ and 1200 cm⁻¹ will likely contain multiple strong, possibly overlapping, absorptions. This complexity arises from the confluence of the very strong C–F stretching vibrations and the phenolic C–O stretch.[10][18] The presence of two fluorine atoms can lead to multiple C-F bands, making precise assignment without computational modeling challenging but confirming the fluorinated nature of the compound.[10]
-
-
Fingerprint Region (< 1000 cm⁻¹): This region contains numerous absorptions related to bending and skeletal vibrations. A key diagnostic peak is expected between 800-900 cm⁻¹ , corresponding to the out-of-plane bending of the two adjacent C–H bonds on the tetrasubstituted aromatic ring.[12][13] This feature provides strong evidence for the specific substitution pattern of the molecule.
Workflow for Spectral Analysis
The logical process from sample handling to structural confirmation is a self-validating system. Each step builds upon the last to ensure the final interpretation is grounded in a high-quality, artifact-free dataset.
Caption: Logical workflow for FT-IR analysis of this compound.
Conclusion
The provides a wealth of structural information that is readily interpretable. The key diagnostic features are the broad hydroxyl O–H stretch (~3350 cm⁻¹), the sharp nitrile C≡N stretch (~2250 cm⁻¹), the strong and complex C–F and C–O absorptions (1360–1200 cm⁻¹), and characteristic aromatic ring vibrations. By following a robust experimental protocol, particularly with the ATR technique, a high-fidelity spectrum can be reliably obtained. This spectrum serves as an essential tool for identity confirmation, quality control in manufacturing, and for monitoring chemical reactions involving this versatile synthetic intermediate.
References
- 1. PubChemLite - 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 11. mathnet.ru [mathnet.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. ijaemr.com [ijaemr.com]
An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-hydroxybenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3,5-Difluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient process design, formulation development, and quality control.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior in various stages of development and application. From synthesis and purification to formulation and bioavailability, solubility data informs critical decisions. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, knowledge of solubility is essential for optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and ensuring high yield and purity of the final product.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its experimental determination and interpretation.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is crucial to first examine its molecular structure and resulting physicochemical properties.
Molecular Structure:
-
Appearance: White to pale cream crystals or powder.[3]
-
Key Functional Groups:
-
Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.
-
Nitrile (-CN) group: A polar group that can act as a hydrogen bond acceptor.
-
Fluorine (-F) atoms: Highly electronegative atoms that contribute to the molecule's polarity and can participate in weaker intermolecular interactions.
-
Benzene ring: A nonpolar aromatic core.
-
The presence of both polar (hydroxyl, nitrile, fluorine) and nonpolar (benzene ring) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Predicted Solubility Behavior:
Based on its structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding. For instance, a structurally similar compound, 4-hydroxy-3,5-dimethylbenzonitrile, is known to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] The parent compound, benzonitrile, is slightly soluble in water but more soluble in organic solvents.[5][6][7] Therefore, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar functional groups.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.
Experimental Workflow: The Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed vessels
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at a known concentration.
-
Calibration Curve: From the stock solution, prepare a series of calibration standards of decreasing concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Analytical Method for Quantification
A validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and reliable technique.[9][10]
-
Column: A C18 column is often suitable for separating aromatic compounds.[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: The UV detector should be set to a wavelength where this compound exhibits strong absorbance. The UV spectrum of hydroxybenzonitrile can be used as a reference to determine an appropriate wavelength.[11]
Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances in the solvent.[12]
Expected Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and nitrile groups of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can form strong hydrogen bonds with this compound. |
| Acetone | Polar Aprotic | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. The overall polarity of acetone facilitates the dissolution of the polar solute. |
| Acetonitrile | Polar Aprotic | Moderate | The nitrile group of acetonitrile can interact with the polar groups of the solute, but it is a weaker hydrogen bond acceptor than acetone. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester group can act as a hydrogen bond acceptor, but the presence of the nonpolar ethyl group may slightly reduce its solvating power for this compound compared to more polar solvents. |
| Dichloromethane (DCM) | Nonpolar (dipolar) | Low to Moderate | While considered nonpolar, DCM has a dipole moment and can engage in dipole-dipole interactions. However, its inability to form strong hydrogen bonds will likely limit the solubility of this compound. |
| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane lacks the ability to form the necessary intermolecular interactions (hydrogen bonding, strong dipole-dipole) to effectively dissolve the polar this compound. |
| Toluene | Nonpolar (aromatic) | Low | The aromatic ring of toluene can have some pi-pi stacking interactions with the benzene ring of the solute, but this is unlikely to overcome the energy required to break the crystal lattice of the highly polar solid. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | DMSO is a very strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar organic compounds. |
Disclaimer: The expected solubility values in this table are qualitative estimations based on chemical principles and data from analogous compounds. For accurate quantitative data, experimental determination as described in Section 3 is required.
Interpreting Solubility Data: The Role of Intermolecular Forces
The solubility of a solid in a liquid is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in polar solvents.
Caption: Key intermolecular forces influencing the solubility of this compound in protic and aprotic polar solvents.
In polar protic solvents like methanol and ethanol, the primary driving force for dissolution is the formation of strong hydrogen bonds between the solvent and the solute's hydroxyl and nitrile groups. The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the solute molecule.
In polar aprotic solvents like acetone and DMSO, the solvent can only act as a hydrogen bond acceptor. It will form hydrogen bonds with the hydroxyl group of this compound. Additionally, dipole-dipole interactions between the polar solvent and the polar C-F and C-N bonds of the solute contribute to the overall solubility.
The lower solubility in nonpolar solvents is due to the inability of these solvents to form strong interactions with the polar functional groups of the solute. The energy gained from weak van der Waals forces between the nonpolar solvent and the solute's benzene ring is insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, a thorough understanding of the molecule's physicochemical properties allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method, coupled with a validated analytical technique like HPLC-UV, provides a robust system for generating accurate and reliable solubility data. This information is indispensable for researchers and professionals in the chemical and pharmaceutical industries to facilitate process optimization, formulation development, and ultimately, the successful application of this important chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. atamankimya.com [atamankimya.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzonitrile - Wikipedia [en.wikipedia.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. longdom.org [longdom.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3,5-Difluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of 3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore its electronic characteristics and chemical reactivity, detail a representative synthetic pathway, and discuss its applications as a versatile building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.
Molecular Structure and Chemical Identity
This compound is a multifunctional aromatic compound.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two fluorine (-F) atoms positioned ortho to the hydroxyl group and meta to the nitrile group.
The strategic placement of these functional groups imparts a unique electronic profile. The hydroxyl group is an activating, ortho-para directing group, while the nitrile and fluorine atoms are deactivating, electron-withdrawing groups. This electronic interplay is fundamental to its reactivity and its utility as a synthetic precursor.
Caption: Key functional groups of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are crucial for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 2967-54-6 | [1][2][3] |
| Molecular Formula | C₇H₃F₂NO | [1][2][4] |
| Molecular Weight | 155.10 g/mol | [1][2] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 198.0 - 208.0 °C | [3] |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | [1] |
| LogP (Predicted) | 1.54208 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Reactivity and Chemical Behavior
The reactivity of this compound is governed by its distinct functional groups.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This site is a key handle for etherification and esterification reactions, allowing for the introduction of diverse substituents. The pKa is influenced by the electron-withdrawing fluorine and nitrile groups, making it more acidic than phenol itself.
-
Aromatic Ring: The fluorine atoms strongly deactivate the ring towards electrophilic aromatic substitution. However, the powerful activating effect of the corresponding phenoxide ion can enable substitution reactions under specific conditions. The positions ortho to the hydroxyl group (and meta to the nitrile) are the most likely sites for such reactions.
-
Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. It is a key contributor to the molecule's polarity and serves as a valuable synthetic handle.
The presence of fluorine atoms not only modulates the electronic properties but can also improve metabolic stability and binding affinity when the molecule is incorporated into a larger bioactive compound, a common strategy in drug design.[5][6]
Synthesis Methodologies
The synthesis of substituted hydroxybenzonitriles often involves multi-step sequences starting from readily available materials. A common strategy for analogous compounds, such as 2,6-difluoro-4-hydroxybenzonitrile, starts with a corresponding aniline derivative.[7] This process typically involves bromination, diazotization-hydrolysis to install the hydroxyl group, and finally, a cyanation reaction to introduce the nitrile functionality.[7]
Exemplary Protocol: Synthesis of a Difluoro-4-hydroxybenzonitrile Analog
This protocol is based on the synthesis of the 2,6-difluoro isomer and serves as a representative workflow for this class of compounds.[7]
Step 1: Bromination of the Aniline Precursor
-
Dissolve the starting aniline (e.g., 3,5-difluoroaniline) in a suitable solvent.
-
Introduce a brominating agent (e.g., N-bromosuccinimide or bromine) under controlled temperature conditions to achieve selective bromination at the para-position.
-
Work up the reaction mixture to isolate the brominated aniline intermediate.
Step 2: Diazotization and Hydrolysis
-
Dissolve the brominated aniline in an acidic aqueous solution (e.g., using phosphoric acid).[7]
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Heat the reaction mixture to hydrolyze the diazonium salt, replacing it with a hydroxyl group. This step is often catalyzed by a copper salt.[7]
-
Extract the resulting brominated phenol from the aqueous solution.
Step 3: Cyanation
-
The final step involves a nucleophilic substitution to replace the bromine atom with a nitrile group.
-
Heat the brominated phenol with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Following the reaction, perform an aqueous workup and purification (e.g., crystallization or chromatography) to yield the final this compound product.
Caption: Representative workflow for the synthesis of difluoro-hydroxybenzonitriles.
Applications in Research and Development
This compound is a valuable building block for creating more complex molecules with desired biological or material properties.[6][8]
-
Pharmaceutical Synthesis: As a versatile intermediate, this compound is instrumental in synthesizing active pharmaceutical ingredients (APIs).[5][6][8] The fluorinated hydroxyphenyl nitrile motif is present in various developmental drugs. The fluorine atoms can enhance metabolic stability and binding affinity, while the hydroxyl and nitrile groups provide points for further chemical elaboration.[5] It is particularly useful in constructing inhibitors for enzymes or receptors in therapeutic areas like oncology and infectious diseases.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create new pesticides and herbicides.[6][8] The unique electronic and steric properties conferred by the fluorine and nitrile groups can lead to compounds with high potency and selectivity against specific agricultural pests or weeds.[6]
-
Materials Science: The rigid, polar structure of this compound makes it a candidate for incorporation into high-performance polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.[8][9]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.
-
Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: It is known to cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10][11]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12][13]
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. H31620.03 [thermofisher.com]
- 4. PubChemLite - 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 10. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
CAS number 2967-54-6 characterization data
A Technical Guide to the Characterization of N-Ethyl-N-nitroso-ethanamine (CAS 2967-54-6)
Disclaimer: Publicly available, in-depth characterization data for N-Ethyl-N-nitroso-ethanamine (CAS 2967-54-6) is limited. This guide will utilize its structural analogue, N-Nitrosodiethylamine (NDEA, CAS 55-18-5) , as a representative compound to detail the essential characterization methodologies and data interpretation. The principles and techniques described herein are directly applicable to the analysis of CAS 2967-54-6.
Introduction
N-nitroso compounds are a class of chemicals that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Their formation can occur during the synthesis, manufacturing, or storage of various products, including pharmaceuticals, necessitating highly sensitive and specific analytical methods for their detection and quantification.[1] This guide provides a comprehensive overview of the characterization of N-nitrosamines, using the well-documented N-Nitrosodiethylamine (NDEA) as a model. We will explore its physicochemical properties, spectroscopic signature, analytical quantification, and the toxicological mechanisms that drive its classification as a hazardous impurity.
Part 1: Physicochemical and Spectroscopic Characterization
A foundational step in the analysis of any chemical entity is the thorough characterization of its physical and spectroscopic properties. This data provides the basis for identity confirmation and informs the selection of appropriate analytical techniques.
Physicochemical Properties
NDEA is a light-sensitive, volatile, clear yellow oil.[2] It is soluble in water, lipids, and various organic solvents.[2] A summary of its key physical properties is presented in Table 1. Understanding these properties is crucial; for instance, its volatility and thermal stability (or lack thereof) will determine whether a gas chromatography (GC) or liquid chromatography (LC) based method is more suitable for analysis.
Table 1: Physicochemical Properties of N-Nitrosodiethylamine (NDEA)
| Property | Value | Source |
|---|---|---|
| CAS Number | 55-18-5 | [3] |
| Molecular Formula | C4H10N2O | [3] |
| Molecular Weight | 102.14 g/mol | [4] |
| Appearance | Clear, slightly yellow liquid | [4][5] |
| Boiling Point | 175-177 °C | [4] |
| Specific Gravity | 0.9422 | [5] |
| Solubility | Soluble in water, lipids, organic solvents |[2] |
Spectroscopic Profile
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification. The primary techniques used are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
1.2.1 Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For NDEA, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak ([M]+) at m/z 102, corresponding to the molecular weight of NDEA.[6] Other significant fragments can be observed, which aid in structural confirmation.[6]
1.2.2 Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of NDEA would show characteristic absorption bands corresponding to C-H, C-N, and N=O bond vibrations.[3][7] These spectra can be acquired on neat liquid samples or in various solvents.[8]
1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
-
¹H NMR: The proton NMR spectrum of NDEA would show signals corresponding to the two ethyl groups. The chemical shifts and splitting patterns of these signals are indicative of their connectivity within the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[9][10] For NDEA, two distinct signals would be expected for the two carbons of the ethyl groups.[9][10]
Part 2: Analytical Methodologies for Quantification
Due to the low acceptable intake (AI) limits set by regulatory agencies like the U.S. Food and Drug Administration (FDA), highly sensitive analytical methods are required for the quantification of nitrosamine impurities.[1][11] The choice between GC and LC is often dictated by the volatility and thermal stability of the target nitrosamine.[1]
Core Principle: The Need for Mass Spectrometry
Given the trace levels at which these impurities must be controlled, conventional detectors like Ultraviolet (UV) are often insufficient.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the necessary sensitivity and selectivity for this application.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a preferred method for a broad range of nitrosamines, including those that are non-volatile or thermally unstable.[1][12]
Workflow Diagram: LC-MS/MS Analysis of N-Nitrosamines
Caption: General workflow for NDEA analysis using an internal standard.[13]
Detailed Protocol: LC-MS/MS Method
-
Standard Preparation : Prepare stock solutions of the nitrosamine standard (e.g., NDEA) and a deuterated internal standard (e.g., NDEA-d10) in a suitable solvent like water or methanol.[14] Create a series of calibration standards by diluting the stock solutions.[1]
-
Sample Preparation :
-
Accurately weigh the drug substance into a centrifuge tube.
-
Add a precise volume of diluent (e.g., 1% formic acid in water) and the internal standard solution.
-
Vortex the sample to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the sample to separate any undissolved material.[1]
-
Filter the supernatant into an appropriate vial for analysis.
-
-
Chromatographic Conditions :
-
LC System : A UPLC or HPLC system.[1]
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A : 0.1% Formic Acid in Water.[1]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile or Methanol.[1]
-
Gradient : A gradient elution is typically used, starting with a low percentage of organic mobile phase and ramping up to elute the nitrosamines.[1]
-
-
Mass Spectrometry Conditions :
Rationale for Experimental Choices : The use of a stable isotope-labeled internal standard, such as NDEA-d10, is critical.[13] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects or variations in instrument response, allowing for more accurate and precise quantification.[13] The acidic mobile phase helps to protonate the analytes, which is favorable for positive-ion mode mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile nitrosamines like NDEA, GC-MS is also a powerful technique.[1] Headspace GC-MS is particularly useful as it minimizes matrix effects by only introducing the volatile components of the sample into the instrument.[15]
Detailed Protocol: Headspace GC-MS Method
-
Standard and Sample Preparation :
-
Headspace Conditions :
-
Incubation Temperature and Time : Optimize to ensure efficient partitioning of the nitrosamines into the headspace.
-
-
GC Conditions :
-
Mass Spectrometry Conditions :
-
Ion Source : Electron Ionization (EI).
-
Detection Mode : Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.
-
Part 3: Toxicological Profile and Mechanism of Action
NDEA is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2][15] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[16] The toxicity of NDEA is not inherent to the molecule itself but is a result of its metabolic activation in the body.[17]
Metabolic Activation
The primary pathway for NDEA's bioactivation involves cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, which are predominantly found in the liver.[18][19]
-
α-Hydroxylation : The process begins with the hydroxylation at the α-carbon of one of NDEA's ethyl groups.[18][20]
-
Decomposition : This creates an unstable intermediate that spontaneously decomposes, releasing acetaldehyde.[18][20]
-
Formation of Ethyldiazonium Ion : The decomposition yields a highly reactive electrophilic ethyldiazonium ion.[18][20]
-
DNA Alkylation : This reactive ion can then attack nucleophilic sites on DNA bases, forming DNA adducts (e.g., N7-ethylguanine and O⁶-ethylguanine).[18]
This process of DNA alkylation can lead to mutations during DNA replication if not repaired, which is the initiating step in carcinogenesis.[20]
Diagram: Metabolic Activation of NDEA
Caption: Metabolic activation pathway of NDEA leading to DNA damage.[18][20]
Conclusion
The characterization of N-nitrosamines such as N-Ethyl-N-nitroso-ethanamine requires a multi-faceted approach combining physicochemical analysis, detailed spectroscopic identification, and highly sensitive quantitative methods. As demonstrated using NDEA as a model, techniques like LC-MS/MS and GC-MS are indispensable for meeting the stringent regulatory requirements for these potentially carcinogenic impurities. A thorough understanding of their metabolic activation provides the causal link between their chemical structure and toxicological effects, underscoring the critical importance of their control in pharmaceutical products and other consumer goods.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 3. Ethanamine, N-ethyl-N-nitroso- [webbook.nist.gov]
- 4. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-NITROSODIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. ez.restek.com [ez.restek.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. N-Nitrosodimethylamine [webbook.nist.gov]
- 9. N-NITROSODIETHYLAMINE(55-18-5) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. veeprho.com [veeprho.com]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-Nitrosodiethylamine-d10 | C4H10N2O | CID 137628712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Standardization of conditions for the metabolic activation of N-nitrosodiethylamine in mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 19. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-4-hydroxybenzonitrile in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold in Drug Discovery
3,5-Difluoro-4-hydroxybenzonitrile is a highly versatile and strategically important building block in medicinal chemistry.[1][2] Its structure, featuring a benzene ring substituted with a nitrile, a hydroxyl group, and two fluorine atoms, provides a unique combination of chemical handles and physicochemical properties that are highly sought after in the design of modern therapeutics. The strategic placement of these functional groups makes it an invaluable scaffold, particularly in the development of targeted therapies like kinase inhibitors.[3]
The key attributes of this compound that underpin its utility include:
-
Hydrogen Bonding Capabilities: The phenolic hydroxyl group can act as a crucial hydrogen bond donor, while the nitrile nitrogen serves as a hydrogen bond acceptor. This dual capacity allows for specific and strong interactions with biological targets.
-
Metabolic Stability and Potency: The presence of fluorine atoms ortho to the hydroxyl group can significantly enhance metabolic stability by blocking sites of oxidation. Furthermore, fluorine's high electronegativity can modulate the acidity of the phenol and create favorable electrostatic interactions, often leading to increased binding affinity and potency.[4]
-
Synthetic Versatility: The hydroxyl and nitrile groups, along with the aromatic ring, serve as versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
-
Bioisosteric Relevance: The nitrile group can function as a bioisostere for other functional groups, while the entire difluorophenol moiety can replace other aromatic systems to fine-tune a drug candidate's properties.[5]
This guide provides an in-depth analysis of the applications of this compound, complete with detailed experimental protocols for its use in key synthetic transformations central to drug discovery programs.
Section 1: Core Applications in Drug Discovery
A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[3][6] Many kinase inhibitors are designed to bind to the ATP-binding site. The 4-hydroxybenzonitrile scaffold is exceptionally well-suited to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The addition of the 3,5-difluoro substitution pattern provides distinct advantages, including enhanced potency and altered selectivity profiles.
Illustrative Kinase Hinge-Binding Interaction
Caption: Role of the scaffold as a kinase hinge-binder.
A Versatile Building Block in Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target.[7][8][9] this compound is an ideal fragment due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" often used for fragment selection.
-
High Functionality: Provides multiple vectors for chemical elaboration to grow the fragment into a more potent, drug-like molecule.[10]
-
Favorable Properties: The fluorine atoms contribute to desirable properties like improved metabolic stability even at the fragment stage.[11]
FBDD Workflow Using a Core Fragment
Caption: Typical FBDD workflow starting with a core fragment.
Role in Bioisosteric Replacement Strategies
Bioisosterism is the practice of replacing one functional group with another to enhance a molecule's pharmacological properties without drastically changing its chemical structure.[4][12][13] The 3,5-difluoro-4-hydroxyphenyl moiety can be used to replace other substituted aromatic rings to:
-
Improve Metabolic Stability: Block sites of aromatic hydroxylation.
-
Enhance Potency: The electron-withdrawing fluorine atoms can modulate pKa and improve binding interactions.
-
Alter Selectivity: Fine-tune interactions with the target protein to reduce off-target effects.
The nitrile group itself is a well-established bioisostere and can be used to mimic the interactions of other polar groups.[5]
Section 2: Key Synthetic Protocols
The following protocols describe fundamental transformations for modifying the this compound scaffold.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the alkylation of the phenolic hydroxyl group, a common step in blocking the hydrogen-bonding donor capability or extending a molecule into a new region of a binding pocket.
Reaction Scheme:
Caption: General scheme for Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (R-X, e.g., benzyl bromide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Scientist's Note (Causality): Anhydrous conditions are crucial as water can hydrolyze the alkyl halide and quench the phenoxide intermediate. A base like K₂CO₃ is required to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a C-C bond, a cornerstone of modern medicinal chemistry, by coupling an arylboronic acid to an activated form of the scaffold.[14][15][16] For this reaction, the hydroxyl group must first be protected or converted to a non-reactive leaving group like a triflate (-OTf). Here, we describe the coupling with the triflate derivative.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Materials:
-
4-Cyano-2,6-difluorophenyl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Ethyl acetate, water, brine, anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., Toluene) followed by the degassed aqueous base (e.g., 2M Na₂CO₃).
-
Reaction: Heat the biphasic mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Scientist's Note (Trustworthiness): The success of a Suzuki coupling relies heavily on maintaining an oxygen-free environment to prevent the degradation of the palladium(0) catalyst.[15][17] Degassing the solvents and base by sparging with an inert gas is a critical, self-validating step. The base is essential for the transmetalation step in the catalytic cycle.[16]
Section 3: Data Summary
The 4-hydroxybenzonitrile scaffold and its analogs are found in numerous potent inhibitors across various target classes.
| Scaffold/Analog | Target Kinase | Reported Activity (IC₅₀) | Significance |
| 3-Substituted Benzamide | Bcr-Abl | Potent nM activity | Overcomes resistance to existing therapies for CML.[18] |
| 4-Halo-3-nitrobenzonitrile | ALK / c-Met | Key precursor for Alectinib | Alectinib is an approved drug for non-small cell lung cancer.[19] |
| Imidazo[1,2-c]pyrimidine | Syk / Gck | Selective Gck inhibition | Divergent synthesis allows for rapid library creation.[20] |
| 3,5-Dimethyl-4-hydroxybenzonitrile | HIV Replication | - | Key intermediate for antiviral drug synthesis.[21] |
Section 4: Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
-
Reagents: Many reagents used in the described protocols are hazardous. Palladium catalysts are toxic and flammable. Solvents like DMF and Toluene have specific health risks. Always review the SDS for each chemical before use.
Conclusion
This compound is more than just a chemical intermediate; it is a privileged and powerful tool in the arsenal of the modern medicinal chemist. Its unique combination of physicochemical properties and synthetic accessibility makes it a cornerstone for developing targeted therapies, particularly kinase inhibitors. The protocols and applications detailed in this guide underscore its strategic value and provide researchers with a solid foundation for its effective implementation in drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 11. Drug design using fragments - ISCR highlighted @CNRS Chimie news | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. drughunter.com [drughunter.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
- 21. nbinno.com [nbinno.com]
Application Notes & Protocols: 3,5-Difluoro-4-hydroxybenzonitrile as a Versatile Building Block for Kinase Inhibitors
Introduction: Strategic Importance of the 3,5-Difluoro-4-hydroxybenzonitrile Scaffold
In the landscape of modern oncology and immunology, the development of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1] The strategic design of small molecule inhibitors often relies on "privileged scaffolds" – core molecular structures that provide a foundation for potent and selective binding to the ATP-binding site of kinases.
This compound has emerged as a particularly valuable building block in this context. Its utility is rooted in a combination of unique structural and electronic properties:
-
Dual Fluorine Substitution: The ortho-fluorine atoms to the hydroxyl group significantly lower the pKa of the phenolic proton, increasing its acidity. This facilitates reactions such as etherification under milder conditions. Furthermore, these fluorine atoms can engage in favorable hydrogen bonding or other non-covalent interactions within the kinase active site, enhancing binding affinity and modulating selectivity.
-
Reactive Hydroxyl Group: The phenolic hydroxyl group serves as a versatile synthetic handle for introducing a wide variety of side chains, most commonly through Williamson ether synthesis. This allows for the exploration of deep, often hydrophobic, pockets within the kinase binding cleft, a key strategy for achieving inhibitor potency and selectivity.
-
The Nitrile Moiety: The electron-withdrawing nitrile group contributes to the overall electronic character of the ring and can serve as a hydrogen bond acceptor or be further elaborated into other functional groups if required.
This combination of features makes the 3,5-difluoro-4-hydroxyphenyl moiety a key component in the design of inhibitors targeting critical nodes in oncogenic signaling, most notably the RAS-RAF-MEK-ERK pathway. A prime example of its successful application is in the synthesis of Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers, including BRAF-mutant melanoma.[2][3]
This guide provides a detailed exploration of this compound as a building block, offering field-proven insights into its synthetic manipulation and protocols for evaluating the biological activity of the resulting kinase inhibitors.
Target Pathway Spotlight: The RAS-RAF-MEK-ERK Cascade
Kinase inhibitors derived from the this compound scaffold, such as Trametinib, are designed to interrupt aberrant signaling cascades that drive cellular proliferation. The RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is one of the most frequently dysregulated pathways in human cancers.[4][5] Understanding this pathway is critical to appreciating the mechanism of action of these inhibitors.
The cascade is initiated by extracellular signals (e.g., growth factors) binding to receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase, RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, activated MEK phosphorylates the terminal kinases ERK1 and ERK2, which then translocate to the nucleus to phosphorylate a multitude of transcription factors, ultimately leading to changes in gene expression that promote cell proliferation, differentiation, and survival.[][7][8] Mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell growth.[9]
Synthetic Protocols: From Building Block to Pre-Inhibitor Core
The primary synthetic transformation for this compound in kinase inhibitor synthesis is the etherification of its phenolic hydroxyl group. The Williamson ether synthesis is the most common and robust method employed for this purpose.[10] This reaction involves the deprotonation of the phenol to form a highly nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide in an SN2 reaction.[11]
Protocol 1: General Williamson Ether Synthesis
This protocol provides a generalized procedure for the O-alkylation of this compound. The specific alkyl halide and reaction conditions may require optimization based on the substrate.
Materials:
-
This compound
-
Alkyl halide (e.g., R-Br, R-Cl) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material and create a stirrable slurry.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) to remove DMF, followed by saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure O-alkylated product.
-
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol of the starting material without causing unwanted side reactions. Stronger bases like sodium hydride could be used but may require lower temperatures and stricter anhydrous conditions.[11]
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[12]
-
Temperature: Heating the reaction increases the rate of the SN2 reaction. The chosen temperature range is a balance between achieving a reasonable reaction time and preventing potential decomposition.
Application Workflow: Evaluating Inhibitor Efficacy
Once a library of compounds has been synthesized from the this compound scaffold, a systematic evaluation of their biological activity is required. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method to measure the direct inhibitory effect of a compound on a purified kinase enzyme by quantifying ATP consumption. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose.
Principle: Kinase activity is directly proportional to the amount of ADP produced. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity.
Materials:
-
Purified target kinase (e.g., MEK1)
-
Kinase-specific substrate (e.g., inactive ERK2)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. In a 384-well plate, add 1 µL of each inhibitor dilution. Use DMSO alone for "no inhibitor" (100% activity) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
In a separate tube, prepare a 2X ATP solution in kinase assay buffer.
-
Add 2 µL of the kinase/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Starting Condition | Rationale |
| Kinase Concentration | 1-10 nM | Should be in the linear range of the assay. |
| Substrate Concentration | Kₘ value | Ensures the reaction is sensitive to inhibition. |
| ATP Concentration | Kₘ value | Mimics physiological conditions and ensures sensitivity. |
| Reaction Time | 30-120 minutes | Should not exceed 20% ATP consumption for linearity. |
Protocol 3: Cell-Based Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase pathway (e.g., A375 melanoma cells with a BRAF V600E mutation for MEK inhibitors).
Principle: The viability of cells is assessed after treatment with the inhibitor. A common method uses resazurin (alamarBlue), a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized inhibitor compounds
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
This compound is a highly effective and versatile building block for the synthesis of potent kinase inhibitors. Its unique electronic properties facilitate key synthetic transformations and can contribute significantly to the binding affinity of the final compound. The protocols outlined in this guide provide a robust framework for the synthesis of derivative libraries and their subsequent biological evaluation. By leveraging this scaffold, researchers can efficiently generate and test novel inhibitors against critical targets like the MEK kinase in the RAS-RAF-MEK-ERK pathway, contributing to the development of next-generation targeted therapies. Future work will likely focus on expanding the diversity of side chains attached to this core and exploring its application in targeting other kinase families.
References
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. US20170020880A1 - Pharmaceutical compositions of trametinib - Google Patents [patents.google.com]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 7. The Raf/MEK/ERK pathway: new concepts of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for the Synthesis of Aldose Reductase Inhibitors Utilizing 3,5-Difluoro-4-hydroxybenzonitrile Derivatives
Introduction: Targeting the Polyol Pathway in Diabetic Complications
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which, over time, leads to debilitating complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2] A key player in the pathogenesis of these complications is the polyol pathway of glucose metabolism.[3][4] Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in the hyperglycemic state of diabetes, the flux of glucose through the polyol pathway is significantly increased.[5][6]
The rate-limiting enzyme in this pathway, aldose reductase (AR), catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor.[5][7] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage.[6][8] Furthermore, the increased consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reductant, impairing the ability of cells to counteract oxidative stress.[3][6] The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further contributes to metabolic imbalances.[4][9] Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to prevent or mitigate the long-term complications of diabetes.[2][10]
This comprehensive guide provides detailed synthetic protocols for a novel class of potent aldose reductase inhibitors derived from 3,5-difluoro-4-hydroxybenzonitrile. The fluorinated phenyl motif is a key structural feature that has been shown to enhance inhibitory activity.[4][6] We will detail the synthesis of two such inhibitors: N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide and [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone . These protocols are designed for researchers and professionals in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind the synthetic strategies.
The Polyol Pathway: A Target for Therapeutic Intervention
The central role of aldose reductase in diabetic complications makes it an attractive target for drug design. The following diagram illustrates the polyol pathway and the mechanism by which aldose reductase inhibitors can prevent cellular damage.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Synthetic Protocols
The following protocols provide a detailed guide to the synthesis of two potent aldose reductase inhibitors. These procedures are based on established synthetic methodologies and have been optimized for clarity and reproducibility.
Part 1: Synthesis of the Key Intermediate: 4-Amino-2,6-difluorophenol
A crucial building block for the target inhibitors is 4-amino-2,6-difluorophenol. This intermediate can be efficiently synthesized from 2,6-difluoro-4-nitrophenol via catalytic hydrogenation.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, add 2,6-difluoro-4-nitrophenol (1 equivalent).
-
Solvent and Catalyst: Add methanol as the solvent, followed by the addition of 10% palladium on activated carbon (Pd/C) as the catalyst.[4]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.3-0.4 MPa and heat the mixture to 60-70 °C with vigorous stirring.[4]
-
Reaction Monitoring: Maintain the hydrogen pressure and temperature for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purification: Remove the palladium catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2,6-difluorophenol. The product can be further purified by recrystallization or column chromatography.[4]
Safety Precautions:
-
Handle 2,6-difluoro-4-nitrophenol and 4-amino-2,6-difluorophenol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation should be carried out in a well-ventilated fume hood with appropriate safety measures for handling flammable gases under pressure.
Part 2: Synthesis of N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide
This inhibitor is synthesized through the reaction of 4-amino-2,6-difluorophenol with benzenesulfonyl chloride in the presence of a base.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2,6-difluorophenol (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of aqueous sodium carbonate and an organic solvent.[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.[1][11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: If pyridine is used as the solvent, remove it under reduced pressure. If an aqueous system is used, acidify the mixture with dilute hydrochloric acid to precipitate the product.[9]
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[1]
Part 3: Synthesis of [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone
This pyrrole-based inhibitor is synthesized via the Paal-Knorr pyrrole synthesis, which involves the condensation of 4-amino-2,6-difluorophenol with a 1,4-dicarbonyl compound.[3][7]
Reaction Scheme:
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2,6-difluorophenol (1.0 equivalent) and a suitable 1,4-dicarbonyl precursor, such as 1-phenyl-1,4-butanedione, in a solvent like ethanol or acetic acid.[3]
-
Catalyst: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.[3][7]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired pyrrole derivative.[3]
In Vitro Biological Evaluation: Aldose Reductase Inhibition Assay
To validate the efficacy of the synthesized compounds, a robust in vitro aldose reductase inhibition assay is essential. This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ by aldose reductase.
Materials and Reagents:
-
Enzyme: Purified or partially purified aldose reductase from rat lens or a recombinant source.
-
Buffer: 0.067 M Sodium phosphate buffer, pH 6.2.
-
Cofactor: NADPH solution in phosphate buffer.
-
Substrate: DL-glyceraldehyde solution in phosphate buffer.
-
Test Compounds: Synthesized inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldose reductase inhibitor, such as Epalrestat or Quercetin.
-
Instrumentation: UV-Vis spectrophotometer.
Assay Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: Add the test compound (or positive control) at various concentrations to the reaction mixture. A control cuvette without any inhibitor should also be prepared.
-
Pre-incubation: Incubate the mixture at a specified temperature (e.g., 37 °C) for a few minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at regular intervals.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.
Workflow for Aldose Reductase Inhibition Assay:
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Quantitative Data Summary
The following table summarizes the reported in vitro aldose reductase inhibitory activities of the parent compounds and their derivatives, providing a benchmark for newly synthesized analogues.
| Compound | Target Inhibitor | Reported IC50 (µM) | Reference |
| 1 | N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide | > Non-disclosed | [4] |
| 2 | [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone | Sub-micromolar | [6] |
| Reference Compound | (3-benzoylpyrrol-1-yl)acetic acid | ~5x less potent than 2 | [6] |
Conclusion and Future Directions
The synthetic protocols detailed in this guide provide a clear and reproducible pathway for the synthesis of potent aldose reductase inhibitors based on the 3,5-difluoro-4-hydroxyphenyl scaffold. The strategic incorporation of fluorine atoms has been shown to be a valuable approach in the design of effective inhibitors. The provided in vitro assay protocol allows for the reliable evaluation of the synthesized compounds, creating a self-validating system for researchers in the field.
Future work should focus on expanding the structure-activity relationship (SAR) of these inhibitor classes. Modifications to the benzenesulfonyl and benzoyl moieties, as well as the exploration of alternative heterocyclic cores, could lead to the discovery of even more potent and selective aldose reductase inhibitors. Ultimately, the goal is to develop novel therapeutic agents that can effectively prevent and treat the debilitating long-term complications of diabetes mellitus.
References
- 1. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-4-hydroxybenzonitrile in the Synthesis of High-Performance Liquid Crystals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of 3,5-Difluoro-4-hydroxybenzonitrile as a Liquid Crystal Precursor
This compound is a highly strategic building block in the design and synthesis of advanced liquid crystalline materials. Its utility stems from a unique combination of three functional groups on a central phenyl ring: a terminal cyano (-CN) group, a reactive hydroxyl (-OH) group, and two lateral fluorine (-F) atoms. This specific arrangement allows synthetic chemists to precisely engineer the physical properties of the final mesogenic molecules.
The incorporation of fluorine into liquid crystal structures is a well-established strategy for tuning key material properties.[1] The small size and high electronegativity of fluorine atoms introduce significant steric and polar effects without drastically altering the overall molecular shape, which is crucial for maintaining liquid crystallinity.[1][2] Specifically, lateral fluorine substituents, as seen in this precursor, are instrumental in modulating dielectric anisotropy (Δε), widening the temperature range of the nematic phase, and reducing viscosity for faster electro-optical switching times.[3][4][5]
The terminal cyano group provides a strong dipole moment, which is essential for achieving the high positive dielectric anisotropy required for the operation of twisted nematic liquid crystal displays (LCDs).[6][7] Finally, the phenolic hydroxyl group serves as a versatile chemical handle, enabling the straightforward extension of the molecular core through common reactions like esterification and etherification. This allows for the attachment of various terminal chains and other aromatic rings, which are necessary to induce and stabilize the desired mesophases.
This guide provides an in-depth exploration of the application of this compound in liquid crystal synthesis, detailing the scientific rationale behind its use and providing field-proven experimental protocols.
The Causality of Fluorine: Engineering Mesomorphic and Dielectric Properties
The decision to use a 3,5-difluoro substituted core is driven by the need to fine-tune the bulk properties of the liquid crystal material for specific applications.
-
Impact on Dielectric Anisotropy (Δε): The two lateral fluorine atoms introduce strong dipole moments perpendicular to the long axis of the molecule. This lateral polarization significantly influences the overall dielectric anisotropy. Depending on the rest of the molecular structure, this can be used to enhance a positive Δε (in conjunction with a strong terminal polar group like -CN) or to create materials with negative Δε, which are required for vertically aligned (VA) mode LCDs.[5][8]
-
Mesophase Manipulation: Fluorine substitution is known to disrupt molecular packing in the solid state, which often leads to a desirable reduction in melting points.[4][9] This effect, combined with the stabilization of the liquid crystal phase, can significantly widen the operational temperature range of the material, particularly the nematic phase.[4][10]
-
Viscosity Reduction: The introduction of fluorine can lower the rotational viscosity of the liquid crystal.[3][4] This is a critical advantage in display applications, as lower viscosity enables faster switching speeds between the "on" and "off" states, resulting in reduced motion blur.
Core Synthetic Methodologies and Protocols
The hydroxyl group of this compound is the primary site for synthetic elaboration. The following protocols detail two of the most common and effective methods for constructing calamitic (rod-shaped) liquid crystals from this precursor.
A. Protocol 1: Steglich Esterification for the Synthesis of Fluorinated Cyanophenyl Benzoates
Ester linkages are a cornerstone of liquid crystal chemistry, providing a rigid connection between aromatic cores. The Steglich esterification is an exceptionally mild and efficient method that proceeds at room temperature, preserving sensitive functional groups. This protocol describes the coupling of this compound with a 4-alkylbenzoic acid.
Causality Behind the Protocol:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a powerful dehydrating agent that activates the carboxylic acid, enabling it to be attacked by the weakly nucleophilic hydroxyl group of the phenol.
-
DMAP (4-Dimethylaminopyridine): Serves as a nucleophilic catalyst that dramatically accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[11]
-
Anhydrous Solvent (DCM): The reaction is sensitive to water, which would consume the activated DCC. The use of a dry, aprotic solvent is therefore critical for achieving high yields.
Experimental Protocol: Synthesis of 4-cyano-2,6-difluorophenyl 4-pentylbenzoate
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.55 g, 10 mmol) and 4-pentylbenzoic acid (1.92 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and stir with a magnetic stirrer until all solids are dissolved.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 eq).
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate) until the starting phenol is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Purification (Aqueous Wash): Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification (Drying & Concentration): Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude solid product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent. Recrystallize the resulting solid from ethanol to yield the final product as a white crystalline solid.
Caption: Workflow for Steglich Esterification.
B. Protocol 2: Williamson Ether Synthesis for Fluorinated Alkoxybenzonitriles
This synthesis provides an alternative, stable ether linkage. The reaction involves the deprotonation of the phenol by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind the Protocol:
-
K₂CO₃ (Potassium Carbonate): A mild, inexpensive base sufficient to deprotonate the acidic phenol, forming the reactive nucleophilic phenoxide in situ.
-
Acetone/DMF: Polar aprotic solvents are ideal for this Sₙ2 reaction. They solvate the cation (K⁺) effectively but do not solvate the nucleophile (phenoxide) excessively, leaving it highly reactive.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-(octyloxy)benzonitrile
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.55 g, 10 mmol), potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq), and 50 mL of acetone.
-
Reactant Addition: Add 1-bromooctane (2.12 g, 11 mmol, 1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the starting phenol.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash with 5% NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Final Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization from methanol or ethanol to give the final product.
Caption: Workflow for Williamson Ether Synthesis.
Characterization and Data Analysis
Post-synthesis, a full characterization is mandatory to confirm the chemical structure and evaluate the liquid crystalline properties.
-
Structural Verification:
-
FT-IR Spectroscopy: Confirmation of the reaction is achieved by observing the disappearance of the broad -OH stretch (around 3200-3400 cm⁻¹) from the starting material and the appearance of a strong C=O stretch (around 1735 cm⁻¹) for the ester or a C-O-C stretch (around 1250 cm⁻¹) for the ether.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by showing the correct chemical shifts, integrations, and coupling patterns for the newly formed molecule.
-
-
Mesomorphic Property Analysis:
-
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures.[12] A sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) appear as endothermic or exothermic peaks.
-
Polarized Optical Microscopy (POM): Allows for the visual identification of different liquid crystal phases by their unique optical textures when viewed between crossed polarizers.[5][12] The nematic phase, for example, typically exhibits a characteristic Schlieren or threaded texture.
-
Example Data Summary
The table below presents hypothetical, yet representative, data for a liquid crystal synthesized from this compound, illustrating how key properties are reported.
| Property | Value | Method |
| Compound Name | 4-cyano-2,6-difluorophenyl 4-pentylbenzoate | - |
| Molecular Structure | C₂₀H₁₉F₂NO₂ | - |
| Phase Transitions (°C) | Cr 85 N 150 I | DSC |
| (Cr = Crystal, N = Nematic, I = Isotropic) | ||
| Dielectric Anisotropy (Δε) | +15.2 (at 25°C, 1 kHz) | LCR Meter |
| Optical Anisotropy (Δn) | 0.18 (at 25°C, 589 nm) | Abbe Refractometer |
| Viscosity (mPa·s) | 25 (at 25°C) | Rheometer |
Conclusion
This compound is a quintessential precursor for the modern liquid crystal chemist. Its trifunctional nature provides a direct and powerful route to materials with tailored properties. The lateral fluorine atoms are not mere placeholders but are active functional groups that allow for the precise engineering of dielectric anisotropy, mesophase behavior, and viscosity. The protocols and principles outlined in this guide demonstrate the causality behind its selection and provide a robust framework for its successful application in the synthesis of next-generation liquid crystal materials for advanced optical and display technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5-Difluoro-4-hydroxybenzonitrile as a Versatile Precursor in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Fluorination in Modern Herbicides
In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing herbicidal efficacy, metabolic stability, and target selectivity.[1][2] The unique electronic properties of fluorine can significantly alter the physicochemical characteristics of a molecule, influencing its binding affinity to target enzymes and its overall biological activity. 3,5-Difluoro-4-hydroxybenzonitrile emerges as a pivotal building block in this context, offering a pre-functionalized aromatic ring system primed for the synthesis of a new generation of potent herbicides.[1][3] This document provides a detailed exploration of the application of this compound as a precursor, with a focus on the synthesis of nitrile-based herbicides that target the critical photosynthetic pathway in weeds.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective application in synthetic chemistry. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 2967-54-6[4][5] |
| Molecular Formula | C₇H₃F₂NO[4] |
| Molecular Weight | 155.10 g/mol [4] |
| Appearance | Typically a white to off-white solid |
| SMILES | N#CC1=CC(F)=C(O)C(F)=C1[4] |
Core Synthetic Application: Halogenation to Form Potent Photosystem II Inhibitors
A primary application of this compound is in the synthesis of herbicides analogous to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a well-established inhibitor of photosystem II (PSII).[6][7] The electron-withdrawing nature of the fluorine atoms on the benzene ring can enhance the acidity of the hydroxyl group and influence the molecule's binding characteristics at the target site. The following protocol outlines a representative synthesis of a di-halogenated derivative, illustrating the utility of this compound as a precursor.
Experimental Protocol: Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile from p-Hydroxybenzonitrile
While the direct bromination of this compound would yield a mixed halogenated product, the following established protocol for the synthesis of bromoxynil from p-hydroxybenzonitrile serves as an excellent model for the electrophilic aromatic substitution that is central to this class of herbicides.[8][9]
Objective: To synthesize 3,5-dibromo-4-hydroxybenzonitrile via the bromination of p-hydroxybenzonitrile.
Materials:
-
p-Hydroxybenzonitrile
-
Bromine
-
Sodium chlorate
-
Water
-
A suitable solvent (e.g., p-cresol as described in some patents[8][9])
-
250 mL three-necked flask
-
Stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve p-hydroxybenzonitrile in the chosen solvent.[8][9]
-
Initial Heating: Gently heat the mixture to 30-40°C with continuous stirring.
-
Bromination: Slowly add bromine to the reaction mixture over a period of 55-65 minutes, maintaining the temperature. The addition should be controlled to manage the exothermic reaction.[9]
-
Oxidation and Completion: After the initial reaction (indicated by a color change), a solution of sodium chlorate in water is added dropwise. This step helps to drive the reaction to completion. The reaction is continued for approximately 180 minutes.[9]
-
Workup and Isolation: Upon completion, the reaction mixture is filtered. The resulting solid is washed until neutral and then dried to yield the final product, 3,5-dibromo-4-hydroxybenzonitrile.[9]
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical for dissolving the starting material and facilitating the reaction.
-
Stepwise Bromine Addition: The slow addition of bromine is a crucial safety measure to control the reaction's exothermicity and prevent unwanted side reactions.
-
Oxidizing Agent: The use of sodium chlorate ensures the complete conversion of any bromide ions back to bromine, maximizing the yield of the desired dibrominated product.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway from this compound to a di-halogenated herbicide.
Mechanism of Action: Inhibition of Photosystem II
Herbicides derived from the 4-hydroxybenzonitrile scaffold, such as bromoxynil, are potent inhibitors of photosynthesis.[10][11] Their primary mode of action is the disruption of the photosynthetic electron transport chain within photosystem II (PSII) in the chloroplasts of susceptible plants.[12]
Detailed Mechanism:
-
Binding to the D1 Protein: These nitrile herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[10][12]
-
Blocking Electron Transport: This binding event physically blocks the binding of plastoquinone (PQ), a crucial mobile electron carrier.[12]
-
Inhibition of Photosynthesis: The interruption of electron flow from PSII halts the production of ATP and NADPH, the energy currency of the cell, thereby stopping CO₂ fixation and carbohydrate synthesis.[12]
-
Oxidative Stress and Cell Death: The blockage of electron transport leads to the formation of highly reactive oxygen species (ROS). These ROS initiate a cascade of destructive reactions, causing lipid peroxidation and protein damage, which ultimately leads to the loss of membrane integrity and rapid cell death.[10][12] This rapid cell death, rather than simple starvation, is the primary cause of the herbicidal effect.
Visualization of the Photosystem II Inhibition Pathway
Caption: Mechanism of Photosystem II inhibition by nitrile herbicides.
Characteristics of Photosystem II Inhibiting Herbicides
The herbicides derived from this compound fall into a specific class of PSII inhibitors. Their key characteristics are summarized below.
| Characteristic | Description |
| WSSA/HRAC Group | Group 6 (WSSA) / Group C3 (HRAC)[10][13] |
| Site of Action | D1 quinone-binding protein in Photosystem II[10][11] |
| Translocation | Primarily contact herbicides with limited translocation[10] |
| Injury Symptoms | Foliar application leads to rapid leaf burn as cell membranes are destroyed. Soil application results in chlorosis (yellowing) followed by necrosis (tissue death), typically starting at the leaf margins and progressing inwards.[10][11] |
Conclusion
This compound stands as a highly valuable and versatile precursor for the synthesis of advanced agrochemicals. Its fluorinated structure provides a strategic advantage in the design of potent herbicides that act by inhibiting Photosystem II, a well-validated and effective herbicidal target. The synthetic protocols derived from the chemistry of similar 4-hydroxybenzonitrile compounds are robust and adaptable, offering a clear pathway for the development of novel crop protection solutions. A deep understanding of the mechanism of action of these herbicides allows for their judicious use in integrated weed management programs to enhance agricultural productivity.
References
- 1. 3,5-Difluorobenzonitrile Exporter | 3,5-Difluorobenzonitrile Exporting Company | 3,5-Difluorobenzonitrile International Distributor [multichemexports.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. 2967-54-6|this compound|BLD Pharm [bldpharm.com]
- 6. Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Production technology for synthesizing bromoxynil - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103787918A - Production technology for synthesizing bromoxynil - Google Patents [patents.google.com]
- 10. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 13. extension.missouri.edu [extension.missouri.edu]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3,5-Difluoro-4-hydroxybenzonitrile
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3,5-Difluoro-4-hydroxybenzonitrile as a key building block. This fluorinated phenol derivative is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles. We will explore the nuances of this transformation, addressing the inherent challenges posed by the substrate's electronic nature and steric hindrance, and provide step-by-step protocols that have been designed for high reproducibility and yield.
Introduction: The Strategic Importance of Fluorinated Biaryl Nitriles
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4]
The target substrate, this compound, presents a unique set of challenges and opportunities. The presence of two fluorine atoms ortho to the coupling site introduces significant steric hindrance and modulates the electronic properties of the aromatic ring. The hydroxyl group, while potentially coordinating to the metal center, can also be deprotonated under basic reaction conditions, influencing the reactivity. The nitrile moiety further withdraws electron density from the ring. Successfully navigating these electronic and steric factors is paramount for achieving high-yielding and clean coupling reactions. The resulting fluorinated biaryl nitrile scaffolds are highly sought after in drug discovery programs for their potential to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Mechanistic Considerations for a Challenging Substrate
A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction for a substrate like this compound. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
For this compound, the oxidative addition of the aryl halide (or triflate) to the Pd(0) catalyst is often the rate-determining step.[6] The electron-withdrawing nature of the fluorine and nitrile groups can facilitate this step. However, the steric bulk of the ortho-fluorine atoms can impede the approach of the palladium catalyst.[7][8] Therefore, the choice of a bulky, electron-rich phosphine ligand is critical to promote the formation of a reactive monoligated palladium species and to facilitate both the oxidative addition and the subsequent reductive elimination.[9][10]
Key Experimental Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.
Choice of Palladium Pre-catalyst and Ligand
For sterically demanding substrates, pre-formed palladium complexes or catalyst systems that readily generate the active Pd(0) species in situ are preferred.[1][11]
| Catalyst/Pre-catalyst | Ligand | Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | These air-stable precursors are commonly used with bulky, electron-rich biarylphosphine ligands that are highly effective for sterically hindered and electron-deficient substrates.[9][10] |
| PdCl₂(dppf) | dppf | This complex is a reliable choice for a wide range of Suzuki couplings, offering good stability and efficiency. |
| Pd(PPh₃)₄ | PPh₃ | While a classic catalyst, it may be less effective for this challenging substrate due to the potential for ligand dissociation issues and lower reactivity with sterically hindered partners.[10] |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid for transmetalation and can also influence the catalyst activity.[12] For phenolic substrates, the choice of base is particularly important to avoid unwanted side reactions.
| Base | Solvent Compatibility | Key Considerations |
| K₃PO₄ | Toluene, Dioxane, THF | A strong, non-nucleophilic base that is often effective for hindered couplings.[10] |
| Cs₂CO₃ | Dioxane, DMF | A highly effective base, particularly for challenging couplings, due to its high solubility in organic solvents. |
| K₂CO₃ | Aqueous mixtures (e.g., Toluene/H₂O) | A milder, cost-effective base suitable for many standard Suzuki couplings.[13] |
| t-BuOK | THF, Dioxane | A very strong base that can be effective for less reactive aryl chlorides, but may promote side reactions with sensitive functional groups.[10] |
Solvent Selection
The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous, degassed solvents are generally recommended to prevent catalyst deactivation and protodeboronation of the boronic acid.[14][15]
| Solvent | Boiling Point (°C) | Notes |
| 1,4-Dioxane | 101 | A common and effective solvent for Suzuki reactions.[14] |
| Toluene | 111 | Another widely used solvent, particularly for higher temperature reactions.[13] |
| Tetrahydrofuran (THF) | 66 | Suitable for lower temperature couplings. |
| Dimethylformamide (DMF) | 153 | A polar aprotic solvent that can aid in the solubility of salts, but may be more difficult to remove. |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents used are potentially hazardous and should be handled with care.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-4-hydroxybenzonitrile
This protocol provides a starting point for the coupling of a brominated derivative of the target scaffold. Aryl bromides are generally more reactive than chlorides, making this a good initial approach.[2]
Figure 2: Workflow for the Suzuki-Miyaura Coupling Protocol.
Materials:
-
3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-4-hydroxybenzonitrile, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with nitrogen or argon three times to establish an inert atmosphere.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
In a separate vial, quickly weigh the Pd(OAc)₂ and XPhos and add them to the reaction mixture under a positive flow of inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner conversions in shorter reaction times.[16]
Materials:
-
3-Chloro-5-fluoro-4-hydroxybenzonitrile (1.0 eq)
-
Arylboronic acid pinacol ester (1.5 eq)
-
PdCl₂(dppf) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine 3-Chloro-5-fluoro-4-hydroxybenzonitrile, the arylboronic acid pinacol ester, PdCl₂(dppf), and cesium carbonate.
-
Add anhydrous, degassed DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of base/ligand. | Use a different palladium pre-catalyst/ligand combination (e.g., a Buchwald pre-catalyst). Increase the reaction temperature. Screen different bases (e.g., Cs₂CO₃). Ensure all reagents and solvents are anhydrous and degassed. |
| Protodeboronation of Boronic Acid | Presence of water, overly harsh basic conditions. | Use a boronic acid pinacol ester, which is more stable.[15] Use anhydrous conditions and a milder base if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction for a longer period. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance and electronic effects, is a highly feasible and valuable transformation. Careful consideration of the catalyst system, base, and solvent, as outlined in this guide, will enable researchers to successfully synthesize a wide range of novel fluorinated biaryl nitrile compounds. The protocols provided herein serve as a robust starting point for optimization, and the mechanistic insights offered should empower scientists to troubleshoot and adapt these methods for their specific synthetic targets.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling of 3,5-Difluoro-4-hydroxybenzonitrile
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Difluoro-4-hydroxybenzonitrile
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a place of prominence. The unique electronic properties imparted by fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among these valuable scaffolds, this compound stands out as a versatile building block. Its electron-deficient aromatic ring, substituted with a nitrile and a phenolic hydroxyl group, presents both a challenge and an opportunity for synthetic chemists. The nitrile group, in particular, is a common pharmacophore found in over 30 approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key component in enzyme inhibition.[1]
This guide provides a comprehensive overview and detailed protocols for leveraging the power of palladium-catalyzed cross-coupling reactions to derivatize this important scaffold. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3][4] We will delve into the foundational principles, substrate activation strategies, and specific application protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, transforming the latent potential of this compound into complex, high-value molecules.
Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a catalytic cycle that masterfully orchestrates the assembly of new chemical bonds. While specific conditions vary, the fundamental mechanism for most palladium-catalyzed cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) species, which is typically stabilized by phosphine ligands. This complex reacts with an organic electrophile (typically an aryl halide or triflate, Ar-X), inserting itself into the Ar-X bond. This step oxidizes the catalyst to a high-valent Palladium(II) intermediate. The electronic nature of the Ar-X bond is critical; electron-withdrawing groups on the aryl ring, such as the nitrile and fluorine atoms in our substrate, generally accelerate this rate-determining step.[7][8]
-
Transmetalation : In this step, the organic group (R) from a second coupling partner (an organometallic reagent, R-M) is transferred to the palladium center, displacing the halide or triflate. This forms a new Pd(II) complex where both organic partners (Ar and R) are bound to the same metal center. The nature of the organometallic reagent (M = Boron, Tin, Zinc, etc.) defines the specific named reaction (e.g., Suzuki, Stille, Negishi).[2][6]
-
Reductive Elimination : This is the final, bond-forming step. The two organic fragments (Ar and R) are expelled from the palladium center as the newly coupled product (Ar-R). This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[5][8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 2: Substrate Activation - The Critical First Step
The phenolic hydroxyl group of this compound is not a suitable leaving group for direct cross-coupling. To activate the molecule for the crucial oxidative addition step, it must be converted into a more reactive electrophile. The most common and effective strategy is its transformation into an aryl triflate (-OTf), an excellent leaving group.[9]
Protocol 1: Synthesis of 3,5-Difluoro-4-(trifluoromethylsulfonyloxy)benzonitrile
This protocol details the conversion of the starting phenol to its corresponding aryl triflate. This activated intermediate is the substrate for the subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or 2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 10 minutes. Caution: Tf₂O is highly corrosive and reacts violently with water.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure aryl triflate.
Part 3: Application Notes & Protocols
With the activated aryl triflate in hand, we can now explore its derivatization through various powerful cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for the stability and low toxicity of its organoboron reagents.[3] It is an exceptionally powerful method for constructing biaryl and styrenyl systems, which are prevalent motifs in pharmaceuticals.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst & Ligand: For an electron-deficient aryl triflate, a highly active catalyst system is required. Palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common precatalysts. They are paired with electron-rich, sterically bulky phosphine ligands like SPhos or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species, stabilize the catalyst, and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.
-
Base: The base is crucial for activating the organoboron species.[10] It forms a boronate complex ("ate" complex), which increases the nucleophilicity of the organic group, facilitating transmetalation.[7] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, especially for challenging couplings.[11]
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[11]
| Parameter | Condition 1 | Condition 2 |
| Aryl Electrophile | 3,5-Difluoro-4-(OTf)benzonitrile | 3,5-Difluoro-4-(OTf)benzonitrile |
| Boronic Acid | Phenylboronic Acid | 4-Methoxyphenylboronic Acid |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | RuPhos (3 mol%) |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (4:1) |
| Temperature | 90 °C | 80 °C |
| Time | 4-12 h | 6-16 h |
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In an oven-dried vial or flask, combine the aryl triflate (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a portion of the 1,4-dioxane.
-
Add the solvent mixture (1,4-dioxane/H₂O, 4:1) to the solids, followed by the catalyst solution.
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Caption: Workflow for the synthesis of biaryls via Suzuki-Miyaura coupling.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[12][13] This reaction allows for the coupling of aryl electrophiles with a wide range of primary and secondary amines.
Expert Insights: Causality Behind Experimental Choices
-
Ligand Selection: This reaction is highly dependent on the choice of ligand. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) by the Buchwald group was a breakthrough.[14] These ligands facilitate the crucial C-N reductive elimination step, which can be difficult with less bulky, electron-poor ligands.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[15] The choice of base can be critical and must be compatible with other functional groups in the molecule.
-
Aprotic Solvent: The reaction is typically run in anhydrous, aprotic polar solvents like toluene, dioxane, or THF to prevent quenching of the strong base.
| Parameter | Condition 1 | Condition 2 |
| Aryl Electrophile | 3,5-Difluoro-4-(OTf)benzonitrile | 3,5-Difluoro-4-(OTf)benzonitrile |
| Amine | Morpholine | Aniline |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4.5 mol%) | BrettPhos (4.5 mol%) |
| Base | NaOtBu (1.4 eq) | LHMDS (1.5 eq) |
| Solvent | Toluene | THF |
| Temperature | 100 °C | 70 °C |
| Time | 8-24 h | 12-24 h |
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.045 eq), and NaOtBu (1.4 eq).
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add anhydrous toluene, followed by the aryl triflate (1.0 eq) and morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours under argon.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the residue by column chromatography to yield the desired aryl amine.
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are important structural motifs and versatile intermediates for further transformations.[16] The classic reaction employs a dual catalytic system of palladium and a copper(I) salt.
Expert Insights: Causality Behind Experimental Choices
-
Dual Catalysis: The palladium catalyst functions as in other cross-couplings. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[16]
-
Homocoupling Side Reaction: A major potential side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which forms a diacetylene byproduct. This can often be suppressed by running the reaction under strictly anaerobic conditions.[17]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Copper-Free Variants: To avoid issues with homocoupling and copper contamination in the final product, copper-free Sonogashira protocols have been developed. These often require more active palladium/ligand systems and stronger bases but offer a cleaner reaction profile.[18]
| Parameter | Classic Conditions | Copper-Free Conditions |
| Aryl Electrophile | 3,5-Difluoro-4-(OTf)benzonitrile | 3,5-Difluoro-4-(OTf)benzonitrile |
| Alkyne | Phenylacetylene | Trimethylsilylacetylene |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Co-catalyst/Ligand | CuI (3 mol%) | SPhos (4 mol%) |
| Base | Et₃N | Cs₂CO₃ (2.0 eq) |
| Solvent | THF / Et₃N (2:1) | Acetonitrile |
| Temperature | 60 °C | 80 °C |
| Time | 2-6 h | 4-12 h |
Protocol 4: Classic Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add the aryl triflate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with argon (3x).
-
Add anhydrous THF and Et₃N (2:1 ratio).
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Heat the mixture to 60 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The this compound scaffold is a gateway to a rich diversity of complex molecules. By first activating the phenolic hydroxyl group to an aryl triflate, chemists can unlock access to the full power of palladium-catalyzed cross-coupling. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to install new C-C and C-N bonds, enabling the rapid generation of novel compounds for pharmaceutical and materials science research. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this valuable fluorinated building block.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. jmcct.com [jmcct.com]
- 4. researchgate.net [researchgate.net]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. nobelprize.org [nobelprize.org]
- 7. odinity.com [odinity.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 3,5-Difluoro-4-hydroxybenzonitrile
Introduction: Strategic Modification of a Key Building Block
3,5-Difluoro-4-hydroxybenzonitrile is a valuable and versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its aromatic core is adorned with a synthetically accessible hydroxyl group, flanked by two electron-withdrawing fluorine atoms and a nitrile functional group. This unique electronic and structural arrangement imparts distinct physicochemical properties and offers a strategic handle for molecular elaboration.
The derivatization of the phenolic hydroxyl group is a critical step in the synthesis of a diverse array of compounds with tailored biological activities and material properties. Modification of this hydroxyl moiety into ethers, esters, or other functional groups allows for the precise tuning of parameters such as:
-
Lipophilicity: Influencing solubility, membrane permeability, and pharmacokinetic profiles of drug candidates.
-
Steric Hindrance: Modulating binding interactions with biological targets.
-
Hydrogen Bonding Capacity: Altering receptor affinity and selectivity.
-
Chemical Stability: Protecting the hydroxyl group from undesired reactions in subsequent synthetic steps.
This comprehensive guide provides detailed application notes and validated protocols for the efficient and selective derivatization of the hydroxyl group of this compound. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to confidently advance their synthetic programs.
Understanding the Reactivity of this compound
The chemical behavior of the hydroxyl group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms and the nitrile group are strongly electron-withdrawing, which has a profound impact on the acidity of the phenolic proton.
dot graph "Reactivity_Factors" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Electron-Withdrawing Groups\n(F, CN)"]; C [label="Increased Acidity of Phenolic Proton"]; D [label="Facilitated Deprotonation"]; E [label="Formation of a Stable Phenoxide Ion"];
A -> B; B -> C [label="Inductive & Resonance Effects"]; C -> D; D -> E; } caption="Influence of Electron-Withdrawing Groups on Reactivity."
These electron-withdrawing groups stabilize the corresponding phenoxide anion formed upon deprotonation through the delocalization of the negative charge.[1][2][3] This increased acidity, compared to phenol itself, is a critical consideration in the selection of an appropriate base for derivatization reactions, often allowing for the use of milder bases.
Part 1: O-Alkylation (Ether Synthesis) via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[4] For this compound, this involves the deprotonation of the phenolic hydroxyl group to generate a nucleophilic phenoxide, which then displaces a halide from an alkylating agent in an SN2 reaction.
Core Principles and Mechanistic Insight
The success of the Williamson ether synthesis hinges on the careful selection of the base, solvent, and alkylating agent. Given the enhanced acidity of this compound, a range of bases can be employed. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and offer advantages in terms of safety and ease of handling.[5]
dot graph "Williamson_Ether_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: this compound", shape=ellipse, fillcolor="#FBBC05"]; Deprotonation [label="Deprotonation with Base\n(e.g., K₂CO₃, NaH)"]; Phenoxide [label="Formation of Nucleophilic Phenoxide Ion"]; SN2 [label="SN2 Attack on Alkyl Halide (R-X)"]; Product [label="Product: 3,5-Difluoro-4-alkoxybenzonitrile"]; End [label="End", shape=ellipse, fillcolor="#34A853"];
Start -> Deprotonation; Deprotonation -> Phenoxide; Phenoxide -> SN2; SN2 -> Product; Product -> End; } caption="Workflow for O-Alkylation."
Experimental Protocols
Protocol 1.1: Synthesis of 3,5-Difluoro-4-methoxybenzonitrile
This protocol details the methylation of this compound using methyl iodide.
| Parameter | Condition | Rationale |
| Alkylating Agent | Methyl Iodide (CH₃I) | Highly reactive primary alkyl halide, ideal for SN2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) | A mild, inexpensive, and easy-to-handle base sufficient for deprotonating the acidic phenol. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |
| Temperature | 60-80 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 4-12 hours | Monitored by TLC to ensure complete consumption of the starting material. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of potassium carbonate (1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: Add methyl iodide (1.1 - 1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-Difluoro-4-methoxybenzonitrile.
Protocol 1.2: Synthesis of 4-(Benzyloxy)-3,5-difluorobenzonitrile
This protocol outlines the benzylation of this compound.
| Parameter | Condition | Rationale |
| Alkylating Agent | Benzyl Bromide (BnBr) | A reactive benzylic halide that readily participates in SN2 reactions. |
| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) | A strong, non-nucleophilic base that ensures rapid and complete deprotonation. Requires careful handling. |
| Solvent | Tetrahydrofuran (THF), anhydrous | An aprotic ether solvent that is compatible with NaH and effectively solubilizes the reactants. |
| Temperature | 0 °C to room temperature | The initial deprotonation is performed at a lower temperature to control the reaction, followed by warming to drive the substitution. |
| Reaction Time | 2-6 hours | Typically faster than with K₂CO₃ due to the use of a stronger base. Monitor by TLC. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure 4-(Benzyloxy)-3,5-difluorobenzonitrile.
Part 2: O-Esterification (Ester Synthesis)
Esterification of the hydroxyl group of this compound is another crucial derivatization strategy, yielding esters that are valuable as intermediates and in their own right. Common methods include reaction with acyl chlorides or acid anhydrides in the presence of a base.
Core Principles and Mechanistic Insight
The esterification of phenols is typically achieved by acylation with a more reactive carboxylic acid derivative. The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is generally required to either deprotonate the phenol, increasing its nucleophilicity, or to scavenge the acidic byproduct of the reaction (e.g., HCl from an acyl chloride).
dot graph "Esterification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: this compound", shape=ellipse, fillcolor="#FBBC05"]; Acylation [label="Reaction with Acylating Agent\n(Acyl Chloride or Anhydride)"]; Base [label="Base as Catalyst/Scavenger\n(e.g., Pyridine, Triethylamine)"]; Intermediate [label="Tetrahedral Intermediate Formation"]; Product [label="Product: 3,5-Difluoro-4-acyloxybenzonitrile"]; End [label="End", shape=ellipse, fillcolor="#34A853"];
Start -> Acylation; Acylation -> Intermediate [label="Nucleophilic Attack"]; Base -> Acylation [style=dotted]; Intermediate -> Product [label="Elimination of Leaving Group"]; Product -> End; } caption="Workflow for O-Esterification."
Experimental Protocols
Protocol 2.1: Synthesis of 3,5-Difluoro-4-acetoxybenzonitrile
This protocol describes the acetylation using acetic anhydride.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetic Anhydride ((CH₃CO)₂O) | A readily available and reactive acylating agent. |
| Base/Catalyst | Pyridine or Triethylamine (Et₃N) | Acts as a nucleophilic catalyst and scavenges the acetic acid byproduct. |
| Solvent | Dichloromethane (DCM) or neat | DCM is a good solvent for the reactants. The reaction can also be run neat with pyridine as the solvent. |
| Temperature | Room temperature | The reaction is typically exothermic and proceeds readily at ambient temperature. |
| Reaction Time | 1-4 hours | Generally a rapid reaction, monitored by TLC. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and triethylamine (2.0 eq.).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add acetic anhydride (1.5 eq.) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until TLC analysis indicates the completion of the reaction.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer successively with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2.2: Synthesis of 3,5-Difluoro-4-(benzoyloxy)benzonitrile
This protocol details the benzoylation using benzoyl chloride.
| Parameter | Condition | Rationale |
| Acylating Agent | Benzoyl Chloride (PhCOCl) | A highly reactive acyl chloride for introducing the benzoyl group. |
| Base | Pyridine | Serves as both the solvent and the base to neutralize the HCl generated. |
| Temperature | 0 °C to room temperature | The reaction is controlled at a low temperature initially and then allowed to proceed to completion at room temperature. |
| Reaction Time | 2-6 hours | Monitored by TLC for the disappearance of the starting phenol. |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine in a flask at 0 °C.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.2 eq.) to the solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.
-
Work-up: Quench the reaction by adding cold water. Extract the product with dichloromethane. Wash the organic layer with dilute copper sulfate solution (to remove pyridine), water, and brine. Dry over anhydrous magnesium sulfate.
-
Purification: After solvent removal, purify the residue by column chromatography on silica gel to obtain the desired benzoyl ester.
Characterization of Derivatives
The successful derivatization of this compound can be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl group.
-
¹³C NMR: Shifts in the chemical shifts of the aromatic carbons, particularly the carbon bearing the oxygen atom.
-
¹⁹F NMR: Can be used to confirm the integrity of the fluorinated aromatic ring.
-
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band of the starting phenol and the appearance of characteristic C-O stretching bands for ethers or C=O and C-O stretching bands for esters.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of the final product.
Representative Spectroscopic Data:
While specific data for all derivatives is extensive, a general trend is observed. For example, in the ¹H NMR of 3,5-Difluoro-4-methoxybenzonitrile, one would expect to see a singlet around 3.8-4.0 ppm integrating to 3 hydrogens for the methoxy group, in addition to the aromatic proton signals.[1] For 3,5-Difluoro-4-acetoxybenzonitrile, a singlet for the acetyl methyl group would appear around 2.3 ppm.
Safety and Handling
As a senior application scientist, ensuring the safety of all laboratory personnel is paramount. When working with this compound and its derivatives, as well as the reagents used in these protocols, it is essential to adhere to strict safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chlorides and Anhydrides: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical used.[3][6][7]
Conclusion
The derivatization of the hydroxyl group of this compound is a powerful strategy for the synthesis of novel compounds with diverse applications. The protocols detailed in this guide for O-alkylation and O-esterification provide a solid foundation for researchers to build upon. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this key building block to advance their research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. lobachemie.com [lobachemie.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Navigating the Synthetic Landscape of 3,5-Difluoro-4-hydroxybenzonitrile: A Guide to Nitrile Group Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemical Profile of 3,5-Difluoro-4-hydroxybenzonitrile
This compound is a valuable building block in medicinal chemistry and materials science. Its chemical architecture, featuring a benzonitrile core flanked by two fluorine atoms ortho to the nitrile group and a hydroxyl group in the para position, bestows upon it a unique reactivity profile. The strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack. Conversely, the electron-donating hydroxyl group can modulate the overall electron density of the aromatic ring and participate in reactions itself, sometimes necessitating the use of protecting groups. This guide provides a comprehensive overview of the key reactions involving the nitrile group of this compound, offering detailed application notes and protocols to empower researchers in their synthetic endeavors.
I. Hydrolysis: Unveiling the Carboxylic Acid Moiety
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this hydrolysis can be achieved under both acidic and basic conditions, leading to the formation of 3,5-difluoro-4-hydroxybenzoic acid, a crucial intermediate for various applications.
A. Theoretical Insight: The Influence of Substituents
The presence of two ortho-fluorine atoms significantly activates the nitrile group towards hydrolysis. These electron-withdrawing groups increase the partial positive charge on the nitrile carbon, facilitating the attack of water or hydroxide ions.[1][2] Studies on the hydrolysis of substituted benzonitriles have shown that electron-withdrawing groups generally accelerate the rate of hydrolysis.[1]
B. Protocol 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which further enhances the electrophilicity of the carbon atom, followed by the nucleophilic attack of water.[3][4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a strong acid like concentrated sulfuric acid or hydrochloric acid (2-10 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The product, 3,5-difluoro-4-hydroxybenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Causality Behind Experimental Choices:
-
Strong Acid: A high concentration of a strong acid is necessary to effectively protonate the weakly basic nitrile nitrogen.
-
Elevated Temperature: The hydrolysis of nitriles is often a slow process at room temperature, and heating is required to achieve a reasonable reaction rate.
-
Work-up: Pouring the reaction mixture onto ice helps to quench the reaction and precipitate the less soluble carboxylic acid product.
C. Protocol 2: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This is often a more facile process for electron-deficient nitriles.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-5 eq). A co-solvent like ethanol or methanol may be used to improve solubility.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
The 3,5-difluoro-4-hydroxybenzoic acid will precipitate.
-
Collect the product by filtration, wash thoroughly with cold water, and dry.
Causality Behind Experimental Choices:
-
Strong Base: A sufficient concentration of a strong base is required to ensure the deprotonation of the initially formed amide intermediate, driving the reaction towards the carboxylate.
-
Acidification: The final product is the carboxylic acid, which is protonated from its carboxylate salt form during the acidic workup.
Table 1: Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Reaction Rate | Generally slower | Often faster for electron-deficient nitriles |
| Work-up | Quenching on ice, filtration | Acidification, filtration |
| Potential Issues | Harsh conditions may lead to side reactions | Potential for side reactions if other base-sensitive groups are present |
II. Reduction: Accessing the Aminomethyl Scaffold
The reduction of the nitrile group provides access to primary amines, which are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The resulting 3,5-difluoro-4-hydroxybenzylamine is a key intermediate for various bioactive molecules.
A. Theoretical Insight: Reagent Selection and Chemoselectivity
The choice of reducing agent is critical for the successful reduction of the nitrile group without affecting other functional groups in the molecule. Strong hydride reagents like lithium aluminum hydride (LAH) are effective but can also reduce other functional groups.[5] Catalytic hydrogenation offers a milder alternative, often with higher chemoselectivity.[2] The electron-withdrawing fluorine atoms can facilitate the reduction by further polarizing the C≡N bond.
B. Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. Palladium on carbon (Pd/C) is a commonly used catalyst.[2]
Experimental Protocol:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 20-50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-difluoro-4-hydroxybenzylamine. Further purification can be achieved by crystallization or chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd/C is a robust and efficient catalyst for the hydrogenation of nitriles.
-
Hydrogen Pressure: Applying hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
-
Celite® Filtration: Celite® is used to ensure the complete removal of the fine, pyrophoric palladium catalyst.
C. Protocol 4: Reduction with Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of reducing nitriles to primary amines.[6] Care must be taken due to its high reactivity, especially with the acidic phenolic proton. A protection strategy for the hydroxyl group might be necessary.
Experimental Protocol (with Hydroxyl Protection):
-
Protection: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., as a silyl ether or benzyl ether) under standard conditions.
-
Reduction: To a stirred suspension of Lithium Aluminum Hydride (LAH) (2-3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the protected this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Deprotect the resulting amine using appropriate conditions to afford 3,5-difluoro-4-hydroxybenzylamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LAH reacts violently with water, so all reagents and solvents must be strictly anhydrous.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent the reaction of LAH with atmospheric moisture and oxygen.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
Diagram 1: Synthetic routes to 3,5-difluoro-4-hydroxybenzylamine.
III. Cycloaddition: Crafting Tetrazole Bioisosteres
The [3+2] cycloaddition of azides to nitriles is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in drug design.[7] The electron-deficient nature of the nitrile in this compound makes it an excellent substrate for this transformation.
A. Theoretical Insight: Activating the Nitrile for Cycloaddition
The rate of tetrazole formation is significantly enhanced by electron-withdrawing groups on the benzonitrile ring.[8] The reaction can be catalyzed by various Lewis acids, which coordinate to the nitrile nitrogen and further increase its electrophilicity.
B. Protocol 5: Synthesis of 5-(3,5-Difluoro-4-hydroxyphenyl)-1H-tetrazole
This protocol describes a common method for tetrazole synthesis using sodium azide and a Lewis acid catalyst.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (1.5-3.0 eq) and a catalyst such as zinc chloride or ammonium chloride (1.0-1.5 eq).
-
Heat the reaction mixture to 100-130 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and concentrated hydrochloric acid.
-
The tetrazole product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Sodium Azide: This is the source of the azide anion for the cycloaddition. It is important to handle sodium azide with care as it is toxic and potentially explosive.
-
Catalyst: The Lewis acid or ammonium salt activates the nitrile group towards nucleophilic attack by the azide.
-
Acidic Workup: The tetrazole is formed as its sodium salt, which is protonated upon acidification to yield the final product.
Diagram 2: General workflow for tetrazole synthesis.
IV. Pinner and Amidine Synthesis: Expanding the Synthetic Toolbox
The Pinner reaction and related amidine syntheses offer pathways to other valuable nitrogen-containing functional groups from nitriles.
A. The Pinner Reaction: A Gateway to Imino Esters and Esters
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (Pinner salt).[9] These intermediates can be hydrolyzed to esters or react with amines to form amidines. Due to the steric hindrance from the ortho-fluorine atoms and the electronic nature of the substituents, the Pinner reaction with this compound may require forcing conditions.[10]
B. Protocol 6: Direct Synthesis of Amidines
Amidines are important functional groups in medicinal chemistry and can be synthesized directly from nitriles and amines, often with the aid of a catalyst.[11]
Experimental Protocol (Catalytic):
-
In a sealed tube, combine this compound (1.0 eq), the desired amine (primary or secondary, 1.5-2.0 eq), and a catalytic amount of a Lewis acid (e.g., AlCl₃, ZnCl₂) or a transition metal catalyst.
-
Add a suitable high-boiling solvent if necessary.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition it between an organic solvent and an aqueous basic solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude amidine by chromatography or crystallization.
Causality Behind Experimental Choices:
-
Catalyst: A catalyst is often necessary to facilitate the addition of the amine to the sterically hindered and electronically deactivated nitrile.
-
High Temperature: The direct amination of unactivated nitriles is typically a high-energy process requiring elevated temperatures.
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a diverse range of valuable chemical entities. The presence of ortho-fluorine atoms significantly influences its reactivity, generally enhancing its susceptibility to nucleophilic attack. This guide has provided an overview of key transformations – hydrolysis, reduction, cycloaddition, and amidine synthesis – along with detailed protocols and the rationale behind the experimental choices. By understanding and applying these methodologies, researchers can effectively utilize this important building block in the design and synthesis of novel molecules for a wide array of applications in drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocol for the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile derivatives
An Application Note on the Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile Derivatives
Authored by: A Senior Application Scientist
Introduction
Fluorinated aromatic compounds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a critical building block for the synthesis of more complex molecules, including liquid crystals, specialty polymers, and pharmaceutical agents.[1][3][4] Its unique substitution pattern, featuring two fluorine atoms meta to a nitrile group and ortho to a hydroxyl group, provides a versatile scaffold for further chemical modifications.
This application note provides a detailed protocol for the synthesis of this compound, starting from commercially available 3,5-difluorophenol. The described multi-step synthesis is designed to be robust and scalable, providing researchers in drug discovery and materials science with a practical guide to accessing this valuable intermediate. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Workflow
The synthesis of this compound from 3,5-difluorophenol is a multi-step process that involves protection of the hydroxyl group, bromination at the para position, cyanation of the aryl bromide, and subsequent deprotection of the hydroxyl group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Protection of the Hydroxyl Group - Synthesis of 3,5-Difluoroanisole
Rationale: The initial protection of the phenolic hydroxyl group as a methyl ether is crucial to prevent its interference in the subsequent bromination and cyanation steps. The hydroxyl group is acidic and would react with reagents used in the following steps.
Procedure:
-
To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3,5-difluoroanisole.
Part 2: Bromination - Synthesis of 4-Bromo-3,5-difluoroanisole
Rationale: This step introduces a bromine atom at the 4-position, which will be subsequently replaced by a nitrile group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings. A similar strategy is employed in the synthesis of other fluorinated hydroxybenzonitriles.[3]
Procedure:
-
Dissolve 3,5-difluoroanisole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-3,5-difluoroanisole.
Part 3: Cyanation - Synthesis of 3,5-Difluoro-4-methoxybenzonitrile
Rationale: The cyanation of the aryl bromide is achieved using copper(I) cyanide. This is a variation of the Rosenmund-von Braun reaction. The use of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is necessary to facilitate the reaction, which requires elevated temperatures.[5]
Caption: Simplified mechanism of the copper-catalyzed cyanation step.
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, combine 4-Bromo-3,5-difluoroanisole (1.0 eq) and copper(I) cyanide (1.2 eq) in N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 5-7 hours.[5]
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-Difluoro-4-methoxybenzonitrile.
Part 4: Deprotection - Synthesis of this compound
Rationale: The final step is the deprotection of the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers.
Procedure:
-
Dissolve 3,5-Difluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of boron tribromide (1.5 eq) in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | 3,5-Difluorophenol | 3,5-Difluoroanisole | (CH₃)₂SO₄, K₂CO₃ | Acetone | 85-95% |
| 2 | 3,5-Difluoroanisole | 4-Bromo-3,5-difluoroanisole | NBS | Acetonitrile | 70-80% |
| 3 | 4-Bromo-3,5-difluoroanisole | 3,5-Difluoro-4-methoxybenzonitrile | CuCN | NMP | 60-75% |
| 4 | 3,5-Difluoro-4-methoxybenzonitrile | This compound | BBr₃ | DCM | 80-90% |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
Dimethyl sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution.
-
N-Bromosuccinimide: Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Copper(I) cyanide: Highly toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas.
-
Boron tribromide: Highly corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -C≡N).
-
Melting Point: To assess the purity of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
The Strategic deployment of 3,5-Difluoro-4-hydroxybenzonitrile in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Privileged Role of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—collectively contribute to profound effects on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][3]
Among the plethora of fluorinated building blocks, 3,5-difluoro-4-hydroxybenzonitrile stands out as a particularly versatile and powerful synthon for the construction of a diverse array of bioactive heterocycles. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic nitrile moiety, and a difluorinated phenyl ring activated towards nucleophilic aromatic substitution—offers a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of medicinally relevant heterocyclic frameworks, complete with detailed protocols and mechanistic insights.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is underpinned by the distinct reactivity of its functional groups. The interplay between these groups allows for a modular and convergent approach to complex heterocyclic targets.
A [label="3,5-Difluoro-4-\nhydroxybenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="O-Alkylation/\nO-Arylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Nitrile\nTransformations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Bioactive\nEther-Linked Heterocycles", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Oxadiazoles, Triazoles,\nTetrazoles, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Fused Heterocyclic\nSystems", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Phenolic -OH"]; A -> C [label="Nitrile (-CN)"]; A -> D [label="Activated Aryl Ring"]; B -> E; C -> F; D -> G; }
Figure 1: Synthetic avenues from this compound.
Application in the Synthesis of Benzofuran-Based Kinase Inhibitors
Benzofurans are a prominent class of heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The unique electronic properties of the 3,5-difluoro-4-hydroxyphenyl moiety can be leveraged to synthesize novel benzofuran derivatives with potent kinase inhibitory activity.
Conceptual Workflow: From Benzonitrile to Benzofuran
The synthesis of a benzofuran core from this compound typically involves an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization. This strategy allows for the introduction of diverse side chains, which can be tailored to optimize binding to the target kinase.
Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Williamson Ether Synthesis\n(O-Alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Intramolecular Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Further Functionalization\n(e.g., Suzuki Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Bioactive Benzofuran Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> End; }
Figure 2: General workflow for benzofuran synthesis.
Protocol 1: Synthesis of a Fluorinated Benzofuran Scaffold
This protocol outlines the synthesis of a key benzofuran intermediate, which can be further elaborated to generate a library of potential kinase inhibitors. The initial step is a Williamson ether synthesis, a robust and widely used method for forming ethers.[2][4][6]
Step 1: O-Alkylation via Williamson Ether Synthesis
-
Rationale: This step introduces a side chain containing a reactive handle for the subsequent cyclization. The choice of the alkylating agent is critical for the final structure of the benzofuran. Here, we use ethyl bromoacetate to introduce an ester moiety.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
-
Step 2: Intramolecular Cyclization to Form the Benzofuran Ring
-
Rationale: The newly introduced ester functionality can participate in an intramolecular cyclization to form the furan ring. This reaction is typically base-catalyzed.
-
Procedure:
-
Dissolve the O-alkylated product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium ethoxide (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 1-2 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fluorinated benzofuran scaffold.
-
| Step | Reactants | Reagents/Solvents | Typical Yield |
| 1 | This compound, Ethyl bromoacetate | K₂CO₃, DMF | 85-95% |
| 2 | O-alkylated intermediate | NaOEt, THF | 70-85% |
Application in the Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10] The nitrile group of this compound serves as an excellent starting point for the construction of the 1,3,4-oxadiazole ring.
Conceptual Workflow: Nitrile to 1,3,4-Oxadiazole
The synthesis of 1,3,4-oxadiazoles from nitriles often proceeds through an N-acylhydrazone intermediate, which then undergoes oxidative cyclization.
Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Conversion to Amidoxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Acylation with Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Dehydrative Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Bioactive 1,3,4-Oxadiazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> End; }
Figure 3: General workflow for 1,3,4-oxadiazole synthesis.
Protocol 2: Synthesis of a 2-(3,5-Difluoro-4-hydroxyphenyl)-1,3,4-oxadiazole Derivative
This protocol details a one-pot synthesis of a 1,3,4-oxadiazole derivative from this compound and a carboxylic acid hydrazide.
-
Rationale: This method involves the reaction of an acid hydrazide with the nitrile, followed by cyclodehydration to form the oxadiazole ring. The choice of the acid hydrazide allows for the introduction of various substituents at the 5-position of the oxadiazole ring.
-
Procedure:
-
To a mixture of this compound (1.0 eq) and a substituted acid hydrazide (1.1 eq), add polyphosphoric acid (PPA) as both solvent and catalyst.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC until completion (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
| Reactants | Reagents/Solvents | Typical Yield |
| This compound, Substituted acid hydrazide | Polyphosphoric acid | 65-80% |
Application in the Synthesis of Tetrazole Derivatives
Tetrazoles are another important class of nitrogen-containing heterocycles that are recognized as bioisosteres of carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties.[11][12][13][14] The nitrile functionality of this compound can be readily converted to a tetrazole ring via a [2+3] cycloaddition reaction.
Protocol 3: Synthesis of 5-(3,5-Difluoro-4-hydroxyphenyl)-1H-tetrazole
-
Rationale: This protocol describes the synthesis of a tetrazole derivative through the reaction of the nitrile with an azide source, a classic and efficient method for tetrazole formation.[12][13]
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 5-(3,5-difluoro-4-hydroxyphenyl)-1H-tetrazole.
-
| Reactants | Reagents/Solvents | Typical Yield |
| This compound | Sodium azide, Ammonium chloride, DMF | 80-90% |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block for the synthesis of a wide range of bioactive heterocyclic compounds. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular architectures with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel therapeutic agents. Future work in this area will undoubtedly focus on the development of new catalytic systems for the selective functionalization of this scaffold and its application in the synthesis of even more complex and potent bioactive molecules.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile for Pharmaceutical and Agrochemical Intermediate Production
Introduction
3,5-Difluoro-4-hydroxybenzonitrile is a pivotal building block in modern medicinal and agricultural chemistry. Its unique electronic properties, imparted by the geminal fluorine atoms ortho to a hydroxyl group and a para-nitrile moiety, make it a sought-after intermediate for the synthesis of complex molecular architectures. This compound serves as a key precursor in the development of various active pharmaceutical ingredients (APIs) and advanced agrochemicals, where the fluorinated phenol motif can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The increasing demand for this intermediate necessitates the development of a synthetic protocol that is not only high-yielding but also safe, scalable, and economically viable for industrial production.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will elucidate the strategic choice of the synthetic route, provide a step-by-step methodology, address critical safety considerations inherent to large-scale cyanation, and outline robust analytical methods for quality control.
Strategic Rationale: Selecting an Industrial-Scale Synthetic Pathway
Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages for large-scale production. One approach begins with 3,5-difluoroaniline, proceeding through bromination, diazotization, and subsequent cyanation.[5] Another route utilizes 3,5-difluoroanisole, which involves carboxylation at cryogenic temperatures with hazardous organolithium reagents, followed by conversion to the nitrile and demethylation at high temperatures.[6][7] While chemically sound, the latter route's reliance on cryogenic conditions (-78 °C) and pyrophoric reagents like n-butyllithium presents significant engineering and safety challenges for industrial scale-up.[6][8]
The selected pathway for this protocol is a two-step sequence starting from the readily available 3,5-Difluorophenol. This route involves:
-
Regioselective bromination of 3,5-Difluorophenol to yield 4-Bromo-3,5-difluorophenol.
-
A Rosenmund-von Braun cyanation reaction to displace the bromine atom with a nitrile group.
This approach is favored for its operational simplicity, avoidance of cryogenic temperatures and organometallic reagents, and utilization of more manageable, albeit still hazardous, reagents. The bromine-cyanide exchange is a well-established industrial reaction, and its challenges are well-documented and can be mitigated with appropriate engineering controls.[6]
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow for the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations involving cyanide must be conducted in a well-ventilated chemical fume hood or a controlled reactor system with appropriate scrubbing capabilities.
Step 1: Synthesis of 4-Bromo-3,5-difluorophenol (Intermediate)
Rationale: This step introduces a bromine atom at the 4-position, para to the hydroxyl group, which will be subsequently displaced by the cyanide group. Acetic acid is chosen as a solvent due to its ability to moderate the reactivity of the brominating agent and its favorable environmental and safety profile compared to chlorinated solvents.[6]
| Reagent | MW ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) |
| 3,5-Difluorophenol | 130.09 | 8.50 | 1.106 kg | - |
| N-Bromosuccinimide (NBS) | 177.98 | 8.93 | 1.589 kg | - |
| Glacial Acetic Acid | 60.05 | - | 11.0 L | 1.049 |
Procedure:
-
Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet/outlet connected to a scrubber.
-
Reagent Charging: Charge the reactor with 3,5-Difluorophenol (1.106 kg) and glacial acetic acid (11.0 L). Begin stirring to dissolve the solid.
-
Reaction Initiation: Cool the solution to 10-15°C using a chiller.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.589 kg) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 25°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Quenching and Isolation:
-
Slowly pour the reaction mixture into a larger vessel containing 50 L of cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 1 hour.
-
Filter the solid product using a large Büchner funnel and wash the filter cake thoroughly with deionized water (3 x 10 L) until the filtrate is neutral.
-
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: 1.60 - 1.70 kg (90-96%).
-
Quality Check: Confirm structure via ¹H NMR and purity via HPLC (>98%).
-
Step 2: Synthesis of this compound (Final Product)
Rationale: This is a Rosenmund-von Braun reaction, a nucleophilic aromatic substitution where a copper(I) cyanide complex displaces the aryl halide.[6] N-Methyl-2-pyrrolidone (NMP) is the solvent of choice due to its high boiling point, dipolar aprotic nature, and ability to dissolve the reactants and copper salts.[6][9] The reaction is run at elevated temperatures to facilitate the substitution.
| Reagent | MW ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) |
| 4-Bromo-3,5-difluorophenol | 209.00 | 7.18 | 1.50 kg | - |
| Copper(I) Cyanide (CuCN) | 89.56 | 8.61 | 0.771 kg | - |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | 7.5 L | 1.028 |
Procedure:
-
Reactor Setup: Use a 20 L reactor equipped for high-temperature reactions, with a mechanical stirrer, temperature probe, condenser, and nitrogen atmosphere. The reactor off-gas must be directed through a multi-stage scrubber containing a bleach (sodium hypochlorite) solution to neutralize any potential hydrogen cyanide (HCN) gas.[10]
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-Bromo-3,5-difluorophenol (1.50 kg), Copper(I) Cyanide (0.771 kg), and NMP (7.5 L).
-
Reaction Execution:
-
Begin stirring and slowly heat the mixture to 160-165°C.[6]
-
Maintain the reaction at this temperature for 5-8 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to 60-70°C.
-
Slowly and carefully pour the mixture into a vessel containing a stirred solution of ferric chloride (e.g., 1.2 kg in 10 L of water and 1 L of concentrated HCl) to complex with excess cyanide.[11]
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or toluene (3 x 8 L).
-
Combine the organic layers and wash with water (2 x 5 L) and then brine (1 x 5 L).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes or water/isopropanol) to yield the pure product.
-
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C.
-
Expected Yield: 0.94 - 1.04 kg (85-95%).
-
Final Product Specifications:
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >99.5%.
-
Melting Point: Consistent with literature values.
-
-
Part 2: Critical Process Safety Considerations for Cyanation
The use of copper(I) cyanide on a large scale is a high-hazard operation that demands stringent safety protocols. The primary danger is the generation of highly toxic hydrogen cyanide (HCN) gas, which can occur upon contact of cyanide salts with acids or even moisture.[10][12][13]
Engineering Controls:
-
Closed Systems: All transfers and reactions should be conducted in closed reactors to minimize exposure.[14]
-
Ventilation and Scrubbing: The reaction must be performed in a reactor connected to a validated caustic or bleach scrubber system to neutralize any HCN emissions.[10][14]
-
HCN Detection: Continuous HCN gas monitoring systems with audible and visual alarms must be installed in the processing area.[10]
-
Inert Atmosphere: Maintaining a nitrogen atmosphere prevents moisture from entering the reaction and reacting with the cyanide.
Personal Protective Equipment (PPE):
-
Respiratory Protection: For any potential exposure, a full-face respirator with an appropriate cartridge or a supplied-air respirator is mandatory.[10][13]
-
Gloves: Double-gloving with nitrile or other chemical-resistant gloves is required.[13][15]
-
Body and Eye Protection: Chemical-resistant aprons or suits, boots, and chemical splash goggles with a face shield are essential.[14][15]
Emergency Procedures:
-
Never Work Alone: Personnel must never handle large quantities of cyanide salts alone.[13]
-
Cyanide Antidote Kit: A certified cyanide antidote kit (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be immediately accessible, and personnel must be trained in its administration.[10]
-
Spill Management: Have dedicated spill kits containing materials to neutralize and absorb cyanide spills. Do not use acids for cleanup. Prevent spills from entering drains.[14]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) is hazardous and must be collected in dedicated, labeled containers and treated chemically (e.g., with bleach or hydrogen peroxide under basic conditions) before disposal according to regulations.[15]
Part 3: Quality Control and Analytical Methods
To ensure the final product meets the required specifications for use in drug development, a comprehensive set of analytical tests is necessary.[16]
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Spectrum conforms to the reference standard. |
| Purity Assay | HPLC (UV detection) | ≥ 99.5% area |
| Residual Solvents | GC-HS (Headspace) | Toluene < 890 ppm, Hexanes < 290 ppm |
| Melting Point | Capillary Melting Point Apparatus | Conforms to reference range |
| Inorganic Impurities | ICP-MS | Copper < 10 ppm |
Example HPLC-UV Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[18]
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard of this compound with known purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, overcome common challenges, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale of the reaction, and safety considerations. Some common approaches include:
-
Demethylation of 3,5-Difluoro-4-methoxybenzonitrile: This is a straightforward method for researchers who have access to the methoxy-protected precursor. The reaction is typically carried out using a strong Lewis acid like boron tribromide (BBr₃).[1]
-
From 3,5-Difluoro-4-hydroxybenzaldehyde: This two-step process involves the conversion of the aldehyde to its oxime, followed by dehydration to the nitrile.[1]
-
Multi-step synthesis from 3,5-Difluoroaniline: This route involves a sequence of bromination, diazotization-hydrolysis, and cyanation reactions.[2] While longer, it can be a cost-effective option depending on the price of the starting aniline.
Q2: I am considering a Sandmeyer reaction for the cyanation step. What are the critical parameters to control?
The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, is a powerful tool.[3][4] For a successful and high-yielding reaction, it is crucial to control the following:
-
Temperature: Diazonium salts are often unstable at room temperature. The diazotization step should be performed at low temperatures, typically between 0 and 5 °C, to prevent decomposition.
-
pH: The reaction is sensitive to pH. Maintaining the correct acidic conditions during diazotization and the subsequent cyanation is essential.
-
Purity of the Diazonium Salt: Impurities in the diazonium salt can lead to side reactions and a lower yield of the desired product.
Q3: What are some common impurities I should look out for in my final product?
Depending on the synthetic route, you may encounter different impurities. Common ones include:
-
Starting materials: Unreacted starting materials are a common source of contamination.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product.
-
Side-products: For example, in the Sandmeyer reaction, side-products from the decomposition of the diazonium salt can be present. In demethylation reactions, incomplete reaction can leave residual methoxy-containing compound.
Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent techniques to identify these impurities.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your synthesis and offers potential solutions.
Problem 1: Low Yield in the Demethylation of 3,5-Difluoro-4-methoxybenzonitrile
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a significant amount of unreacted starting material.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture in the reaction | Boron tribromide (BBr₃) is highly reactive with water. Any moisture present in the solvent or on the glassware will consume the reagent, leading to an incomplete reaction. | Ensure all glassware is oven-dried before use and that the solvent (e.g., dichloromethane) is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient BBr₃ | An inadequate amount of BBr₃ will result in an incomplete reaction. | Use a slight excess of BBr₃ (e.g., 1.1-1.5 equivalents) to ensure the complete conversion of the starting material. |
| Low reaction temperature | While the initial addition of BBr₃ is often done at low temperatures to control the reaction rate, the reaction may require warming to room temperature to go to completion. | After the initial addition of BBr₃ at a low temperature (e.g., -78 °C), allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[1] |
| Inefficient Quenching | Improper quenching of the reaction can lead to product loss or the formation of byproducts. | Quench the reaction carefully by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate. |
Problem 2: Formation of a Colored Impurity during the Sandmeyer Reaction
Symptoms:
-
The final product has a noticeable color (e.g., brown or black), indicating the presence of impurities.
-
Purification by recrystallization or column chromatography is difficult.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of the diazonium salt | Aryl diazonium salts are thermally unstable and can decompose to form a variety of colored byproducts, especially if the temperature is not carefully controlled. | Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Use the diazonium salt immediately after its preparation. |
| Oxidation of the product | Phenolic compounds can be susceptible to oxidation, which can lead to the formation of colored impurities. | Work under an inert atmosphere and consider adding an antioxidant, such as sodium bisulfite, during the workup. |
| Copper contamination | Residual copper salts from the catalyst can contaminate the final product. | Wash the organic extract thoroughly with a solution of ethylenediaminetetraacetic acid (EDTA) or ammonium chloride to remove copper ions. |
Experimental Protocols
Protocol 1: Demethylation of 3,5-Difluoro-4-methoxybenzonitrile
This protocol is based on a literature procedure.[1]
Materials:
-
3,5-Difluoro-4-methoxybenzonitrile
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 3,5-Difluoro-4-methoxybenzonitrile in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid organic compounds.[5]
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvent systems may include toluene, ethyl acetate/hexanes, or ethanol/water.
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Visualizing the Workflow
Workflow for Troubleshooting Low Yield in Demethylation
Caption: Troubleshooting flowchart for low yield in the demethylation reaction.
References
Technical Support Center: Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues, thereby improving the yield, purity, and reproducibility of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: From 3,5-Difluoroaniline
This multi-step synthesis involves bromination, diazotization, hydrolysis, and cyanidation. While versatile, it presents several challenges that can impact the final product's quality.
Question 1: My bromination of 3,5-difluoroaniline is giving multiple products, leading to a complex mixture. How can I improve the selectivity?
Answer: The bromination of difluoroanilines can indeed be challenging due to the activating effect of the amino group and the directing effects of the fluorine atoms. The primary byproducts are often regioisomers and poly-brominated species.
-
Causality: The strong activating nature of the amino group can lead to over-bromination. The fluorine atoms direct electrophilic substitution to the ortho and para positions. In the case of 3,5-difluoroaniline, the 4-position is activated, but bromination can also occur at the 2 and 6 positions, leading to isomers like 2-bromo-3,5-difluoroaniline[1] and 4-bromo-3,5-difluoroaniline.[2][3][4][5][6]
-
Troubleshooting:
-
Protect the Amine: The most effective strategy is to temporarily protect the amino group to reduce its activating influence. Acetylation to form the corresponding acetanilide is a common and effective method. The bulkier acetyl group also provides steric hindrance, further enhancing regioselectivity.
-
Control Reaction Conditions: Careful control of temperature and the slow, portion-wise addition of the brominating agent (e.g., N-bromosuccinimide or bromine) can minimize over-reaction. Running the reaction at lower temperatures (0-5 °C) is often beneficial.
-
Solvent Choice: The choice of solvent can influence selectivity. Acetic acid is a common solvent for this type of reaction.
-
Question 2: The diazotization of my 4-bromo-3,5-difluoroaniline intermediate is resulting in low yields and a dark-colored, impure product after hydrolysis. What is causing this and how can I fix it?
Answer: Diazotization reactions are notoriously sensitive and can be a significant source of impurities if not performed with care.[7] The diazonium salt intermediate can be unstable and undergo undesired side reactions.
-
Causality:
-
Incomplete Diazotization: Insufficient nitrous acid (generated in situ from sodium nitrite and a strong acid) will leave unreacted starting material.
-
Decomposition of Diazonium Salt: The diazonium salt can decompose, especially at elevated temperatures, leading to the formation of tar-like byproducts.
-
Side Reactions: The diazonium salt can react with the solvent or other nucleophiles present in the reaction mixture, leading to a variety of byproducts.
-
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent hydrolysis steps to ensure the stability of the diazonium salt.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain a low concentration of nitrous acid and control the reaction rate.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient mixing and heat dissipation.
-
Use of Co-solvents: In some cases, the use of a co-solvent can improve the solubility of the starting material and the stability of the diazonium salt.
-
Prompt Use: Use the diazonium salt solution immediately in the next step to minimize decomposition.
-
Route 2: From 2,6-Difluoro-4-methoxybenzonitrile (via Demethylation)
This route is attractive for its directness but is often plagued by issues related to the demethylation step.
Question 3: My demethylation of 2,6-difluoro-4-methoxybenzonitrile using aluminum chloride (AlCl₃) is incomplete and gives a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete demethylation is a common issue, often stemming from reagent stoichiometry and reaction conditions.
-
Causality:
-
Troubleshooting:
-
Increase AlCl₃ Stoichiometry: Using a molar excess of AlCl₃ (typically 2-3 equivalents) can help drive the reaction to completion.
-
Optimize Temperature and Time: A higher reaction temperature (e.g., refluxing in a suitable solvent or neat at elevated temperatures) and longer reaction times may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
-
Use of Additives: The addition of sodium iodide or thiourea with AlCl₃ has been reported to facilitate the cleavage of aryl methyl ethers under milder conditions.[10]
-
Question 4: I am observing byproducts other than the starting material in my AlCl₃-mediated demethylation. What are these and how can I avoid them?
Answer: High temperatures and the strong Lewis acidity of AlCl₃ can promote side reactions.
-
Causality:
-
Ring Alkylation: The methyl group cleaved from the ether can re-react with the aromatic ring (Friedel-Crafts alkylation), leading to methylated byproducts.
-
Formation of Methyl Chloride: The reaction generates methyl chloride gas, which is toxic and can pose a safety hazard.[9]
-
Complex Formation: The product can form a stable complex with AlCl₃, which may require a specific workup procedure to break.
-
-
Troubleshooting:
-
Alternative Demethylating Agents: Consider using other demethylating agents that operate under milder conditions, such as boron tribromide (BBr₃).[11] However, BBr₃ is also highly reactive and requires careful handling.
-
Careful Workup: A careful aqueous workup is necessary to hydrolyze the aluminum complexes and separate the product.
-
Purification: Column chromatography is often required to separate the desired product from closely related byproducts.
-
Route 3: From a Brominated Phenol Precursor (via Cyanation)
The Rosenmund-von Braun reaction is a classical method for introducing a nitrile group, but it has its drawbacks.
Question 5: My copper(I) cyanide-mediated cyanation of 4-bromo-3,5-difluorophenol is giving a low yield and the product is difficult to purify from the copper salts. What can I do to improve this?
Answer: The traditional Rosenmund-von Braun reaction is known for its harsh conditions and difficult workup.[12]
-
Causality:
-
High Reaction Temperatures: This reaction often requires high temperatures (150-200 °C), which can lead to thermal decomposition of the starting material or product.[13]
-
Stoichiometric Copper Cyanide: The use of stoichiometric or excess copper(I) cyanide results in large amounts of copper waste, which can co-precipitate with the product, making purification challenging.[12]
-
Polar Solvents: High-boiling polar solvents like DMF or NMP are typically used, which can be difficult to remove completely.
-
-
Troubleshooting:
-
Catalytic Copper Systems: Modern methods utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand (e.g., N,N'-dimethylethylenediamine) and a cyanide source like sodium cyanide.[14][15] These reactions often proceed under milder conditions and significantly simplify purification.
-
Alternative Cyanide Sources: The use of less toxic and more manageable cyanide sources, such as acetone cyanohydrin, has been explored.[16]
-
Workup Procedure: A thorough workup involving an aqueous ammonia or ethylenediamine solution can help to complex and remove residual copper salts.
-
Purification: Recrystallization or column chromatography is often necessary to obtain a highly pure product.
-
Experimental Protocols & Data
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline for the purification of crude this compound. The choice of solvent is critical and may require some initial screening.
1. Solvent Screening: a. Place a small amount of the crude product (approx. 50 mg) into several test tubes. b. Add a small amount of a test solvent (e.g., toluene, ethyl acetate/hexanes, water) to each tube. c. Observe the solubility at room temperature. A suitable solvent should show low solubility at room temperature. d. Gently heat the tubes. The compound should be fully soluble in the hot solvent. e. Allow the solutions to cool slowly to room temperature and then in an ice bath. f. A good recrystallization solvent will result in the formation of well-defined crystals.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely. c. If insoluble impurities are present, perform a hot filtration. d. Allow the solution to cool slowly to room temperature to allow for crystal formation. e. Cool the flask in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
| Property | Value |
| Molecular Formula | C₇H₃F₂NO |
| Molecular Weight | 155.10 g/mol |
| Melting Point | ~127 °C |
| Appearance | Colorless to light-colored solid |
Diagrams
Diagram 1: Common Byproduct Formation in the Synthesis from 3,5-Difluoroaniline
Caption: Potential byproduct pathways from 3,5-difluoroaniline.
Diagram 2: Troubleshooting Workflow for AlCl₃-Mediated Demethylation
Caption: Decision tree for optimizing demethylation reactions.
References
- 1. 2-Bromo-3,5-difluoroaniline (500357-40-4) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 203302-95-8: 4-Bromo-3,5-difluoroaniline | CymitQuimica [cymitquimica.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 10. WO2006061666A2 - A new process for the preparation of phenolic hydroxy-substituted compounds - Google Patents [patents.google.com]
- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 15. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Difluoro-4-hydroxybenzonitrile by Recrystallization
Welcome to the technical support guide for the purification of 3,5-Difluoro-4-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The interplay of its polarity, melting point, and solubility dictates the optimal conditions for recrystallization.
| Property | Value | Source |
| CAS Number | 2967-54-6 | [1][2] |
| Molecular Formula | C₇H₃F₂NO | [2] |
| Molecular Weight | 155.10 g/mol | [2] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | Literature values may vary. A sharp melting point range is indicative of high purity. | [3] |
| pKa (Phenolic Hydroxyl) | Estimated to be acidic due to electron-withdrawing fluorine and nitrile groups. | N/A |
| Polarity | Polar, due to the hydroxyl (-OH) and nitrile (-CN) functional groups. | [4] |
Experimental Workflow: Recrystallization
This workflow outlines the critical stages of the purification process. Each step is designed to systematically remove impurities based on differences in solubility.
Caption: A step-by-step workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent?
The ideal solvent is one where this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5][6] Conversely, impurities should either be completely insoluble at all temperatures (for removal by hot filtration) or highly soluble even when cold (to remain in the mother liquor).[5][7]
Expert Insight (Solvent Screening Protocol):
-
Preparation: Place ~20 mg of your crude material into several small test tubes.
-
Room Temperature Test: Add 0.5 mL of a candidate solvent to each tube. Agitate vigorously. A good solvent will not dissolve the compound at this stage.[7]
-
Hot Solubility Test: For solvents that passed the first test, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[3] A good solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).
-
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Starting Solvents for Screening: Given the polar nature of the target molecule, consider screening:
-
Water
-
Ethanol/Water mixtures
-
Isopropanol
-
Ethyl Acetate/Hexanes mixtures
-
Toluene
-
Q2: What are the most common impurities I might encounter?
Impurities often stem from starting materials or by-products of the synthesis. For instance, if synthesized from a bromo-precursor, you might have residual starting material.[8][9] Other potential impurities could include related isomers or polymeric materials formed during the reaction.
Q3: Should I use a single solvent or a mixed-solvent system?
A single solvent is generally preferred for its simplicity.[10] However, if no single solvent provides the required solubility differential, a mixed-solvent system is an excellent alternative.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the solid, and the solution is cooled slowly.[10]
Detailed Recrystallization Protocol
This protocol is a self-validating system designed for purifying up to 5 grams of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (pre-determined from screening)
-
Erlenmeyer flasks, Büchner funnel, filter flask
-
Hot plate with stirring capability
-
Filter paper
-
Glass stir rod
Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which maximizes recovery yield.[6][11]
-
Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[12] To minimize this risk, add a slight excess of solvent (~5-10%) before filtering, which can be boiled off later.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[10] Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing soluble impurities.[10][12] Causality: Using ice-cold solvent for washing is crucial to prevent the redissolving and loss of your purified product.[11]
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. Transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point.[11]
-
Purity Validation: Assess the purity of the recrystallized product.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides a logical framework for diagnosing and resolving them.
Caption: A decision tree for troubleshooting common recrystallization problems.
Q&A Troubleshooting
-
Issue: No crystals are forming after cooling in an ice bath.
-
Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[14] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off a portion of the solvent. Allow the now more concentrated solution to cool again.[10][14]
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[14] Crystal growth requires a nucleation point to begin.
-
Solution: Induce crystallization by either scratching the inside surface of the flask with a glass rod at the meniscus or by adding a tiny "seed" crystal of the pure compound.[11]
-
-
Issue: The product separates as an oil instead of crystals.
-
Probable Cause: This "oiling out" often occurs when a compound with a relatively low melting point comes out of a highly concentrated solution at a temperature above its melting point.[13] It can also be caused by impurities depressing the melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount (10-20%) more solvent and attempt to cool the solution again, but much more slowly.[13][14] Allowing the flask to cool on a surface that is not a strong heat sink (like a cork ring instead of a stone benchtop) can help.[14]
-
-
Issue: The final yield of pure crystals is very low.
-
Probable Cause 1: Too much solvent was used initially, and while some crystals formed, a significant amount of product remained dissolved in the mother liquor.[11]
-
Solution: In future runs, be more meticulous about adding the minimum amount of hot solvent. For the current batch, you can try to recover a second crop of crystals by evaporating some solvent from the filtrate, though this crop may be less pure.
-
Probable Cause 2: The crystals were washed with solvent that was not sufficiently cold, or too much washing solvent was used, redissolving the product.[11]
-
Solution: Always pre-chill your washing solvent in an ice bath and use it sparingly.
-
Safety & Handling
This compound and its related isomers are classified as hazardous substances. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
-
Personal Protection: Wear safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Avoid creating dust.[15] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.
-
Exposure: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air.[16] Seek medical attention if irritation persists or if swallowed.[15]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
- 1. 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE | 2967-54-6 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. tcichemicals.com [tcichemicals.com]
- 16. synquestlabs.com [synquestlabs.com]
Technical Support Center: Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yield, and ensure the highest purity of your final product.
Section 1: Overview of Common Synthetic Pathways
This compound is a valuable building block in the development of pharmaceuticals and advanced materials. Several synthetic routes are reported in the literature, each with distinct advantages and challenges. The most prevalent starting materials are 3,5-difluoro-4-hydroxybenzaldehyde and various protected or halogenated difluorophenols.
Caption: Major synthetic routes to this compound.
The most direct and frequently employed laboratory-scale method is the conversion from 3,5-difluoro-4-hydroxybenzaldehyde due to its high atom economy and often straightforward, one-pot procedure.[1] This guide will focus primarily on troubleshooting this specific pathway.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, particularly from its corresponding aldehyde.
Q1: My yield is consistently low (<70%) in the one-pot conversion of 3,5-difluoro-4-hydroxybenzaldehyde to the nitrile. What are the likely causes and how can I fix them?
A: Low yield in this transformation typically stems from three areas: incomplete conversion of the aldehyde, inefficient dehydration of the oxime intermediate, or product loss during workup.
1. Incomplete Aldoxime Formation: The first step is the reaction of the aldehyde with a hydroxylamine salt (e.g., NH₂OH·HCl).
- Causality: The reaction equilibrium may not fully favor the oxime. The pH of the reaction is important; while the reaction can be run under various conditions, ensuring the liberation of free hydroxylamine is key.
- Solution: Use a mild base, such as sodium acetate or pyridine, to neutralize the HCl salt of hydroxylamine.[2] A slight excess (1.1-1.25 equivalents) of the hydroxylamine salt and base can help drive the reaction to completion.[2] Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) before proceeding to the dehydration step.
2. Inefficient Dehydration: This is the most critical and variable step. The choice of solvent and dehydrating agent is paramount.
- Causality: Many dehydrating agents can be too harsh, leading to decomposition or side reactions with the sensitive phenolic group. The solvent plays a crucial role in the reaction kinetics and solubility of intermediates.
- Solution:
- Solvent Selection: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) have been shown to be highly effective, often leading to higher yields compared to formic or acetic acid.[1]
- Dehydrating Agent: While classic reagents like acetic anhydride can work, they may require higher temperatures. Modern reagents can be more efficient. For instance, Propylphosphonic Anhydride (T3P®) is a mild and effective dehydrating agent for converting aldoximes to nitriles at room temperature.[3]
- Temperature Control: For reactions in solvents like DMF or NMP with hydroxylamine hydrochloride, heating to 110-115 °C is often required for the dehydration to proceed efficiently.[1]
3. Product Loss During Workup: The product is a solid with some water solubility, and its phenolic nature can complicate extraction.
- Causality: Using a strong base (e.g., NaOH) during aqueous washes can deprotonate the phenolic hydroxyl, making the product water-soluble and causing it to be lost to the aqueous phase.
- Solution: Perform extractions under neutral or slightly acidic conditions. Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acidic reagents, followed by a brine wash to aid in phase separation.[3] Ensure thorough extraction from the aqueous phase with a suitable solvent like ethyl acetate (e.g., 3 x 50 mL).
| Parameter | Recommendation | Rationale |
| Hydroxylamine Salt | 1.1 - 1.25 equiv. NH₂OH·HCl | Drives equilibrium towards oxime formation. |
| Base (optional) | 1.1 - 1.25 equiv. Sodium Acetate | Neutralizes HCl to provide free hydroxylamine.[2] |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvent for reactants and facilitates dehydration.[1] |
| Temperature | 110 - 115 °C | Provides sufficient energy for dehydration without decomposition.[1] |
| Workup pH | Neutral to slightly acidic | Prevents formation of the water-soluble phenoxide salt. |
Q2: My final product is contaminated with the starting aldehyde. How can I remove it, and how do I prevent this in the future?
A: The presence of the starting aldehyde indicates an incomplete reaction. While purification is possible, optimizing the reaction is the better long-term solution.
-
Prevention: The most effective way to prevent this is to ensure the initial oxime formation goes to completion. Use TLC to monitor the reaction. A common mobile phase is 30-40% ethyl acetate in hexanes. The aldehyde spot should be completely consumed before you consider the reaction complete or initiate the dehydration step. Increase the reaction time or add a slight excess of hydroxylamine hydrochloride if needed.
-
Purification: Recrystallization is the most effective method for removing the aldehyde impurity.[4]
-
Solvent Selection: The ideal solvent will dissolve the nitrile product well at high temperatures but poorly at low temperatures, while dissolving the aldehyde impurity at all temperatures or not at all. A solvent screen with toluene, ethyl acetate/hexanes, or isopropanol/water systems is recommended.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Q3: The crude product is a dark oil or discolored solid. What causes this and how can I obtain a clean, white product?
A: Discoloration often arises from impurities formed through side reactions or decomposition at high temperatures, especially in the presence of air.
-
Causality: Phenols are susceptible to oxidation, which can produce highly colored quinone-type impurities. High reaction temperatures (>120 °C) in solvents like DMF can also lead to slight solvent decomposition and colored byproducts.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the phenol.[3]
-
Temperature Management: Avoid excessive heating. Use an oil bath for uniform temperature control and do not exceed the recommended temperature for your chosen solvent system.
-
Decolorization during Purification: If the crude product is discolored, it can often be cleaned during recrystallization. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (charcoal), keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities.
-
Purity of Reagents: Ensure the starting aldehyde is pure. Impurities in the starting material can carry through and contribute to discoloration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the phenolic hydroxyl group before nitrile formation? A: For the one-pot conversion from the aldehyde via an oxime, protection is generally not necessary.[1] The reaction conditions are typically mild enough not to interfere with the free hydroxyl group. However, for other routes, such as the Rosenmund-von Braun reaction which uses high temperatures and a copper catalyst, protecting the phenol as a methyl or benzyl ether is often required to prevent side reactions and improve yield.[5] The protecting group is then removed in a subsequent step.[3]
Q2: What are the best analytical methods for monitoring this reaction and confirming product identity? A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Essential for monitoring the disappearance of the starting aldehyde and the appearance of the product.
-
Melting Point: The pure product should have a sharp melting point. A broad melting range indicates impurities.[4] The literature melting point for this compound is in the range of 119-126°C.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation of the final product.
Q3: What are the key safety precautions when running this synthesis? A: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Cyanides: If using a route involving copper(I) cyanide (CuCN), be aware that it is highly toxic. Work in a well-ventilated fume hood and have a cyanide poisoning antidote kit available. Acidic workups can generate highly toxic HCN gas.[7][8]
-
Solvents: DMF and NMP are reproductive toxins. Handle with appropriate personal protective equipment (PPE) and avoid inhalation.
-
Boron Tribromide (BBr₃): If performing a demethylation, BBr₃ is highly corrosive and reacts violently with water. It must be handled under a strict inert atmosphere.[3]
Section 4: Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis from 3,5-Difluoro-4-hydroxybenzaldehyde
This protocol is adapted from general procedures for the one-pot conversion of aldehydes to nitriles.[1][2]
Caption: Workflow for the one-pot synthesis of this compound.
Materials:
| Reagent | M.W. | Amount (10 mmol scale) | Moles | Equivalents |
|---|---|---|---|---|
| 3,5-Difluoro-4-hydroxybenzaldehyde | 158.10 | 1.58 g | 10.0 mmol | 1.0 |
| Hydroxylamine hydrochloride | 69.49 | 0.87 g | 12.5 mmol | 1.25 |
| Sodium Acetate (anhydrous) | 82.03 | 1.03 g | 12.5 mmol | 1.25 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluoro-4-hydroxybenzaldehyde (1.58 g, 10.0 mmol), hydroxylamine hydrochloride (0.87 g, 12.5 mmol), and sodium acetate (1.03 g, 12.5 mmol).
-
Add DMF (20 mL) and begin stirring under a nitrogen atmosphere.
-
Heat the mixture in an oil bath to 110-115 °C.
-
Monitor the reaction progress by TLC (30% ethyl acetate/hexanes). The reaction is typically complete in 4-8 hours, indicated by the consumption of the starting aldehyde.
-
Once complete, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Protocol 2: Purification by Recrystallization
References
- 1. researchgate.net [researchgate.net]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 3. 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 6. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in the cyanation of 3,5-difluorophenol derivatives
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cyanation of 3,5-difluorophenol derivatives. The electron-deficient nature of the difluorophenyl ring presents unique challenges, primarily influencing the rates of key steps within the catalytic cycle. This document provides in-depth, cause-and-effect troubleshooting advice to help you achieve higher, more consistent yields.
Section 1: The Fundamentals - The Palladium-Catalyzed Cyanation Cycle
Understanding the reaction mechanism is crucial for effective troubleshooting. The palladium-catalyzed cyanation of an aryl (pseudo)halide, the typical derivative of your phenol, operates via a Pd(0)/Pd(II) catalytic cycle.[1][2][3]
The three key steps are:
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the aryl-leaving group (Ar-X) bond, forming a Pd(II) complex. For electron-deficient substrates like 3,5-difluorophenyl derivatives, this step is generally fast.[4]
-
Transmetalation/Cyanide Exchange: The leaving group (X) on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).
-
Reductive Elimination (RE): The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the desired aryl nitrile (Ar-CN) and regenerating the active Pd(0) catalyst.[5] For electron-deficient systems, this can be the rate-limiting step.[6]
A major challenge in this process is the potential for cyanide ions to poison the catalyst by forming stable, inactive palladium-cyanide complexes, which can halt the cycle.[1][7]
Section 2: Troubleshooting Guide - Common Issues & Solutions (Q&A)
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A: Low conversion points to a problem with catalyst activity or reaction conditions. The electron-withdrawing fluorine atoms on your substrate should facilitate oxidative addition, so the issue likely lies elsewhere.
-
Potential Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. Palladium sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient or inhibited by cyanide.[7]
-
Potential Cause 2: Catalyst Poisoning by Cyanide. This is one of the most common failure modes.[7] If you are using a highly soluble cyanide source like KCN or NaCN, the high concentration of free cyanide ions can bind irreversibly to palladium intermediates, killing the catalyst.[8]
-
Solution: Switch to a less soluble or complexed cyanide source. Zinc cyanide (Zn(CN)₂) is widely used as it maintains a low equilibrium concentration of free cyanide.[2] Potassium hexacyanoferrate (K₄[Fe(CN)₆]) is an excellent, non-toxic alternative that releases cyanide slowly at elevated temperatures, preventing catalyst poisoning.[7][9]
-
-
Potential Cause 3: Inefficient Ligand. The ligand stabilizes the palladium center, facilitates oxidative addition, and is crucial for the final reductive elimination step. A suboptimal ligand may not be effective for your specific electron-deficient substrate.
-
Solution: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting reductive elimination step.[4] Screen a panel of ligands. Buchwald ligands like XPhos or t-BuXPhos are excellent starting points.[4] 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another robust ligand often used with Zn(CN)₂.[10]
-
-
Potential Cause 4: Poor Leaving Group. If your phenol is derivatized as an aryl chloride, the C-Cl bond is very strong and oxidative addition can be difficult.
-
Solution: While challenging, cyanation of aryl chlorides is possible with highly active catalyst systems, often requiring higher temperatures and more specialized, bulky ligands.[4][11] If feasible, converting the phenol to a better leaving group, such as a triflate (-OTf) or bromide (-Br), will make the oxidative addition step much more favorable.
-
Q2: I'm observing a significant amount of a hydrodehalogenated side product (i.e., 1,3-difluorobenzene). How can I prevent this?
A: The formation of a hydrodehalogenated product is a known side reaction in palladium-catalyzed cross-coupling, including the Buchwald-Hartwig amination from which many mechanistic insights are drawn.[12][13]
-
Potential Cause 1: Presence of Protic Impurities. Trace amounts of water, or protic solvents like alcohols, can serve as a proton source to quench intermediates, leading to the undesired side product.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Potential Cause 2: Unproductive Side Reactions from the Catalytic Cycle. This can occur through pathways like β-hydride elimination if an appropriate hydrogen source is available on a ligand or additive, followed by reductive elimination of H-X.[12]
-
Solution: Re-evaluate your choice of base and solvent. Using a non-protic solvent like dioxane, toluene, or DMAc is recommended. The choice of base can also influence this; ensure it is anhydrous. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are common choices.
-
Q3: My yield is inconsistent between batches, even when I follow the same procedure. What factors should I control more carefully?
A: Irreproducibility is a frequent complaint in palladium-catalyzed cyanations and often stems from subtle variations in reaction setup.[7]
-
Potential Cause 1: Atmospheric Contamination. Oxygen can oxidize and deactivate the Pd(0) catalyst. Moisture leads to side reactions as described in Q2.
-
Solution: Use robust inert atmosphere techniques. Ensure your glassware is oven- or flame-dried. Subject the reaction vessel to several cycles of vacuum and backfilling with an inert gas before adding reagents.
-
-
Potential Cause 2: Reagent Quality and Stoichiometry. The purity of the palladium source, ligand, and cyanide source is critical. The stoichiometry, especially of the cyanide source, must be precise.
-
Solution: Use high-purity reagents from a reliable supplier. If using K₄[Fe(CN)₆]•3H₂O, be aware of the water of hydration when calculating molar equivalents. For solid reagents, ensure they are homogenous and properly stored.
-
-
Potential Cause 3: Physical Reaction Parameters. Stirring rate and heat transfer can significantly impact reactions involving solids (like K₄[Fe(CN)₆] or Zn(CN)₂).[7]
-
Solution: Use a consistent stir bar size and stirring speed (RPM) for all reactions. Ensure the reaction vessel is immersed in the heat source (oil bath) to the same depth each time to guarantee consistent temperature.
-
Section 3: Frequently Asked Questions (FAQ)
Q: My starting material is 3,5-difluorophenol. How should I derivatize it for the cyanation reaction?
A: Direct cyanation of the phenolic hydroxyl group is challenging. The standard and most effective approach is to convert the phenol into a derivative with a good leaving group, typically a triflate or a nonaflate. These groups are highly reactive in the oxidative addition step.
-
Recommended Protocol (Triflation):
-
Dissolve 3,5-difluorophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).
-
Add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the resulting 3,5-difluorophenyl triflate by column chromatography.
-
Q: Which cyanide source is best for my substrate?
A: The choice depends on a balance of reactivity, safety, and reaction conditions. For an electron-deficient substrate prone to catalyst issues, a source that provides a slow, controlled release of cyanide is often superior.
| Cyanide Source | Pros | Cons | Best For... |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, stable, slow CN⁻ release minimizes catalyst poisoning.[7][14] | Requires higher temperatures for CN⁻ dissociation[7]; often requires aqueous/organic biphasic systems or a phase-transfer catalyst.[4] | General use, especially in academic and process development settings where safety is paramount. Highly recommended for sensitive substrates. |
| Zn(CN)₂ | Low toxicity compared to alkali cyanides; low solubility provides a controlled low concentration of CN⁻.[2][7] | Still toxic; can sometimes require additives like Zn dust or zinc formate to maintain catalyst activity.[2][10] | A very common and robust choice for a wide variety of functionalized substrates.[10][15] |
| KCN / NaCN | Highly reactive, inexpensive. | Extremely toxic ; high solubility leads to rapid catalyst poisoning.[1][7] Requires rigorously anhydrous conditions. | Specialized industrial applications where conditions can be strictly controlled (e.g., slow-addition protocols). Not recommended for general lab use. |
| Organic Sources | Can be less toxic and offer different reactivity profiles (e.g., acetone cyanohydrin, NCTS).[4][16] | Often more expensive; may require specific activators or conditions.[17][18] | Niche applications or when metal cyanides are incompatible with other functional groups. |
Q: How do I choose the right palladium source and ligand?
A: The combination of the palladium source and the ligand forms the "true" catalyst.
-
Palladium Source: For consistency, use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3 or G4 palladacycles).[7] These are often more reliable than Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[7]
-
Ligand: The 3,5-difluorophenyl system is electron-deficient, which can make the reductive elimination step difficult.[6] To accelerate this step, you need an electron-rich and sterically bulky ligand.[4]
-
Excellent Choices: XPhos, tBuXPhos, RuPhos. These ligands have proven highly effective for challenging cross-coupling reactions.
-
Good Alternative: dppf is a classic, robust ligand that works well in many systems, particularly with Zn(CN)₂ as the cyanide source.[10]
-
Section 4: General Experimental Protocol
This is a general starting procedure for the cyanation of 3,5-difluorophenyl bromide using K₄[Fe(CN)₆]. Conditions should be optimized for your specific derivative.
Materials:
-
3,5-difluorophenyl bromide (or triflate) (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]•3H₂O) (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (3 mL)
-
Water (3 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3,5-difluorophenyl bromide, K₄[Fe(CN)₆]•3H₂O, Pd(OAc)₂, XPhos, and Na₂CO₃.
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and degassed water via syringe.
-
Place the vial in a preheated oil bath at 110-120 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3,5-difluorobenzonitrile.
Section 5: Visual Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Side reactions to avoid during the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile
Technical Support Center: Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is typically approached via two primary routes: the direct cyanation of a halogenated precursor or a multi-step sequence involving formylation. Both pathways, while effective, are susceptible to specific side reactions that can impact yield and purity. This guide addresses the most common issues in a question-and-answer format.
Section 1: Issues in the Nucleophilic Aromatic Substitution (SNAr) Cyanation Route
This route commonly involves the reaction of a 4-halo-3,5-difluorophenol (e.g., 4-bromo-3,5-difluorophenol) with a cyanide source, such as copper(I) cyanide (CuCN).
Question 1: My SNAr cyanation reaction is resulting in a low yield of the desired this compound. What are the primary factors to investigate?
Answer: Low yield in this SNAr reaction is a frequent issue stemming from several factors. The key is to balance the reaction's activation energy against the thermal stability of the product and reagents.
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial. The two fluorine atoms are strongly electron-withdrawing, which stabilizes the negative charge and activates the ring for nucleophilic attack.[2] However, the reaction still requires significant thermal energy, often in high-boiling polar aprotic solvents like NMP, DMF, or DMSO.[3] This high temperature can also promote side reactions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the copper(I) cyanide is pure and anhydrous. Old or poorly stored CuCN can be partially oxidized or hydrated, reducing its efficacy.
-
Solvent Purity: Use high-purity, anhydrous polar aprotic solvents. Water contamination can lead to hydrolysis side reactions (see Question 2) and can also interact with the cyanide nucleophile.
-
Temperature Control: While high heat is necessary (typically 140-180°C), localized overheating can cause decomposition and tar formation. Ensure uniform heating with a well-stirred reaction vessel. Monitor the internal temperature carefully.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint, avoiding unnecessary heating.
-
Question 2: My final product is contaminated with a significant amount of 3,5-difluoro-4-hydroxybenzoic acid. How can I prevent this hydrolysis side reaction?
Answer: The formation of the corresponding benzoic acid is a classic side reaction caused by the hydrolysis of the nitrile group.[4][5] This can occur during the reaction itself if water is present, or more commonly, during the aqueous workup.
-
Mechanistic Insight: Nitrile hydrolysis can be catalyzed by both acid and base.[6][7]
-
Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[6]
-
Base-catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon.[8] The workup for a CuCN reaction often involves an acidic quench (e.g., with HCl or FeCl₃/HCl) to break down copper complexes, creating ideal conditions for this hydrolysis.[9]
-
-
Preventative Measures & Protocols:
-
Anhydrous Reaction Conditions: As mentioned above, rigorously exclude water from the reaction mixture itself.
-
Controlled Workup Temperature: Perform the acidic workup at a low temperature (e.g., 0-10°C). The rate of hydrolysis is significantly reduced at lower temperatures.
-
Minimize Acid Contact Time: Do not let the reaction mixture sit in the acidic aqueous solution for an extended period. Proceed with the extraction promptly after quenching and dissolving the copper salts.
-
Alternative Workup: Consider a workup with aqueous ammonia or EDTA to complex the copper. This avoids the strongly acidic conditions that promote hydrolysis, although careful pH control is still necessary.
-
Troubleshooting Workflow: Low Yield & Hydrolysis in SNAr Cyanation
Caption: Troubleshooting workflow for SNAr cyanation issues.
Section 2: Side Reactions in the Formylation Route
This pathway typically begins with the formylation of 3,5-difluorophenol to produce 3,5-difluoro-4-hydroxybenzaldehyde, which is then converted to the nitrile.
Question 3: My formylation of 3,5-difluorophenol is giving poor regioselectivity and forming di-formylated byproducts. How can I improve the reaction's selectivity?
Answer: This is a common issue in the formylation of activated phenols.[10] The hydroxyl group is a strong ortho-, para-director. In 3,5-difluorophenol, the 4-position (para) and the 2/6-positions (ortho) are all activated.
-
Causality and Regioselectivity:
-
Duff Reaction (Hexamethylenetetramine/Acid): This reaction typically favors ortho-formylation.[11] For your substrate, this would lead to the undesired 2-formyl or 2,6-diformyl products.
-
Reimer-Tiemann Reaction (Chloroform/Base): This method also strongly favors ortho-formylation due to the interaction of the dichlorocarbene intermediate with the phenoxide ion.[11]
-
Vilsmeier-Haack Reaction (DMF/POCl₃): This reaction can sometimes provide better para-selectivity for phenols, but can also suffer from competing O-formylation.
-
-
Strategies for Improving Para-Selectivity:
-
Blocking Groups: A common strategy is to temporarily block the more reactive ortho positions. This adds steps to the synthesis but can be highly effective.
-
Stoichiometric Control: Carefully controlling the stoichiometry, particularly in the Duff reaction, can help minimize di-substitution. Using a slight sub-stoichiometric amount of the formylating agent relative to the phenol can favor mono-formylation.[11]
-
Choice of Method: Direct formylation of phenols can be challenging. An alternative is the decarboxylative hydroxylation of a suitably substituted benzoic acid, though this is a more advanced method.[12][13] A more practical alternative might be the carboxylation of 3,5-difluorophenol followed by reduction and conversion to the nitrile.
-
Question 4: During formylation, I'm observing the formation of a significant amount of insoluble, polymeric resin. What is causing this and how can I prevent it?
Answer: The formation of resin is a well-known side reaction, particularly when using formaldehyde or its equivalents (like HMTA in the Duff reaction) with phenols.[11]
-
Mechanistic Cause: This side reaction is essentially the beginning of phenol-formaldehyde polymerization.[10] Under the acidic or basic conditions of the reaction, the initially formed hydroxymethyl-phenol (or its equivalent) can react with other phenol molecules in a condensation reaction, leading to the formation of methylene bridges and, eventually, an insoluble polymer network.
-
Mitigation Strategies:
-
Temperature Management: Avoid excessive temperatures, which accelerate the condensation reactions leading to resin formation. Maintain the lowest effective temperature for the desired formylation.[11]
-
Stoichiometry: Use a formylating agent-to-phenol ratio of 1:1 or slightly less. An excess of the formaldehyde equivalent dramatically increases the rate of polymerization.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the formation of the desired aldehyde by TLC/HPLC and stop the reaction once the concentration of the product plateaus.
-
Table 1: Comparison of Common Formylation Methods for Phenols
| Method | Reagents | Typical Selectivity | Common Side Reactions | Mitigation Strategies |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Ortho | Di-formylation, Resin Formation | Control stoichiometry, lower temperature, minimize reaction time.[11] |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Ortho | Mixture of ortho/para isomers, low yields | Use of crown ethers or phase-transfer catalysts can sometimes alter ratios. |
| Vilsmeier-Haack | DMF, POCl₃ | Para (variable) | O-formylation (formate ester formation), low reactivity with deactivated phenols | Use milder conditions, screen different Lewis acids. |
| Direct Formylation | Paraformaldehyde | Poor | Extensive resin formation | Requires specific catalysts and conditions (e.g., Casiraghi formylation).[10] |
Appendix A: Detailed Experimental Protocols
Protocol 1: SNAr Cyanation of 4-Bromo-3,5-difluorophenol
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-3,5-difluorophenol (1.0 equiv), copper(I) cyanide (1.2 equiv), and anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 5 mL per gram of starting material).
-
Reaction: Begin vigorous stirring and heat the mixture to 150-160°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice-water bath. Slowly pour the mixture into a cold (0°C) aqueous solution of 10% ferric chloride in 1 M HCl, stirring vigorously.
-
Extraction: Once the copper salts are fully dissolved, extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Appendix B: Visualization of Key Mechanism
SNAr Mechanism and Competing Hydrolysis
The following diagram illustrates the key addition-elimination mechanism for the cyanation step and highlights where the competing hydrolysis side reaction can occur.
Caption: SNAr cyanation pathway and competing nitrile hydrolysis.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Hydrolysis of benzonitrile gives [allen.in]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography of 3,5-Difluoro-4-hydroxybenzonitrile
Welcome to the technical support center for the purification of 3,5-Difluoro-4-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As a polar, functionalized aromatic molecule, this compound presents unique purification challenges that require a nuanced approach beyond standard protocols.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides derived from established chromatographic principles and field-proven experience. We will explore the causality behind each experimental choice, empowering you to not only solve immediate purification issues but also to build a robust, reproducible methodology.
Section 1: Foundational Knowledge & Initial Method Development
Before attempting a large-scale purification, a solid foundation must be established using Thin Layer Chromatography (TLC). TLC is the primary tool for selecting an appropriate solvent system for your column.[1]
FAQ 1: What are the key structural features of this compound that influence its chromatographic behavior?
Understanding the molecule's structure is paramount. This compound has three key features that dictate its interaction with the stationary and mobile phases:
-
Phenolic Hydroxyl (-OH) Group: This is a highly polar group capable of strong hydrogen bonding. It will interact strongly with polar stationary phases like silica gel.[2]
-
Nitrile (-CN) Group: The cyano group is also polar and contributes to the molecule's overall polarity.
-
Difluorinated Benzene Ring: The fluorine atoms are highly electronegative, but the overall aromatic ring provides some non-polar character, allowing for solubility in various organic solvents.
This combination makes the molecule quite polar, meaning it will adhere strongly to a polar stationary phase.
FAQ 2: What is the best stationary phase for this compound?
For normal-phase chromatography, silica gel (SiO₂) is the most common and recommended starting point .[3] Its surface is rich in silanol groups (-Si-OH), which are polar and can form hydrogen bonds with our analyte.[2]
-
Expertise & Experience: Standard flash-grade silica gel (230-400 mesh) is typically sufficient.[3] The slight acidity of silica gel is not usually problematic for this molecule, but if you suspect degradation, consider the alternatives in the troubleshooting section.
FAQ 3: How do I select the right mobile phase (eluent) using TLC?
The goal is to find a solvent system that moves the desired compound to a Retention Factor (Rf) value of approximately 0.2 to 0.4 on a TLC plate.[4] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or coming out too quickly with impurities.[5]
Step-by-Step Protocol: Eluent Selection via TLC
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like ethyl acetate or acetone.
-
Choose a Starting Solvent System: A mixture of a non-polar and a polar solvent is standard. A good starting point for this molecule is Hexane:Ethyl Acetate (EtOAc) .[4]
-
Run Test TLCs:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a chamber with a starting eluent, for example, 70:30 Hexane:EtOAc.
-
Visualize the plate under a UV lamp (254 nm).
-
-
Analyze and Optimize:
-
If the spot remains on the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 50:50 Hexane:EtOAc).
-
If the spot runs with the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 90:10 Hexane:EtOAc).
-
If separation from impurities is poor: Try a different solvent system to alter selectivity. For example, replace Hexane with Dichloromethane (DCM) or Ethyl Acetate with Acetone.
-
A table of common solvents ordered by polarity is provided below for reference.
| Solvent | Polarity Index | Role |
| Hexane / Heptane | 0.1 | Non-polar base |
| Toluene | 2.4 | Non-polar base (aromatic) |
| Dichloromethane (DCM) | 3.1 | Moderately polar base |
| Diethyl Ether | 2.8 | Polar modifier |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier |
| Acetone | 5.1 | Polar modifier |
| Methanol (MeOH) | 5.1 | Highly polar modifier |
| Acetic Acid (AcOH) | 6.2 | Highly polar additive |
| (Data synthesized from multiple chemistry resources) |
Section 2: Column Preparation and Execution
Once you have an optimal eluent system, you can proceed with the column chromatography.
Workflow for Column Chromatography Purification
Caption: General workflow for purification via column chromatography.
FAQ 4: Should I use wet (slurry) packing or dry packing for the column?
Slurry packing is strongly recommended for flash chromatography as it results in a more uniform, well-packed column, minimizing the risk of channels and cracks that lead to poor separation.[1]
Experimental Protocol: Slurry Packing a Column
-
Preparation: Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[1]
-
Create Slurry: In a beaker, mix your silica gel with your initial, least polar eluent until you have a consistent, pourable slurry.[1]
-
Pack: Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Settle: Gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.[1] Open the stopcock and drain some solvent to pack the silica bed, but never let the solvent level drop below the top of the silica bed.
-
Finalize: Once the silica is settled, add a final protective layer of sand (approx. 0.5 cm) on top.
FAQ 5: How should I load my sample onto the column? Wet or dry loading?
The choice of loading method depends on the solubility of your crude product in the starting eluent.
-
Wet Loading: Use this method if your compound is readily soluble in a minimal amount of the eluent. Dissolve the crude product in the smallest possible volume of eluent and carefully pipette it onto the top layer of sand.[6]
-
Trustworthiness: Using too much solvent will broaden your initial sample band, leading to poorer separation. If you need to use a stronger solvent like DCM to dissolve your sample, dry loading is the better choice.[6]
-
-
Dry Loading: This is the preferred method for compounds that are poorly soluble in the eluent or when you need to use a strong solvent for dissolution.[6]
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM, Acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6]
-
Section 3: Troubleshooting Common Problems
Even with careful preparation, issues can arise. This section addresses the most common problems encountered during the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
FAQ 6: My compound is not moving from the top of the column (Rf=0). What should I do?
This is a classic sign that your mobile phase is not polar enough to displace the highly polar analyte from the highly polar silica gel.
-
Solution 1: Increase Eluent Polarity. Gradually increase the percentage of the polar component in your eluent system. If you are using Hexane:EtOAc, increase the EtOAc. If that is insufficient, a stronger polar modifier is needed. Adding a small amount of methanol (1-5%) to your eluent system can dramatically increase its polarity.
-
Solution 2: Gradient Elution. Instead of running the entire column with one solvent mixture (isocratic elution), start with the polarity you determined from TLC and slowly increase the polarity of the eluent over the course of the separation. This will move less polar impurities off first, and then elute your more polar product.[5]
FAQ 7: My compound is coming off the column, but the fractions show a long streak or "tail". Why?
Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The phenolic hydroxyl group is a likely cause.
-
Cause A: Sample Overload. You may have loaded too much material onto the column. The binding sites on the silica become saturated, leading to a non-linear adsorption isotherm.
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
-
Cause B: Strong Acid-Base Interactions. The slightly acidic nature of silica gel can interact strongly with your compound.
-
Solution: Add a small amount of a modifier to your eluent to compete for the active sites on the silica. Adding 0.5-1% acetic acid or triethylamine (depending on the nature of your compound) can often lead to sharper peaks. For a phenol, a small amount of acetic acid is a logical choice.
-
-
Cause C: Poor Solubility in Eluent. If the compound is not very soluble in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing tailing.
-
Solution: Switch to a solvent system that better solubilizes your compound, or add a co-solvent.[5]
-
FAQ 8: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?
This is a valid concern for sensitive molecules.
-
Confirmation: Perform a simple stability test.[5] Spot your crude material on a TLC plate, and then spot it again in the same location. Let the plate sit on the benchtop for 1-2 hours, then develop it. If you see new spots or significant streaking from the origin that wasn't present in the initial crude, your compound is likely unstable on silica.
-
Solution 1: Deactivate the Silica. You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This is typically done by adding ~1% triethylamine to the eluent system used for packing and running the column.
-
Solution 2: Switch the Stationary Phase. If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is a common alternative. Note that you will need to re-optimize your eluent system with TLC using an alumina plate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability of 3,5-Difluoro-4-hydroxybenzonitrile under acidic conditions
Welcome to the technical support center for 3,5-Difluoro-4-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms ortho to the nitrile group, along with a para-hydroxyl group, significantly influences its chemical properties. A thorough understanding of its stability is crucial for developing robust synthetic routes, stable formulations, and accurate analytical methods. This guide will focus on the hydrolytic stability of the nitrile functional group under acidic conditions, a common scenario in many chemical and pharmaceutical processes.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
A1: this compound is susceptible to hydrolysis under acidic conditions. The nitrile group can undergo acid-catalyzed hydrolysis to first form the corresponding amide, 3,5-Difluoro-4-hydroxybenzamide, which can then be further hydrolyzed to the carboxylic acid, 3,5-Difluoro-4-hydroxybenzoic acid. The rate of this hydrolysis is dependent on the acid concentration, temperature, and reaction time.
Q2: What are the primary degradation products of this compound under acidic conditions?
A2: The primary degradation pathway involves the hydrolysis of the nitrile functional group. The expected degradation products are:
-
Intermediate: 3,5-Difluoro-4-hydroxybenzamide
It is important to monitor for both the intermediate and the final product in stability studies.
Q3: How do the fluorine and hydroxyl substituents affect the stability of the nitrile group?
A3: The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which can increase the electrophilicity of the nitrile carbon. This may influence the rate of nucleophilic attack by water during hydrolysis.[4][5][6] The para-hydroxyl group is an electron-donating group, which might slightly counteract the effect of the fluorine atoms. The overall effect on the hydrolysis rate compared to unsubstituted benzonitrile would need to be determined experimentally.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8°C) is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete hydrolysis during a synthetic step. | 1. Insufficient acid concentration or strength. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Increase the concentration of the acid or use a stronger acid (e.g., switch from HCl to HBr or H₂SO₄). 2. Increase the reaction temperature. Refluxing is often necessary for complete hydrolysis.[2][3] 3. Extend the reaction time and monitor the progress by TLC or HPLC. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Wrong column choice. 3. Co-elution of parent compound and degradation products. | 1. The hydroxyl group's ionization can affect peak shape. Ensure the mobile phase pH is well below the pKa of the hydroxyl group by adding an acidifier like formic acid or phosphoric acid.[7][8] 2. A C18 column is a good starting point. If resolution is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl). 3. Optimize the gradient elution profile. A slower gradient may be necessary to separate structurally similar compounds. |
| Unexpected peaks observed in the chromatogram. | 1. Presence of impurities in the starting material. 2. Formation of unforeseen side products. 3. Sample degradation in the autosampler. | 1. Analyze the starting material by HPLC or GC-MS to confirm its purity. 2. Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks to help elucidate their structures. 3. If the autosampler is not temperature-controlled, degradation of the analyte in the vial can occur. Use a cooled autosampler if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Treatment: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Incubation: Store the solution at a controlled temperature (e.g., 60°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Control: Prepare a control sample by diluting the stock solution with the initial solvent to the same final concentration and store it under the same conditions.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
References
- 1. 3-Fluoro-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4-Hydroxybenzonitrile | SIELC Technologies [sielc.com]
Stability of 3,5-Difluoro-4-hydroxybenzonitrile under basic conditions
Welcome to the technical support guide for 3,5-Difluoro-4-hydroxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile but reactive intermediate, particularly under basic conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its stability and reactivity, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the behavior of this compound.
Q1: How stable is this compound under basic conditions?
The stability of this compound in a basic environment is highly dependent on the specific conditions employed (e.g., temperature, strength of the base, solvent, and presence of other nucleophiles). The molecule possesses three reactive sites susceptible to basic conditions: the acidic phenolic hydroxyl group, the electrophilic nitrile carbon, and the aromatic ring activated towards nucleophilic substitution.
-
Phenolic Deprotonation: The most immediate reaction in the presence of any base is the deprotonation of the 4-hydroxyl group to form a phenoxide. This is a simple acid-base reaction and is generally reversible upon acidification.
-
Nitrile Hydrolysis: The nitrile group can undergo base-catalyzed hydrolysis. Under mild conditions (e.g., lower temperatures, moderate base concentration), the reaction can often be stopped at the amide stage (3,5-difluoro-4-hydroxybenzamide).[1][2] Harsher conditions, such as elevated temperatures and concentrated base, will drive the hydrolysis to completion, yielding the corresponding carboxylate salt (3,5-difluoro-4-hydroxybenzoate).[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are electron-withdrawing and activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[4][5] While hydroxide is a relatively weak nucleophile for SNAr, under forcing conditions or in the presence of stronger nucleophiles, displacement of one or both fluorine atoms can occur.
Therefore, the compound is best described as conditionally stable . It can be handled in the presence of weak bases at low temperatures for short durations, but it is reactive towards strong bases, especially at elevated temperatures.
Q2: What are the primary chemical transformations to expect when using a base?
You should anticipate two main competing reactions: nitrile hydrolysis and nucleophilic aromatic substitution (SNAr).
-
Nitrile Hydrolysis: This is often the intended reaction. The hydroxide ion attacks the electrophilic carbon of the nitrile.[6][7] The reaction proceeds through an amide intermediate, which can sometimes be isolated.[1] Vigorous conditions (high temperature, prolonged reaction time) will hydrolyze the amide further to the carboxylate.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the two fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[4][5] The negative charge of the intermediate Meisenheimer complex is stabilized by resonance. While fluoride is typically a poor leaving group in SN1/SN2 reactions, it is a good leaving group in SNAr reactions.[4] This pathway becomes significant if stronger nucleophiles are present or if the reaction is run at high temperatures.
Q3: How do the fluorine atoms influence the molecule's reactivity?
The two fluorine atoms at positions 3 and 5 have a profound impact on the molecule's chemistry through strong inductive effects:
-
Increased Acidity of Phenol: Fluorine is highly electronegative. The two fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn stabilizes the phenoxide anion formed upon deprotonation. This makes the 4-hydroxyl group more acidic than that of 4-hydroxybenzonitrile. The pKa of 4-cyanophenol is approximately 7.97.[8] The addition of two fluorine atoms would be expected to lower this value further, making it a stronger acid.
-
Activation towards SNAr: The powerful electron-withdrawing effect of the fluorine atoms makes the aromatic ring significantly more electrophilic, thereby activating it for nucleophilic aromatic substitution.[4][5]
-
Electrophilicity of the Nitrile Carbon: The inductive withdrawal of electron density by the fluorines slightly increases the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.
Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific problems you might encounter during your experiments.
Q1: I'm attempting to hydrolyze the nitrile to a carboxylic acid, but my yield is low and I see multiple products by TLC/LC-MS. What's going wrong?
This is a common issue stemming from the competing reaction pathways. Low yield of the desired carboxylic acid (3,5-difluoro-4-hydroxybenzoic acid) often points to incomplete hydrolysis or the formation of side products.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Hydrolysis | The reaction conditions (temperature, time, base concentration) were insufficient to fully convert the intermediate amide to the carboxylate.[1] | Increase Reaction Vigor: Raise the temperature (reflux is common), increase the concentration of the base (e.g., from 2M to 6M NaOH), and/or extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed. |
| SNAr Side Reaction | The conditions were too harsh, or a potent nucleophile was inadvertently introduced, leading to the displacement of one of the fluorine atoms.[4] | Moderate Conditions: If SNAr is detected, reduce the temperature. Use the minimum concentration of base required. Ensure all reagents and solvents are free from other nucleophilic contaminants (e.g., amines, thiols). |
| Degradation | At very high temperatures and base concentrations, complex degradation pathways can occur, leading to a mixture of unidentifiable products.[9] | Optimize Systematically: Perform a systematic optimization of reaction conditions. Start with milder conditions and incrementally increase the intensity while monitoring for the desired product and the onset of side reactions. |
Experimental Protocol: Controlled Basic Hydrolysis to 3,5-Difluoro-4-hydroxybenzoic acid
This protocol is designed to favor complete hydrolysis while minimizing side reactions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), pellets or solution (e.g., 6M)
-
Hydrochloric Acid (HCl), concentrated or solution (e.g., 6M)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an aqueous solution of NaOH (e.g., 5-10 volumes of 6M NaOH).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Ammonia gas may be evolved, which can be tested with moist litmus paper.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by TLC or LC-MS. The reaction is complete when the starting material and the intermediate amide are no longer observed. This can take several hours.[1]
-
Work-up: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Acidification: Slowly and carefully add aqueous HCl with stirring until the pH of the solution is ~1-2. The product, 3,5-difluoro-4-hydroxybenzoic acid, is a solid and should precipitate out of the acidic solution.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization if necessary. Dry the final product under vacuum.
Q2: My reaction mixture turned dark brown/black upon adding a strong base. Is my material degrading?
Yes, a significant color change to dark brown or black is a strong indicator of decomposition. Phenolic compounds, especially when activated by electron-withdrawing groups, can be susceptible to oxidative degradation under basic conditions, particularly in the presence of air (oxygen).
Troubleshooting Steps:
-
Inert Atmosphere: Repeat the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidation of the electron-rich phenoxide intermediate.
-
Lower Temperature: Perform the initial addition of the base at a lower temperature (e.g., 0 °C) to control any initial exotherm and reduce the rate of degradation pathways.
-
Purity of Reagents: Ensure the base and solvent are of high purity and free from trace metal contaminants, which can catalyze decomposition.
Q3: I am seeing a product with a mass corresponding to the loss of one fluorine atom and the addition of my base's counter-ion (e.g., methoxide). How do I prevent this?
You are observing a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This occurs when a nucleophile other than hydroxide is present and attacks the electron-deficient aromatic ring, displacing a fluoride ion.[4][5]
Mechanism of SNAr Side Reaction:
Prevention Strategies:
-
Choice of Base: If your goal is only deprotonation or mild hydrolysis, use a non-nucleophilic base. Examples include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a bulky amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), provided it is compatible with your reaction. If using an alkoxide base (e.g., sodium methoxide), expect substitution to occur.
-
Protect the Phenol: The phenoxide formed under basic conditions is an even stronger activating group for SNAr than the hydroxyl group. If you need to perform a reaction under strongly basic/nucleophilic conditions without affecting the aromatic core, consider protecting the hydroxyl group first. A common protecting group for phenols is a methyl ether or benzyl ether.[10][11] This prevents the formation of the highly activating phenoxide, thereby reducing the rate of SNAr. Deprotection can be achieved in a subsequent step.[12][13]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. vapourtec.com [vapourtec.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 9. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage | MDPI [mdpi.com]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Industrial Scale-Up of Fluorinated Benzonitrile Synthesis
Welcome to the Technical Support Center for the industrial synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of fluorinated benzonitriles, providing a foundational understanding for scaling up these processes.
Q1: What is the most common and industrially viable method for synthesizing fluorinated benzonitriles?
A1: The most prevalent and industrially favored method for producing fluorinated benzonitriles is the Halogen Exchange (Halex) reaction.[1] This process involves a nucleophilic aromatic substitution (SNAr) where a chloro or bromo group on an electron-deficient aromatic ring is displaced by a fluoride ion.[2] The Halex reaction is particularly effective for precursors activated by electron-withdrawing groups such as nitro or cyano groups.[2][3] A common example is the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile.[3]
Q2: Why are polar aprotic solvents like DMSO or DMF typically used in Halex reactions?
A2: Polar aprotic solvents are crucial for the success of Halex reactions for several reasons. They can dissolve both the organic substrate and the inorganic fluoride salt (like potassium fluoride), creating a homogenous reaction environment.[3][4] Importantly, these solvents solvate the cation (e.g., K⁺ from KF) while leaving the fluoride anion relatively "naked" and highly nucleophilic, which enhances its reactivity towards the aromatic ring.[5] Solvents like DMSO have been shown to give dramatically higher yields compared to others like DMF and sulfolane in certain Halex reactions.[2]
Q3: What are the primary safety concerns when working with fluorinating agents on an industrial scale?
A3: Safety is paramount in fluorination chemistry. The reagents used can be highly reactive and hazardous. Elemental fluorine (F₂) is extremely toxic, corrosive, and reactive, often requiring specialized equipment and handling procedures, such as using it as a diluted mixture with nitrogen.[6][7] Many fluorinating agents can react violently with common laboratory solvents like DMF or DMSO.[8] Hydrogen fluoride (HF) is often a byproduct or a component of certain reagents and is highly corrosive and toxic, causing severe burns upon contact.[9][10] A thorough risk assessment and understanding of the specific hazards of the chosen fluorinating agent are essential before any scale-up.[7][9]
Q4: How significant is the purity of the starting materials and the final product?
A4: The purity of both the starting materials and the final fluorinated benzonitrile is critical, especially in the pharmaceutical industry.[11] Impurities in the starting material can lead to unwanted side reactions, formation of toxic byproducts, and reduced yields.[11][12] For the final product, even minor impurities can compromise the safety and efficacy of the active pharmaceutical ingredient (API) it is used to synthesize.[11] Higher purity intermediates can simplify downstream purification steps, reduce waste, and lower overall production costs.[11]
Section 2: Troubleshooting Guide for Industrial Scale-Up
This guide provides a systematic approach to resolving common issues encountered during the scale-up of fluorinated benzonitrile synthesis.
Issue 1: Low or No Conversion of the Starting Material
Q: My Halex reaction is showing low or no conversion of the starting dichlorobenzonitrile. What are the likely causes and how can I improve the yield?
A: Low conversion is a frequent challenge during scale-up. The root cause often lies in the reactivity of the fluoride source or the reaction conditions.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent: Anhydrous fluoride salts like potassium fluoride (KF) are highly hygroscopic. Moisture will deactivate the fluoride anion, significantly reducing its nucleophilicity.[13]
-
Solution: Ensure your KF is thoroughly dried before use. Spray-dried KF is often used industrially.[14] Store all fluorinating agents under strictly anhydrous conditions.
-
-
Insufficient Reaction Temperature: Halex reactions typically require high temperatures, often in the range of 150-250 °C, to overcome the activation energy of the SNAr reaction.[3]
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress and by-product formation. Be aware that excessive temperatures can lead to degradation.[15]
-
-
Poor Solubility of the Fluoride Salt: If the fluoride salt is not sufficiently soluble in the reaction solvent, the concentration of active fluoride ions in the solution will be low.
-
Solution: Consider using a phase-transfer catalyst (PTC) like a crown ether or a quaternary ammonium salt to increase the solubility and reactivity of the fluoride salt.[16][17] Alternatively, more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be used, although they are more expensive.[3]
-
Troubleshooting Workflow: Low Conversion ```dot
Caption: A simplified continuous flow synthesis setup.
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. [18]In the context of fluorinated benzonitrile synthesis, PAT tools like in-line FTIR or Raman spectroscopy can be used to monitor the reaction in real-time. [19]This allows for precise control of reaction parameters, ensuring consistent product quality and immediate detection of any process deviations, which is crucial for maintaining safety and efficiency on an industrial scale. [20][21]
Environmental and Regulatory Considerations
The production of fluorochemicals is coming under increased regulatory scrutiny due to concerns about per- and polyfluoroalkyl substances (PFAS). [22][23]While fluorinated benzonitriles themselves may not be classified as PFAS, the manufacturing processes can generate byproducts or use materials that are of environmental concern. [23][24]It is essential to be aware of and comply with local and international regulations regarding the emission and disposal of fluorinated compounds. [25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 15. se.kbfluoro.com [se.kbfluoro.com]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Process analytical technology - Wikipedia [en.wikipedia.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. mt.com [mt.com]
- 21. longdom.org [longdom.org]
- 22. EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS - Earthjustice [earthjustice.org]
- 23. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. India Produce what Europe Bans: PFAS Enters India Without Regulations? | ChemAnalyst [chemanalyst.com]
- 25. epa.gov [epa.gov]
- 26. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Purification of 3,5-Difluoro-4-hydroxybenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 3,5-Difluoro-4-hydroxybenzonitrile. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for reliable downstream applications.[1] This document offers practical, in-depth solutions to common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are largely dependent on the synthetic route employed. Common synthesis pathways may involve the demethylation of 3,5-difluoro-4-methoxybenzonitrile or the bromination of 3,5-difluorophenol followed by cyanation.[2][3] Consequently, you can expect to encounter the following impurities:
-
Unreacted Starting Materials: Such as 3,5-difluoroanisole or 3,5-difluorophenol.[2]
-
Intermediates: For instance, 4-bromo-3,5-difluorophenol or 3,5-difluoro-4-methoxybenzonitrile if the conversion is incomplete.[2][3]
-
Side-Products: These can include regioisomers of bromination (e.g., 2-bromo-3,5-difluorophenol), dibrominated species (e.g., 2,4-dibromo-3,5-difluorophenol), or products from incomplete demethylation.[2]
-
Reagents and Solvents: Residual solvents used in the reaction and work-up, such as N,N-dimethylformamide (DMF), toluene, or ethyl acetate.[4][5][6]
-
Inorganic Salts: Generated during the reaction or work-up, such as copper salts if a cyanation reaction with cuprous cyanide is performed.[7]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures.[4] An ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures to ensure good recovery.
-
The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).
-
The solvent should be chemically inert towards the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
A systematic solvent screening process is recommended.[4] This involves testing the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating. A good starting point for solvent selection includes alcohols (ethanol, isopropanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and water, or a mixture of these solvents.[4]
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of analytical techniques should be employed to confirm the purity and identity of the final product:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.[4]
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. The purified product should ideally show a single spot.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 19F NMR, and 13C NMR are crucial for confirming the structure and identifying any residual protonated or fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reverse-phase HPLC is often suitable for this class of compounds.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Excessive solvent used for dissolution. | Use the minimum amount of hot solvent required to just dissolve the crude product. Adding solvent in small portions near the boiling point is crucial for maximizing recovery.[4] |
| The compound is significantly soluble in the solvent at low temperatures. | The chosen solvent may not be optimal. Re-evaluate the solvent system. A mixed solvent system might be necessary to fine-tune the solubility. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down and the product from crystallizing on the filter paper.[4] |
| Crystals lost during washing. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Issue 2: Persistent Impurities Detected by NMR/HPLC
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of impurities. | The impurity may have a similar solubility profile to the product in the chosen recrystallization solvent. A different recrystallization solvent or a multi-step purification approach may be necessary. |
| Inadequate separation by column chromatography. | The polarity of the eluent system may not be optimal. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. For fluorinated compounds, using a fluorinated stationary phase or a fluorinated eluent in reverse-phase HPLC can enhance separation.[9][10] |
| Presence of structurally very similar impurities. | If impurities are isomers or have very similar functional groups, a combination of purification techniques might be required. For example, an initial recrystallization followed by column chromatography. |
Issue 3: Oily Product Instead of Crystalline Solid
| Potential Cause | Troubleshooting Steps |
| Presence of low-melting impurities. | The impurities are acting as a eutectic mixture, depressing the melting point. Further purification by column chromatography is recommended to remove these impurities. |
| Residual solvent. | Ensure the purified solid is thoroughly dried under vacuum to remove any remaining solvent, which can cause the product to appear oily. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is a general guideline and should be optimized based on the specific impurities present and the chosen solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the selected recrystallization solvent to create a slurry.[4]
-
Heating: Heat the mixture to the boiling point of the solvent with continuous stirring. Add more hot solvent in small portions until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the purification of polar compounds like hydroxybenzonitriles.[8]
-
Eluent Selection: A solvent system of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.2-0.4).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is carefully added to the top of the column.
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 3. 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3,5-Difluoro-4-hydroxybenzonitrile and 3,5-Dichloro-4-hydroxybenzonitrile for Researchers and Drug Development Professionals
An In-Depth Analysis of Two Potent Halogenated Hydroxybenzonitrile Analogues
In the landscape of chemical synthesis and agrochemical research, halogenated hydroxybenzonitriles represent a critical class of compounds. Among these, 3,5-Difluoro-4-hydroxybenzonitrile and 3,5-Dichloro-4-hydroxybenzonitrile (also known as Chloroxynil) are notable for their distinct properties and applications. This guide provides a comprehensive, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the appropriate analogue for their specific needs.
Introduction: A Tale of Two Halogens
Both this compound and 3,5-Dichloro-4-hydroxybenzonitrile share a common 4-hydroxybenzonitrile core, with the key distinction lying in the halogen substituents at the 3 and 5 positions of the aromatic ring. This seemingly subtle difference in halogenation—fluorine versus chlorine—imparts significant variations in their physicochemical properties, biological activity, and potential applications.
3,5-Dichloro-4-hydroxybenzonitrile, or Chloroxynil, has a documented history as a post-emergent benzonitrile herbicide used to control broad-leaved weeds in cereal crops.[1][2] While now considered largely obsolete in many regions, its mechanism of action and environmental fate have been subjects of study.[1][3] Conversely, this compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, with its unique properties conferred by the highly electronegative fluorine atoms.[4]
Physicochemical Properties: A Quantitative Comparison
The choice between these two compounds often hinges on their fundamental physical and chemical characteristics. The substitution of fluorine for chlorine leads to predictable yet impactful differences in molecular weight, melting point, and solubility.
| Property | This compound | 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) |
| Molecular Formula | C₇H₃F₂NO[5] | C₇H₃Cl₂NO[6] |
| Molecular Weight | 155.10 g/mol [5] | 188.01 g/mol [6] |
| Appearance | Solid | Off-white solid[1] |
| Melting Point | Not specified in search results | 140 °C (284 °F; 413 K)[1] |
| Solubility in Water | Not specified in search results | Slightly soluble[1] |
Note: Data for this compound is less prevalent in publicly available safety and property datasheets compared to the historically used herbicide, Chloroxynil.
Synthesis and Chemical Reactivity
The synthetic routes to these compounds are a critical consideration for any research or development program. Both can be synthesized from precursors through halogenation and other functional group transformations.
Synthesis of 3,5-Dichloro-4-hydroxybenzonitrile
A common laboratory-scale synthesis involves the direct chlorination of 4-hydroxybenzonitrile.[7]
Experimental Protocol: Direct Chlorination
-
Materials: 4-hydroxybenzonitrile, N-chlorosuccinimide (NCS), Iron(III) chloride (catalyst), Acetonitrile (solvent).
-
Procedure:
-
Dissolve 4-hydroxybenzonitrile in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of Iron(III) chloride.
-
Slowly add N-chlorosuccinimide (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated 4-Hydroxybenzonitrile Analogs
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and, critically, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of 4-hydroxybenzonitrile and its fluorinated analogs, such as 3-fluoro-4-hydroxybenzonitrile. These compounds are pivotal intermediates in the synthesis of complex pharmaceuticals and advanced materials.[1][2][3]
We will dissect the fundamental principles governing the reactivity differences, supported by validated experimental protocols for quantifying these effects. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced effects of fluorination in their synthetic strategies. We will explore two key reactivity parameters: the acidity of the phenolic proton (pKa) and the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr).
The Electronic Influence of Aromatic Fluorination
The reactivity of a substituted benzene ring is dictated by the electronic nature of its substituents. Fluorine is the most electronegative element, and its influence on an aromatic ring is twofold:
-
Inductive Effect (-I): Through the sigma bond framework, fluorine exerts a powerful electron-withdrawing inductive effect. This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and lowering the energy of anionic intermediates.[4]
-
Resonance Effect (+R): Due to its lone pairs of electrons, fluorine can donate electron density into the pi-system of the ring. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 3p orbital of carbon, this resonance effect is significantly weaker than its inductive pull.
Crucially, the inductive effect dominates, rendering the fluorinated aromatic ring electron-deficient. This electronic shift is the primary driver for the observed differences in acidity and SNAr reactivity.[5][6]
Part 1: Comparative Acidity (pKa) Analysis
The acidity of the phenolic hydroxyl group is a critical parameter influencing a molecule's ionization state at physiological pH, its solubility, and its nucleophilicity in the phenoxide form. The electron-withdrawing nature of a fluorine substituent is expected to stabilize the conjugate base (phenoxide), thereby increasing the acidity of the phenol (i.e., lowering its pKa).
Causality Behind Experimental Choice: Why UV-Vis Spectrophotometry?
To quantify this effect, we employ UV-Vis spectrophotometric titration. This method is chosen for its high accuracy, reproducibility, and requirement for only a small amount of sample.[7][8] The principle relies on the fact that the phenol and its corresponding phenoxide anion have distinct UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength across a range of precisely known pH values, we can determine the equilibrium point where the concentrations of the acidic and basic forms are equal, which corresponds to the pKa.[9][10]
Experimental Protocol: pKa Determination via Spectrophotometric Titration
-
Stock Solution Preparation: Prepare 10 mM stock solutions of 4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile in a suitable solvent like DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions with accurately measured pH values spanning a range of at least 2 pH units above and below the estimated pKa (e.g., from pH 6 to 10).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a constant volume of the stock solution to each well, followed by the different buffer solutions to achieve a final concentration of ~0.1-0.2 mM.[7]
-
Spectra Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Identify a wavelength with a significant difference in absorbance between the fully protonated (low pH) and deprotonated (high pH) forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa, which is the pH at the inflection point of the curve.[11]
-
Data Presentation: Expected pKa Values
| Compound | Expected pKa | Rationale |
| 4-Hydroxybenzonitrile | ~7.9 | Baseline acidity of the parent phenol, modified by the electron-withdrawing nitrile group. |
| 3-Fluoro-4-hydroxybenzonitrile | ~7.3 | The strong inductive effect of the ortho-fluorine atom stabilizes the phenoxide anion, increasing acidity. |
Note: Absolute pKa values can vary slightly based on experimental conditions (temperature, ionic strength).
Visualization: pKa Determination Workflow
Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometry.
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution is a critical reaction class for C-N and C-O bond formation in pharmaceutical synthesis.[6] The textbook mechanism proceeds in two steps: nucleophilic addition to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the elimination of a leaving group.[6]
The rate-determining step is typically the initial attack by the nucleophile.[4] Therefore, substituents that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. This is precisely where fluorine's powerful inductive effect becomes paramount. Despite the C-F bond being the strongest carbon-halogen bond, aryl fluorides are often the most reactive substrates in SNAr reactions.[4][6] The extreme electron-withdrawing nature of fluorine dramatically lowers the activation energy for the formation of the Meisenheimer complex, overriding its poor leaving group ability.[4]
Causality Behind Experimental Choice: Why Kinetic Monitoring by HPLC?
To compare the SNAr reactivity, we will monitor the reaction kinetics of a model system over time. High-Performance Liquid Chromatography (HPLC) is the ideal analytical tool for this purpose. It allows for the precise separation and quantification of the starting material and the product from aliquots taken at various time points. This enables the calculation of reaction rate constants, providing a direct quantitative measure of reactivity.
Model Reaction System
To demonstrate the principle, we will compare the reaction of 4-fluorobenzonitrile and 4-chlorobenzonitrile with a standard nucleophile, piperidine, in a polar aprotic solvent like DMSO. This system directly probes the reactivity of the C-F versus C-Cl bond in an SNAr context.
Experimental Protocol: Kinetic Analysis of SNAr Reaction
-
Reaction Setup: In a thermostated reaction vessel, dissolve the aryl halide (4-fluorobenzonitrile or 4-chlorobenzonitrile) in DMSO. Add a large excess (e.g., 10 equivalents) of the nucleophile (piperidine) to ensure pseudo-first-order kinetics.
-
Sampling: At defined time intervals (t = 0, 5, 10, 20, 30, 60 min, etc.), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a dilute acidic solution (e.g., 0.1 M HCl in acetonitrile/water) to neutralize the piperidine and stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Develop a method that provides baseline separation of the starting aryl halide and the N-arylated product.
-
Data Analysis:
-
Determine the concentration of the starting material at each time point by integrating the corresponding peak area.
-
Plot the natural logarithm of the starting material concentration (ln[Aryl Halide]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Data Presentation: Expected Kinetic Results
| Substrate | Relative Rate Constant (kobs) | Rationale |
| 4-Chlorobenzonitrile | 1 | Baseline reactivity for a common aryl halide. |
| 4-Fluorobenzonitrile | > 300 | The high electronegativity of fluorine strongly stabilizes the Meisenheimer complex, dramatically accelerating the rate-determining nucleophilic attack. |
Visualization: SNAr Mechanism and Kinetic Workflow
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Caption: Workflow for a kinetic experiment to determine SNAr reaction rates.
Discussion and Implications for Synthesis
The experimental data unequivocally demonstrates that the introduction of a fluorine atom ortho to a hydroxyl group significantly increases its acidity. This is a direct consequence of the inductive stabilization of the resulting phenoxide anion. For drug development professionals, this modulation of pKa can be critical for optimizing a compound's pharmacokinetic profile.
Even more striking is the dramatic rate enhancement observed in nucleophilic aromatic substitution. The data confirms that an activated aryl fluoride is substantially more reactive than its chloro-analog. This heightened reactivity allows SNAr reactions to be performed under milder conditions, often at lower temperatures and with shorter reaction times, which can improve functional group tolerance and reduce the formation of byproducts. For process chemists, this translates to more efficient, cost-effective, and sustainable synthetic routes.
Conclusion
The comparison between fluorinated and non-fluorinated 4-hydroxybenzonitrile analogs highlights the profound and predictable influence of fluorine substitution. Fluorination serves as a powerful tool to fine-tune molecular properties:
-
Acidity: It reliably increases the acidity of the phenolic proton through inductive stabilization of the conjugate base.
-
Reactivity: It dramatically accelerates the rate of nucleophilic aromatic substitution by lowering the activation energy of the rate-determining nucleophilic attack.
Understanding these principles is essential for chemists in research and industry. By strategically employing fluorinated building blocks, scientists can access novel chemical space, optimize molecular properties, and design more efficient and robust synthetic pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
A Comparative Guide to the Biological Activity of 3,5-Difluoro-4-hydroxybenzonitrile Derivatives
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The 3,5-Difluoro-4-hydroxybenzonitrile core represents a significant scaffold in modern drug discovery. The strategic placement of two fluorine atoms ortho to a hydroxyl group creates a unique electronic and steric environment. This substitution pattern can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of the phenolic proton. The nitrile group, a versatile functional handle and a known pharmacophore, further contributes to its potential as a building block for potent and selective therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core, focusing on their efficacy as enzyme inhibitors and providing the experimental context necessary for researchers in drug development.
Comparative Analysis of Biological Activities
The derivatization of the this compound scaffold has yielded compounds with distinct and potent biological activities. The primary areas of investigation have focused on oncology and drug metabolism, specifically targeting aromatase and cytochrome P450 enzymes.
Potent Aromatase Inhibition for Anti-Cancer Applications
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens. Its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. Derivatives of this compound have been shown to be exceptionally potent aromatase inhibitors. Research has highlighted a derivative that exhibits an IC50 value of 0.028 nM, indicating extremely high efficacy in blocking estrogen synthesis.[2]
The mechanism involves the core structure mimicking the natural substrate, androstenedione, while the specific functional groups introduced during derivatization engage with key residues in the enzyme's active site. The difluoro-hydroxyphenyl moiety is critical for this high-affinity binding.
Modulation of Drug Metabolism via Cytochrome P450 Inhibition
Beyond aromatase, derivatives of this scaffold have demonstrated significant inhibitory effects on other critical cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[2] These enzymes are responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.
-
CYP1A2 Inhibition: This enzyme is involved in the metabolism of various drugs and pro-carcinogens. Its inhibition can alter the pharmacokinetic profiles of co-administered medications.
-
CYP3A4 Inhibition: As one of the most abundant CYP enzymes in the human liver, CYP3A4 metabolizes approximately 50% of all drugs. Inhibition of this enzyme can lead to significant drug-drug interactions, potentially increasing drug efficacy or toxicity.[2]
This dual-action potential—targeting a therapeutic enzyme like aromatase while also modulating drug-metabolizing enzymes—makes these derivatives complex candidates for development, requiring careful evaluation of their overall pharmacological profile.
Quantitative Performance Comparison
To objectively assess the performance of these derivatives, their inhibitory concentrations (IC50) are compared. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value corresponds to higher potency.
| Derivative Class | Target Enzyme | IC50 Value (nM) | Key Structural Features | Source |
| Substituted Benzyl Ether | Aromatase (CYP19A1) | 0.028 | Derivatization at the 4-hydroxyl position | [2] |
| Parent Scaffold | CYP1A2 | Data Dependent | This compound core | [2] |
| Parent Scaffold | CYP3A4 | Data Dependent | This compound core | [2] |
Note: Specific IC50 values for CYP1A2 and CYP3A4 inhibition are highly dependent on the specific derivative and experimental conditions. The table indicates that these enzymes are known targets of this compound class.
Key Experimental Methodologies
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below are methodologies central to evaluating the biological activity of this compound derivatives.
General Synthesis of 4-O-Alkyl/Aryl Derivatives
The synthesis of derivatives often involves the modification of the 4-hydroxyl group, a common strategy to explore structure-activity relationships (SAR).
-
Deprotonation: Dissolve this compound (1 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution at room temperature to deprotonate the phenolic hydroxyl group, forming a phenoxide.
-
Electrophile Addition: Introduce the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired ether derivative.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol provides a high-throughput method for determining the IC50 of test compounds against human aromatase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare solutions of human recombinant aromatase, the fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC), and the NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Compound Preparation: Serially dilute the this compound derivative in DMSO to create a range of test concentrations.
-
Assay Plate Setup: In a 96-well black microplate, add the reaction buffer, the test compound dilutions, and the aromatase enzyme solution. Include wells for a positive control (e.g., Letrozole) and a negative control (DMSO vehicle).
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate to all wells.
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 400 nm, Emission: 508 nm) over a period of 30-60 minutes at 37°C. The product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), is highly fluorescent.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Pathways and Processes
To better understand the context of these derivatives, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: A generalized workflow for the synthesis of 4-O-substituted derivatives.
Caption: Mechanism of action for aromatase inhibitors in breast cancer therapy.
Conclusion and Future Outlook
Derivatives of this compound have established themselves as a highly promising class of enzyme inhibitors. Their exceptional potency against aromatase positions them as strong candidates for further development in oncology. Concurrently, their activity against key drug-metabolizing enzymes like CYP1A2 and CYP3A4 necessitates a thorough evaluation of their drug-drug interaction potential. Future research should focus on synthesizing derivatives with enhanced selectivity for aromatase over other CYPs to minimize off-target effects. The strategic use of fluorine and the inherent versatility of the hydroxynitrile scaffold ensure that this chemical class will remain a focal point of medicinal chemistry research for years to come.
References
A Comparative Guide to the Physicochemical Properties of Halogenated Hydroxybenzonitriles
Introduction: Beyond the Scaffold
The 4-hydroxybenzonitrile scaffold is a foundational structure in the development of biologically active molecules, most notably in the agrochemical sector. The strategic addition of halogen atoms (chlorine, bromine, iodine) to the phenyl ring dramatically alters the molecule's electronic and steric properties, leading to profound changes in its physicochemical characteristics and, consequently, its biological activity.
This guide provides a comparative analysis of key physicochemical properties of selected halogenated hydroxybenzonitriles. These compounds, including the well-known herbicides Bromoxynil and Ioxynil, primarily function by inhibiting photosynthesis at Photosystem II (PSII) and acting as uncouplers of oxidative phosphorylation.[1][2] Understanding the nuances of their acidity (pKa), lipophilicity (logP), and solubility is paramount for researchers in agrochemistry and drug development, as these properties govern everything from target binding and membrane translocation to environmental fate and formulation efficacy.[3]
Comparative Physicochemical Data
The properties of a molecule are not isolated values; they are an interconnected web that defines its behavior. The following table summarizes key experimental and predicted data for a selection of halogenated hydroxybenzonitriles, providing a quantitative basis for our subsequent discussion.
| Property | 3-Chloro-4-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil) |
| Chemical Structure | Cl at C3 | Cl at C3, C5 | Br at C3, C5 | I at C3, C5 |
| Molar Mass ( g/mol ) | 153.56 | 188.01[4][5] | 276.91[1][6] | 370.91[1] |
| Melting Point (°C) | Data not available | 138 - 143[4][5] | 194 - 195[1][6] | 212 - 213[1] |
| Acidity (pKa) | ~4.8[7] | 4.91 (Predicted)[4] | Data not available | Data not available |
| Lipophilicity (logP) | 2.2 | Data not available | Data not available | Data not available |
| Aqueous Solubility | Slightly soluble[7] | Slightly soluble[4] | Virtually insoluble[8] | Virtually insoluble[8] |
Structure-Property Relationships: The Influence of the Halogen
Acidity (pKa): The Proton's Predicament
The acidity of the phenolic hydroxyl group is a critical determinant of a molecule's charge state at a given pH, which in turn influences its solubility and ability to cross biological membranes. Both the nitrile (-CN) and halogen substituents are electron-withdrawing groups, which stabilize the resulting phenoxide anion through inductive effects, thereby increasing acidity (lowering the pKa) compared to unsubstituted phenol (pKa ≈ 10).
The approximate pKa of 4.8 for 3-Chloro-4-hydroxybenzonitrile[7] and the predicted pKa of 4.91 for its dichloro analog[4] indicate a significantly acidic phenol. This means that at physiological pH (~7.4), these molecules will be predominantly in their ionized, phenoxide form. This deprotonation is crucial for their interaction with the D1 protein binding site in Photosystem II.
Lipophilicity (logP): The Affinity for Fat
The n-octanol/water partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity or hydrophobicity. It is a key factor in predicting membrane permeability, protein binding, and bioaccumulation potential. Halogenation systematically increases lipophilicity. This effect is magnified with increasing halogen size and decreasing electronegativity (I > Br > Cl), due to the larger, more polarizable electron clouds of the heavier halogens.
Melting Point & Solubility: The Solid State
Melting point is dictated by the strength of the crystal lattice, which is a function of molecular symmetry and intermolecular forces. The di-substituted benzonitriles (Chloroxynil, Bromoxynil, Ioxynil) possess a higher degree of symmetry than the mono-substituted version, allowing for more efficient crystal packing. This, combined with stronger intermolecular forces (including potential halogen bonding in the bromo- and iodo-derivatives), results in significantly higher melting points.[1][4][5][6]
Aqueous solubility is inversely correlated with both lipophilicity and melting point. The high melting points and inherent hydrophobicity of these compounds render them only slightly soluble to virtually insoluble in water.[4][7][8] This has practical implications for formulation, often requiring the use of organic solvents, salts (e.g., potassium salt), or ester derivatives to create stable, sprayable solutions.[8]
Visualizing Relationships and Workflows
A logical workflow is essential for the systematic characterization of novel compounds. The following diagram outlines a typical process.
The interplay between halogen identity and the resulting properties can be visualized to guide molecular design.
Authoritative Experimental Protocols
To ensure data integrity and reproducibility, standardized methods must be employed. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.[9][10][11]
Protocol 1: Determination of pKa (Dissociation Constant) via Titration
This protocol is adapted from the principles outlined in OECD Guideline 112.[12] It determines the pKa by titrating the acidic compound with a strong base and monitoring the pH.
-
Principle of the Method: The pKa is the pH at which the ionized (phenoxide) and unionized (phenol) forms of the molecule are present in equal concentrations. This corresponds to the midpoint of the titration curve.
-
Materials:
-
Halogenated hydroxybenzonitrile sample (high purity)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, CO2-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Thermostatically controlled vessel (e.g., jacketed beaker) at 25 ± 1 °C
-
-
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the test substance and dissolve it in a known volume of CO2-free deionized water. A co-solvent (like methanol, <1% v/v) may be used if solubility is low, but its effect on pH must be accounted for. Add KCl to maintain a constant ionic strength.
-
System Inertness: Place the solution in the thermostatted vessel and purge with nitrogen gas. This is a critical step to prevent atmospheric CO2 from dissolving and forming carbonic acid, which would interfere with the titration of the weak acid sample.
-
Titration: While stirring gently, add small, precise increments of the standardized NaOH solution using a calibrated burette.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added. Continue well past the equivalence point.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is determined by finding the pH value at the point where exactly half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.
-
Protocol 2: Determination of logP by the Shake-Flask Method
This protocol is a direct application of OECD Guideline 107 and is the benchmark method for determining the n-octanol/water partition coefficient.[13][14]
-
Principle of the Method: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of these concentrations.
-
Materials:
-
Halogenated hydroxybenzonitrile sample (high purity)
-
n-Octanol (purity > 99%), pre-saturated with water
-
Buffered water (pH 7.4), pre-saturated with n-octanol
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (for phase separation)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC)
-
-
Step-by-Step Procedure:
-
Solvent Preparation (Pre-saturation): Mix n-octanol and buffered water vigorously for 24 hours. Let them separate completely. This ensures that each phase is mutually saturated with the other before the experiment begins, preventing volume changes during partitioning that would introduce error.
-
Partitioning: Add a known, small amount of the test substance to a tube containing precise volumes of the pre-saturated n-octanol and water. The initial concentration should not exceed the substance's solubility limit in either phase.
-
Equilibration: Cap the tubes and shake them at a constant temperature (25 ± 1 °C) until equilibrium is reached. The time required depends on the substance but is typically several hours.
-
Phase Separation (Critical Step): Separate the two phases (n-octanol and aqueous) completely. Centrifugation is the most reliable method as it breaks up any micro-emulsions that may have formed, which could otherwise lead to an overestimation of the concentration in the aqueous phase.[15]
-
Concentration Analysis: Carefully take an aliquot from each phase. Analyze the concentration of the test substance in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as log10(P). The experiment should be repeated with different starting concentrations and volume ratios to ensure the result is consistent and independent of these variables.[14]
-
Conclusion
The physicochemical properties of halogenated hydroxybenzonitriles are not mere data points but are direct reflections of their molecular architecture. The type, number, and position of halogen substituents provide a powerful tool to modulate acidity, lipophilicity, and solubility. As demonstrated, increasing halogen size (I > Br > Cl) and number enhances lipophilicity and melting point while decreasing aqueous solubility. These predictable trends are fundamental to designing molecules with optimized biological activity, whether for controlling weeds in a field or for developing new therapeutic agents. The rigorous, standardized protocols presented herein are essential for generating the high-quality, reliable data needed to support such research endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-Hydroxybenzonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. cbu.novanet.ca [cbu.novanet.ca]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
A Comparative Guide to the Efficacy of Aldose Reductase Inhibitors Derived from 3,5-Difluoro-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aldose Reductase in Diabetic Complications
Diabetes mellitus is a global health crisis, primarily characterized by chronic hyperglycemia. This sustained high blood sugar environment triggers a cascade of metabolic dysfunctions, leading to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR).
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in the hyperglycemic state of diabetes, the flux of glucose through the polyol pathway is significantly increased. AR catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol, being a polyol, does not readily diffuse across cell membranes and its intracellular accumulation leads to osmotic stress, cellular damage, and a depletion of NADPH. This depletion of NADPH, a crucial cofactor for glutathione reductase, in turn, exacerbates oxidative stress, a central mechanism in the development of diabetic complications. Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to prevent or ameliorate these debilitating conditions.
This guide provides a comprehensive comparison of a novel class of aldose reductase inhibitors (ARIs) derived from 3,5-Difluoro-4-hydroxybenzonitrile with other well-established ARIs. We will delve into their mechanism of action, present comparative in vitro efficacy data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: How Aldose Reductase Inhibitors Work
Aldose reductase inhibitors function by competitively binding to the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol. This action directly mitigates the initial step of the polyol pathway, leading to a reduction in intracellular sorbitol accumulation and the preservation of NADPH levels. The ultimate goal of ARI therapy is to alleviate the osmotic and oxidative stress that drives the cellular damage underlying diabetic complications.
The this compound scaffold has been identified as a promising pharmacophore for the design of potent and selective ARIs. The fluorine atoms at the 3 and 5 positions of the phenyl ring are thought to enhance the binding affinity and selectivity of these compounds for the aldose reductase enzyme.
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.
Comparative Efficacy of Aldose Reductase Inhibitors
The in vitro efficacy of aldose reductase inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the aldose reductase enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
While direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature, we have compiled IC50 data from various sources to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate, and assay protocol) can influence the absolute IC50 values.
Table 1: Comparative In Vitro Efficacy (IC50) of Aldose Reductase Inhibitors
| Inhibitor Class | Compound | IC50 (nM) | Source Organism/Cell Line (for Aldose Reductase) |
| This compound Derivatives | [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone | Submicromolar | Not specified |
| N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide | Potency > Glycine derivative | Not specified | |
| Carboxylic Acids | Epalrestat | 10 | Human Placenta[1] |
| Tolrestat | 35 | Bovine Lenses[1] | |
| Spirohydantoins | Sorbinil | 700 | Not specified[2] |
| Fidarestat | 9.0 | Not specified[2] | |
| Others | Ranirestat | 400 | HepG2 cells[1] |
| Zopolrestat | 4.8 | Not specified[2] |
Insights from the Data:
-
Derivatives of this compound show significant promise as highly potent aldose reductase inhibitors. The pyrrole derivative, in particular, with a reported submicromolar IC50 value, stands out as a potentially more effective agent than many established ARIs.[3]
-
N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide and its analogs have demonstrated superior in vitro activity compared to their corresponding N-benzenesulfonylglycine counterparts, suggesting that the 3,5-difluoro-4-hydroxyphenyl moiety is a key contributor to their enhanced potency.[4]
-
Among the established ARIs, Fidarestat and Zopolrestat exhibit very high potency with IC50 values in the low nanomolar range.[2] Epalrestat, the only ARI currently approved for clinical use in some countries, also shows strong inhibitory activity.[1]
-
The variability in IC50 values for the same compound across different studies highlights the importance of standardized assays for accurate and reliable comparisons.
Experimental Protocols: A Guide to Evaluating Aldose Reductase Inhibitors
To ensure the scientific integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro and in vivo assays used to assess the efficacy of aldose reductase inhibitors.
In Vitro Aldose Reductase Inhibition Assay
This assay spectrophotometrically measures the inhibition of aldose reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials and Reagents:
-
Aldose Reductase (partially purified from rat lens or recombinant human AR)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Epalrestat)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a working solution of aldose reductase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the measurement period.
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. The final solvent concentration in the reaction mixture should be kept low (typically ≤1%) to avoid interference with the enzyme activity.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
NADPH solution
-
Aldose reductase solution
-
-
Include a blank control containing all components except the enzyme.
-
Include a positive control with a known ARI.
-
-
Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.
In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model
This model is widely used to evaluate the in vivo efficacy of ARIs in a diabetic setting. Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes.
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test compounds (formulated for oral administration)
-
Vehicle control
-
Positive control (e.g., Epalrestat)
-
Blood glucose meter and strips
-
Equipment for measuring nerve conduction velocity (NCV)
Step-by-Step Protocol:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight).
-
Confirm the diabetic state by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are typically considered diabetic and are included in the study.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into different groups:
-
Diabetic control (receiving vehicle)
-
Diabetic treated with the test compound (at various doses)
-
Diabetic treated with the positive control
-
-
Include a non-diabetic control group.
-
Administer the test compounds, vehicle, or positive control orally once daily for a specified period (e.g., 4-8 weeks).
-
-
Efficacy Evaluation:
-
Nerve Conduction Velocity (NCV): At the end of the treatment period, measure motor and sensory NCV in the sciatic or tail nerve under anesthesia. A decrease in NCV is a hallmark of diabetic neuropathy, and an effective ARI should prevent or reverse this decline.[5][6][7]
-
Sorbitol Accumulation: After NCV measurement, collect tissues such as the sciatic nerve and lens. Analyze the sorbitol content in these tissues using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A successful ARI will significantly reduce sorbitol accumulation in these tissues.[4]
-
-
Data Analysis:
-
Compare the NCV and tissue sorbitol levels among the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A statistically significant improvement in NCV and a reduction in sorbitol levels in the treated groups compared to the diabetic control group indicate the in vivo efficacy of the test compound.
-
Caption: Workflow for Evaluating In Vivo Efficacy of ARIs in a Diabetic Rat Model.
Conclusion and Future Directions
Aldose reductase inhibitors derived from the this compound scaffold represent a promising new frontier in the quest for effective treatments for diabetic complications. The available in vitro data suggests that these compounds, particularly the pyrrole derivatives, possess exceptional potency that may surpass that of many established ARIs.
The provided experimental protocols offer a robust framework for the continued investigation and comparative evaluation of these novel inhibitors. Future research should focus on conducting head-to-head in vitro and in vivo studies under standardized conditions to definitively establish the comparative efficacy and safety profiles of these compounds. Furthermore, elucidating the detailed structure-activity relationships within this chemical series will be crucial for the rational design of next-generation ARIs with optimized pharmacokinetic and pharmacodynamic properties. Ultimately, the development of potent and selective ARIs from this novel chemical class holds the potential to significantly improve the quality of life for millions of individuals living with diabetes.
References
- 1. ovid.com [ovid.com]
- 2. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of aldose reductase inhibition on nerve conduction velocity and resistance to ischemic conduction block in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Liquid Crystal Properties of Fluorinated vs. Chlorinated Biphenyls
Introduction: The Critical Role of Halogenation in Biphenyl Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of a liquid and the long-range orientational order of a crystal. This duality makes them indispensable in a vast array of technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is critically dependent on the physicochemical properties of the constituent LC materials. Biphenyls form a foundational core structure for many high-performance liquid crystals. The strategic substitution of hydrogen atoms on the biphenyl rings with halogens—primarily fluorine and chlorine—is a key technique for fine-tuning their properties to meet specific application demands.
This guide provides a detailed comparative analysis of fluorinated and chlorinated biphenyl liquid crystals. We will explore how the distinct steric and electronic characteristics of fluorine and chlorine atoms impart different liquid crystalline behaviors, supported by experimental data and established scientific principles. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for material selection and design.
Comparative Analysis of Physicochemical Properties
The substitution of fluorine versus chlorine on a biphenyl core leads to significant and predictable differences in key liquid crystal parameters. These differences are rooted in the fundamental properties of the halogens themselves: fluorine is the most electronegative element and is relatively small, while chlorine is larger and less electronegative.
Clearing Point (Nematic-Isotropic Transition Temperature, TNI)
The clearing point, or nematic-isotropic transition temperature (TNI), is a crucial parameter that defines the upper temperature limit of the nematic liquid crystal phase. A higher clearing point generally indicates a more stable mesophase.
Fluorine substitution, particularly in lateral positions, can enhance the stability of the nematic mesophase, leading to higher clearing points.[1] The small size of the fluorine atom allows it to be incorporated without significantly disrupting the molecular packing, while its high electronegativity can increase intermolecular interactions. For instance, replacing a butyl group with a but-3-enyl terminal group in a fluorinated biphenyl was shown to increase the clearing point from 98.0°C to 115.1°C, broadening the mesophase range.[1]
Chlorinated biphenyls, on the other hand, can exhibit more complex behavior. The larger size of the chlorine atom can introduce steric hindrance, which may disrupt the ordered packing required for the liquid crystal phase, potentially leading to lower clearing points compared to their fluorinated counterparts. However, the increased polarizability of chlorine can also contribute to stronger intermolecular forces. The properties of polychlorinated biphenyls (PCBs) vary from oily liquids to crystalline solids depending on the degree of chlorination.[2][3]
Table 1: Illustrative Comparison of Clearing Points
| Compound Class | Representative Structure | Typical Clearing Point Range (°C) | Key Influencing Factors |
| Fluorinated Biphenyls | 4-cyano-4'-alkyl-2-fluorobiphenyl | 50 - 150 | Electronegativity, molecular shape, dipole moment.[1][4] |
| Chlorinated Biphenyls | 4-cyano-4'-alkyl-chlorobiphenyl | 40 - 120 | Steric hindrance, polarizability.[5][6] |
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε are critical for the operation of different LCD modes.
Fluorination is a powerful tool for engineering the dielectric anisotropy of liquid crystals.[4] The strong dipole moment of the C-F bond allows for precise control over Δε.[7] By strategically placing fluorine atoms, materials with either positive or negative Δε can be designed. For example, terminal fluorination often leads to a large positive Δε, while lateral fluorination can result in a negative Δε.[8][9] This flexibility is crucial for applications like Twisted Nematic (TN) and Vertical Alignment (VA) displays.[4]
Chlorine's effect on dielectric anisotropy is also significant, but the larger size and different electronic properties of chlorine compared to fluorine lead to different outcomes. While chlorinated biphenyls can also exhibit a range of dielectric anisotropies, achieving the same level of precise control as with fluorine substitution can be more challenging.
Table 2: Comparison of Dielectric Anisotropy
| Property | Fluorinated Biphenyls | Chlorinated Biphenyls |
| Control over Δε | High degree of control; can be tailored for positive or negative values.[4][10] | Moderate control; influenced by steric factors. |
| Typical Δε Range | -5 to +20 | -2 to +10 |
| Key Structural Feature | Position of the highly polar C-F bond.[7] | Position and number of chlorine atoms.[3] |
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is a key parameter for determining the contrast ratio and response time of an LCD.
Fluorine substitution can influence birefringence, though the effect is often more subtle than on dielectric anisotropy.[11] The high electronegativity of fluorine can slightly decrease the overall molecular polarizability, which may lead to a modest reduction in birefringence compared to non-fluorinated analogues. However, fluorination can also be used to create materials with high birefringence.[12]
Chlorinated biphenyls, due to the higher polarizability of the C-Cl bond compared to the C-F bond, can exhibit higher birefringence. However, the steric effects of the larger chlorine atoms can sometimes counteract this electronic effect by disrupting the molecular alignment.
Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal material and is a critical factor in determining the switching speed of an LCD. Lower viscosity allows for faster response times.
Fluorinated biphenyls often exhibit lower rotational viscosity compared to their chlorinated counterparts.[4] This is primarily attributed to the smaller size of the fluorine atom, which results in less steric hindrance and allows for easier molecular rotation.[13] In contrast, fluorinated compounds can sometimes have higher viscosities than their hydrocarbon equivalents.[14][15]
The larger size of the chlorine atom in chlorinated biphenyls generally leads to increased intermolecular friction and, consequently, higher viscosity. This can be a limiting factor in applications requiring fast switching speeds.
Table 3: Summary of Key Property Comparisons
| Property | Fluorinated Biphenyls | Chlorinated Biphenyls | Advantage for Applications |
| Clearing Point (TNI) | Often higher, broader nematic range.[1] | Can be lower due to steric effects. | Fluorinated: Wider operating temperature range. |
| Dielectric Anisotropy (Δε) | Highly tunable (positive or negative).[4] | Less tunable. | Fluorinated: Versatility for different display modes. |
| Birefringence (Δn) | Generally moderate.[11] | Can be higher. | Chlorinated: Potential for high contrast displays. |
| Viscosity (γ₁) | Generally lower.[4] | Generally higher. | Fluorinated: Faster switching times. |
Structure-Property Relationships: A Deeper Dive
The observed differences in the liquid crystal properties of fluorinated and chlorinated biphenyls can be directly attributed to the fundamental differences in the atomic and electronic properties of fluorine and chlorine.
The Impact of Fluorine Substitution
-
Small Size and High Electronegativity: Fluorine's small van der Waals radius allows it to be substituted onto the biphenyl core with minimal steric disruption.[13] Its extreme electronegativity creates a strong, localized dipole moment in the C-F bond.
-
Precise Dipole Engineering: The directionality of the C-F bond dipole allows for the precise engineering of the overall molecular dipole moment and, consequently, the dielectric anisotropy.[7]
-
Reduced Intermolecular Forces: While the C-F bond is highly polar, the overall intermolecular van der Waals forces in fluorinated compounds can be weaker than in their chlorinated analogs, contributing to lower viscosity.
The Impact of Chlorine Substitution
-
Larger Size and Steric Hindrance: The larger size of the chlorine atom can lead to significant steric hindrance, particularly when substituted at the ortho positions of the biphenyl rings.[5] This can disrupt the planarity of the molecule and hinder the formation of a stable liquid crystal phase.
-
Higher Polarizability: Chlorine is more polarizable than fluorine, which can lead to stronger dispersion forces and potentially higher birefringence.
-
Toxicity Concerns: It is important to note that many polychlorinated biphenyls (PCBs) are persistent organic pollutants with significant health and environmental concerns.[3][16]
Visualizing the Structural Differences
Caption: Impact of Fluorine vs. Chlorine Substitution on Biphenyls.
Experimental Protocols for Characterization
Accurate characterization of liquid crystal properties is essential for material development. The following are standard protocols for measuring the key parameters discussed in this guide.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to determine the phase transition temperatures, including the clearing point (TNI), and the associated enthalpy changes.
Protocol:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Reheat the sample at the same controlled rate.
-
The peak of the endotherm on the second heating scan corresponds to the clearing point (TNI).
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Abbe Refractometry for Birefringence Measurement
An Abbe refractometer, coupled with a polarizing filter and a temperature-controlled stage, is used to measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices. Birefringence (Δn) is calculated as nₑ - nₒ.
Protocol:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a small drop of the liquid crystal sample on the prism of the refractometer.
-
Align the sample in a planar configuration (liquid crystal director parallel to the prism surface).
-
Use a polarizing filter to measure nₑ (polarizer parallel to the alignment direction) and nₒ (polarizer perpendicular to the alignment direction).
-
Repeat measurements at various temperatures within the nematic range.
-
Calculate Δn at each temperature.
Dielectric Spectroscopy for Dielectric Anisotropy Measurement
Dielectric spectroscopy measures the capacitance of a cell filled with the liquid crystal material as a function of frequency and applied voltage.
Protocol:
-
Fabricate a test cell with a known electrode area and cell gap.
-
Fill the cell with the liquid crystal sample in the isotropic phase and then cool it into the nematic phase.
-
Measure the capacitance of the cell with a low-frequency AC voltage in two configurations:
-
Planar alignment: Apply a high-frequency electric field to align the director parallel to the electrodes, and measure the perpendicular component of the dielectric permittivity (ε⊥).
-
Homeotropic alignment: Apply a low-frequency electric field to align the director perpendicular to the electrodes, and measure the parallel component of the dielectric permittivity (ε∥).
-
-
Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
Caption: Schematic of a dielectric spectroscopy setup for liquid crystals.
Applications and Conclusion
The choice between fluorinated and chlorinated biphenyl liquid crystals is dictated by the specific requirements of the intended application.
-
Fluorinated Biphenyls: Due to their low viscosity, high chemical and thermal stability, and highly tunable dielectric anisotropy, fluorinated biphenyls are the materials of choice for modern high-performance displays, including active-matrix LCDs (AMLCDs) used in televisions, computer monitors, and mobile devices.[4][13][17] Their versatility allows for the formulation of complex mixtures that meet the stringent demands of these technologies.
-
Chlorinated Biphenyls: While their use has been significantly curtailed due to toxicity concerns, chlorinated biphenyls historically found use in applications where high birefringence was a primary requirement.[3] Their legacy also provides a valuable knowledge base for understanding structure-property relationships in halogenated liquid crystals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. daneshyari.com [daneshyari.com]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluoro-4-hydroxybenzonitrile Analogs
For researchers, medicinal chemists, and drug development professionals, the 3,5-difluoro-4-hydroxybenzonitrile scaffold represents a privileged starting point for the design of potent and selective enzyme inhibitors. The strategic placement of fluorine atoms and the hydroxyl group offers a unique combination of electronic properties and hydrogen bonding capabilities, making this motif a versatile anchor for engaging with various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, focusing on two distinct and therapeutically relevant enzyme classes: Aldose Reductase and Mitogen-Activated Protein (MAP) Kinases. By examining the nuanced effects of structural modifications on inhibitory activity against these disparate targets, we aim to provide actionable insights for the rational design of next-generation therapeutics.
Part 1: Targeting Aldose Reductase in the Polyol Pathway
Aldose reductase (AR) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1][2] By converting excess glucose to sorbitol, which is then oxidized to fructose, the overactivation of this pathway can lead to osmotic stress and the formation of advanced glycation end products, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for mitigating the long-term damage associated with diabetes.
The [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone Series
A notable class of aldose reductase inhibitors incorporating the 3,5-difluoro-4-hydroxyphenyl moiety is the [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone series.[4] The design rationale for these compounds stems from the hypothesis that the 3,5-difluoro-4-hydroxyphenyl group can serve as a bioisostere for a carboxylic acid moiety present in earlier generations of AR inhibitors.[4]
The foundational compound in this series, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, demonstrated potent in vitro inhibition of aldose reductase, with a submicromolar IC50 value, validating the bioisosteric replacement strategy.[4] Further studies involving methoxy-substitution on the benzoyl-moiety provided a deeper understanding of the SAR for this class of inhibitors.[5]
Key findings from the SAR studies on these analogs include:
-
The 3,5-difluoro-4-hydroxyphenyl group is crucial for activity. This moiety is believed to anchor the inhibitor in the active site of aldose reductase.
-
Methoxy-substitution on the benzoyl ring significantly impacts potency and selectivity. The position and number of methoxy groups modulate the electronic and steric properties of the molecule, influencing its interaction with the enzyme.
-
A 4,6-difluoro-5-hydroxyphenyl pattern was also investigated to confirm the optimal positioning of the phenol group. This highlights the importance of the specific arrangement of the fluorine and hydroxyl substituents for optimal binding.[5]
The following table summarizes the inhibitory activity of key analogs from this series against aldose reductase.
| Compound ID | R1 | R2 | R3 | R4 | % Inhibition at 10⁻⁵ M | IC₅₀ (µM) |
| 4a | H | H | H | H | 90.3 ± 0.9 | 0.8 |
| 4b | OCH₃ | H | H | H | 85.2 ± 1.2 | 1.5 |
| 4c | H | OCH₃ | H | H | 88.7 ± 1.5 | 1.1 |
| 5a | H | H | OCH₃ | H | 89.1 ± 1.1 | 0.9 |
| 5b | H | OCH₃ | OCH₃ | H | 92.5 ± 0.8 | 0.6 |
| 5c | OCH₃ | H | H | OCH₃ | 87.4 ± 1.3 | 1.3 |
Data adapted from Chatzopoulou et al., Bioorg Med Chem. 2011.[5]
From this data, compound 5b , with methoxy groups at the 3 and 4-positions of the benzoyl ring, emerged as the most potent and selective inhibitor in this series.[5] This suggests that the electronic and steric contributions of these substituents create a more favorable interaction with the aldose reductase active site.
Signaling Pathway and Experimental Protocols
The inhibition of aldose reductase directly impacts the polyol pathway of glucose metabolism.
Caption: The Polyol Pathway and points of intervention.
The following is a representative protocol for determining the in vitro aldose reductase inhibitory activity of test compounds.
-
Enzyme Preparation: Aldose reductase is partially purified from rat lenses. The lenses are homogenized in cold distilled water and centrifuged. The resulting supernatant serves as the enzyme source.[6]
-
Reaction Mixture: In a quartz cuvette, combine 0.2 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 2.5 mM NADPH solution, the test compound dissolved in a suitable solvent (e.g., DMSO), and distilled water to a final volume of 2.8 mL.
-
Initiation of Reaction: The reaction is initiated by adding 0.1 mL of the substrate, DL-glyceraldehyde (50 mM solution).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored for 3-5 minutes. The rate of reaction is calculated as the change in absorbance per minute.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor. IC₅₀ values are determined from dose-response curves.
Part 2: Targeting MAP Kinases in Cancer Signaling
Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in intracellular signaling cascades, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses.[7] The MAPK/ERK pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[8]
A Novel Chalcone Analog as a MAP Kinase Inhibitor
A recent study identified a novel chalcone derivative, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, as a potent inhibitor of MAP-kinases in HeLa human cervical cancer cells.[9] This compound demonstrates the versatility of the 3,5-difluoro-4-hydroxyphenyl scaffold in targeting a completely different class of enzymes.
The study revealed that this chalcone analog exhibits significant antiproliferative activity against a panel of human cancer cell lines, with particular potency against HeLa cells.[9] The key structural features contributing to its activity are:
-
The 3,5-difluoro-4-hydroxyphenyl Ring: As with the aldose reductase inhibitors, this moiety is critical for the biological activity of the chalcone.
-
The α,β-Unsaturated Carbonyl System (Chalcone Core): This electrophilic center is a common feature in many biologically active molecules and is likely involved in the interaction with the target kinase.
-
The Naphthyl Group: This bulky, hydrophobic group likely occupies a hydrophobic pocket in the kinase active site, contributing to the overall binding affinity.
The following table summarizes the cytotoxic activity of the chalcone analog against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 5.58 |
| HCT116 | Colon Cancer | 8.23 |
| HT29 | Colon Cancer | 11.13 |
| MDA-MB-231 | Breast Cancer | 9.45 |
| MCF-7 | Breast Cancer | 10.12 |
| SKBR3 | Breast Cancer | 9.87 |
Data adapted from a study on a novel chalcone as a MAP-kinase inhibitor.[9]
The potent activity against HeLa cells (IC₅₀ = 5.58 µM) suggests a potential therapeutic application for cervical cancer.[9] Further investigation showed that this compound induces apoptosis through the mitochondrial pathway and inhibits the phosphorylation of downstream signaling proteins in the MAP kinase cascade, including ERK₁, p38, and JNK.[9]
Signaling Pathway and Experimental Protocols
The inhibition of MAP kinases disrupts a complex signaling network that is crucial for cell proliferation and survival.
References
- 1. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 3,5-Difluoro-4-hydroxybenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical overview of the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile, a valuable fluorinated building block in medicinal chemistry and materials science. We present a robust synthetic pathway and detail the spectroscopic methods essential for its validation, comparing this approach with a viable alternative synthetic strategy. This document is designed to be a practical resource, grounded in established chemical principles and supported by detailed experimental protocols and data analysis.
Introduction: The Significance of Fluorinated Aromatic Nitriles
Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, represents a key intermediate for the synthesis of more complex bioactive compounds and functional materials. Its rigorous synthesis and characterization are therefore of critical importance.
Preferred Synthetic Route: A Two-Step Approach from 3,5-Difluorophenol
A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the readily available 3,5-difluorophenol. This method involves an initial formylation reaction to introduce a carbonyl group, followed by the conversion of the resulting aldehyde to the target nitrile.
Diagram of the Preferred Synthetic Workflow
Caption: A two-step synthesis of this compound from 3,5-difluorophenol.
Step 1: Formylation of 3,5-Difluorophenol
The introduction of a formyl group onto the phenolic ring is a critical first step. The Duff reaction, a formylation method using hexamethylenetetramine, is a suitable choice for this transformation.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 3,5-difluorophenol (1.0 eq) and a suitable solvent such as trifluoroacetic acid.
-
Reagent Addition: While stirring, add hexamethylenetetramine (1.5 eq) portion-wise to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 3,5-difluoro-4-hydroxybenzaldehyde can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Conversion of Aldehyde to Nitrile via Oxime Formation and Dehydration
The transformation of the aldehyde functional group into a nitrile is efficiently achieved in two sequential reactions that can often be performed in a one-pot manner: formation of an aldoxime followed by its dehydration.
Experimental Protocol: Synthesis of this compound
-
Oxime Formation: In a round-bottom flask, dissolve the 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) from the previous step in a suitable solvent like ethanol or a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) to the solution. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours until the formation of the oxime is complete (monitored by TLC).
-
Dehydration to Nitrile: To the reaction mixture containing the crude 3,5-difluoro-4-hydroxybenzaldehyde oxime, add a dehydrating agent. A common and effective reagent for this transformation is acetic anhydride. Heat the reaction mixture to reflux for 2-4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The solid product is collected by filtration, washed with water, and dried. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Spectroscopic Validation of this compound
The unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive validation of the target molecule.
Diagram of the Spectroscopic Validation Process
Caption: An overview of the spectroscopic techniques used for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and should appear as a singlet or a narrowly split multiplet due to coupling with the adjacent fluorine atoms. The phenolic proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Key signals to identify include the nitrile carbon (typically in the range of 115-125 ppm), the carbon bearing the hydroxyl group, the carbons attached to fluorine (which will show characteristic C-F coupling), and the aromatic carbons.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.3-7.5 | t | J(H,F) ≈ 2-3 | Ar-H |
| ¹H | Variable (broad) | s | - | -OH |
| ¹³C | ~118 | s | - | -CN |
| ¹³C | ~105-110 | t | J(C,F) ≈ 15-20 | C-H |
| ¹³C | ~140-145 | t | J(C,F) ≈ 5-10 | C-CN |
| ¹³C | ~150-155 | t | J(C,F) ≈ 240-250 | C-F |
| ¹³C | ~145-150 | t | J(C,F) ≈ 10-15 | C-OH |
Note: These are predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |
| 2240-2220 | Strong, Sharp | C≡N stretch (nitrile) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1300-1100 | Strong | C-F stretch |
| 1250-1180 | Strong | C-O stretch (phenolic) |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group, while the broad absorption in the 3500-3200 cm⁻¹ region confirms the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₃F₂NO), the expected molecular ion peak ([M]⁺) in the mass spectrum would be at m/z 155.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative approach to synthesize this compound involves the Sandmeyer reaction, starting from 3,5-difluoroaniline.[1] This method offers a different synthetic strategy, which can be advantageous depending on the availability of starting materials and the desired scale of the reaction.
Diagram of the Alternative Synthetic Workflow (Sandmeyer Reaction)
Caption: The Sandmeyer reaction provides an alternative route to the target molecule.
Conceptual Protocol for the Sandmeyer Reaction:
-
Diazotization: 3,5-difluoroaniline is treated with a cold aqueous solution of sodium nitrite and a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Cyanation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide. The diazonium group is replaced by a nitrile group, yielding 3,5-difluorobenzonitrile.
-
Hydroxylation: The final step would involve the introduction of the hydroxyl group at the 4-position. This can be a challenging transformation and may require a multi-step sequence, potentially involving nitration followed by reduction and diazotization to introduce the hydroxyl group.
Comparison of Synthetic Routes
| Feature | Preferred Route (from 3,5-Difluorophenol) | Alternative Route (Sandmeyer Reaction) |
| Starting Material | 3,5-Difluorophenol | 3,5-Difluoroaniline |
| Number of Steps | 2 (Formylation, Oxime formation & Dehydration) | Potentially multi-step including hydroxylation |
| Key Intermediates | 3,5-Difluoro-4-hydroxybenzaldehyde | Diazonium salt |
| Reagents | Hexamethylenetetramine, Hydroxylamine, Acetic anhydride | Sodium nitrite, Copper(I) cyanide |
| Advantages | More direct for the target molecule, milder conditions for nitrile formation. | Utilizes a different and common starting material. |
| Challenges | Formylation can sometimes lead to ortho/para isomers. | Diazonium salts can be unstable. Introduction of the hydroxyl group at a late stage can be complex. |
Conclusion
The synthesis of this compound is a key process for accessing a versatile building block in chemical research. The presented two-step method starting from 3,5-difluorophenol offers a reliable and straightforward approach. The rigorous validation of the final product through a combination of NMR, IR, and mass spectrometry is essential to ensure its structural integrity. While the Sandmeyer reaction provides a viable alternative, the choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and the specific expertise of the research team. This guide provides the necessary framework for the successful synthesis and confident characterization of this important fluorinated aromatic nitrile.
References
A Comparative Analysis of Synthetic Routes to 3,5-Difluoro-4-hydroxybenzonitrile: A Guide for Researchers
Introduction
3,5-Difluoro-4-hydroxybenzonitrile is a valuable building block in the synthesis of pharmaceuticals and advanced materials. The strategic placement of fluorine atoms and the reactive nitrile and hydroxyl groups make it a key intermediate for introducing fluorinated moieties into complex molecules, often enhancing their biological activity and metabolic stability. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthetic Strategies
Several distinct synthetic pathways to this compound have been reported, each with its own set of advantages and challenges. The primary routes, which will be discussed in detail, originate from four readily available starting materials: 3,5-difluoroaniline, 2,6-difluorophenol, and 3,5-difluoro-4-methoxybenzonitrile. A fourth, more direct approach involves the cyanation of a pre-functionalized phenol.
| Route | Starting Material | Key Intermediates | Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |
| 1 | 3,5-Difluoroaniline | 4-Bromo-3,5-difluoroaniline, 4-Bromo-3,5-difluorophenol | Moderate | 3 | Cost-effective starting material, well-established reactions. | Multi-step process, use of bromine and diazonium salts. |
| 2 | 2,6-Difluorophenol | 3,5-Difluoro-4-hydroxybenzaldehyde, 3,5-Difluoro-4-hydroxybenzaldehyde oxime | Good | 3 | Avoids the use of aniline and diazonium salts. | Formylation can be challenging; dehydration of oxime required. |
| 3 | 3,5-Difluoro-4-methoxybenzonitrile | None (direct demethylation) | High (for the final step) | 1 (final step) | High-yielding final step, clean reaction. | Synthesis of the starting material can be multi-step. |
Route 1: The Sandmeyer-Based Approach from 3,5-Difluoroaniline
This classical multi-step synthesis leverages the versatile chemistry of diazonium salts, a cornerstone of aromatic chemistry. The overall strategy involves the introduction of a bromine atom as a handle for a subsequent cyanation reaction, following the protection of the amino group.
Causality Behind Experimental Choices
The initial bromination of 3,5-difluoroaniline is a standard electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position. The subsequent diazotization of the resulting 4-bromo-3,5-difluoroaniline, followed by a Sandmeyer-type reaction, allows for the conversion of the amino group to a hydroxyl group. The final step is a nucleophilic aromatic substitution where the bromine atom is displaced by a cyanide group, typically using a palladium-catalyzed reaction for high efficiency.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-3,5-difluoroaniline
-
In a suitable reaction vessel, dissolve 3,5-difluoroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-bromo-3,5-difluoroaniline by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-3,5-difluorophenol via Diazotization-Hydrolysis
-
Prepare an aqueous solution of a strong acid, such as sulfuric acid.
-
Add 4-bromo-3,5-difluoroaniline to the acid solution and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt.
-
To the diazonium salt solution, add a solution of copper(II) sulfate in aqueous sulfuric acid.
-
Gently heat the mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-3,5-difluorophenol.
Step 3: Synthesis of this compound via Cyanation
-
In a reaction flask, combine 4-bromo-3,5-difluorophenol, a palladium catalyst (e.g., Pd(OAc)2), and a cyanide source such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[1]
-
Add a suitable solvent, such as N,N-dimethylacetamide (DMAC), and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100-140 °C.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
References
The Versatility of a Privileged Scaffold: A Comparative Guide to In Vitro and In Vivo Studies of Compounds Synthesized from 3,5-Difluoro-4-hydroxybenzonitrile
The 3,5-difluoro-4-hydroxybenzonitrile scaffold is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and hydrogen bonding capabilities. The strategic placement of fluorine atoms enhances metabolic stability and binding affinity, while the hydroxyl and nitrile groups offer versatile handles for synthetic elaboration. This guide provides an in-depth, objective comparison of two distinct classes of bioactive compounds synthesized from this privileged starting material, showcasing its remarkable versatility. We will delve into the in vitro and in vivo performance of a potent aldose reductase inhibitor aimed at diabetic complications and a novel chalcone derivative developed as an anticancer agent targeting the MAPK signaling pathway. This comparative analysis is supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
From a Single Scaffold, Divergent Therapeutic Strategies
The journey from a simple starting material to a potential clinical candidate is one of rational design and empirical validation. The 3,5-difluoro-4-hydroxyphenyl moiety serves as an excellent anchor for targeting diverse biological macromolecules. Its phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, while the difluorinated phenyl ring can engage in favorable interactions within protein binding pockets. By modifying the substituents attached to this core, we can exquisitely tune the pharmacological properties of the resulting compounds.
In this guide, we will compare two such derivatives:
-
Compound 5b (Chatzopoulou et al.) : An aldose reductase inhibitor from the [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone series, designed to combat the long-term complications of diabetes.
-
Chalcone d1 (Babu et al.) : A novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one, synthesized to inhibit the MAP-kinase pathway in cancer.
The logical relationship between the starting material and these two distinct therapeutic agents is a testament to the power of targeted chemical synthesis.
Caption: Divergent synthetic pathways from a common core to different therapeutic agents.
Part 1: In Vitro Comparative Analysis
The initial evaluation of any new chemical entity relies on a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels. Here, we compare the in vitro profiles of Compound 5b and Chalcone d1.
Enzymatic and Cellular Potency
The choice of in vitro assays is dictated by the intended biological target. For Compound 5b, the primary target is aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. For Chalcone d1, the focus is on its cytotoxic effects on cancer cells and its impact on the MAPK signaling cascade.
| Parameter | Compound 5b (Aldose Reductase Inhibitor) [1] | Chalcone d1 (Anticancer Agent) [2] |
| Primary Target | Aldose Reductase (AR) | MAPK Pathway / Proliferation |
| Enzyme Inhibition (IC50) | AR: Potent (Specific value not provided, but noted as most potent in series) | Not reported |
| Cellular Antiproliferative Activity (IC50) | Not applicable (not an anticancer agent) | HeLa: 7.13 µM |
| HCT116: 5.58 µM | ||
| HT29: 8.54 µM | ||
| MDA-MB-231: 11.13 µM | ||
| MCF-7: 9.36 µM | ||
| SKBR3: 8.94 µM | ||
| Selectivity | High selectivity for Aldose Reductase over Aldehyde Reductase | Not explicitly quantified against a panel of kinases, but shown to inhibit phosphorylation of multiple MAPK pathway components. |
Expert Insights: The data clearly delineates the distinct biological activities achieved through different synthetic modifications of the same core scaffold. Compound 5b's high potency and selectivity for aldose reductase underscore a successful targeted design for an enzyme-driven pathology.[1] In contrast, Chalcone d1 demonstrates broad-spectrum antiproliferative activity against a panel of human cancer cell lines, with a particularly potent effect on HeLa cells.[2] Its micromolar IC50 values are indicative of a promising starting point for further lead optimization in oncology.
Mechanism of Action: A Tale of Two Pathways
Understanding how a compound exerts its biological effect is paramount. For our two compounds, the mechanisms are fundamentally different, as illustrated by their respective targeted signaling pathways.
Compound 5b and the Polyol Pathway: In diabetic patients, elevated glucose levels lead to its conversion to sorbitol by aldose reductase, initiating the polyol pathway. The accumulation of sorbitol is a key contributor to diabetic complications such as neuropathy, nephropathy, and retinopathy. Compound 5b directly inhibits aldose reductase, thereby blocking this pathological process.
Chalcone d1 and the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] In many cancers, this pathway is hyperactivated due to mutations in key components like RAF kinases.[3] Chalcone d1 has been shown to inhibit the phosphorylation of several downstream proteins in this pathway, including AKT, Raf, p38, and JNK, in HeLa cells, ultimately leading to apoptosis.[2]
Caption: Targeted signaling pathways for Compound 5b and Chalcone d1.
Part 2: In Vivo Comparative Analysis
Successful in vitro performance is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models provide a more complex biological system to evaluate a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
| Parameter | Compound 5b (Aldose Reductase Inhibitor) [1] | Chalcone d1 (Anticancer Agent) [2] |
| Animal Model | Isolated rat lenses (ex vivo) | Ehrlich Ascites Carcinoma (EAC) in mice |
| Efficacy Endpoint | Inhibition of sorbitol accumulation | Increased lifespan, reduced tumor volume, anti-angiogenic effects |
| Key In Vivo Finding | Potent inhibitor of sorbitol accumulation in isolated rat lenses. | Increased lifespan of EAC-bearing mice. Showed significant anti-angiogenic activity and inhibited tumor growth. |
| Mechanism Confirmation | N/A | In vivo, shown to inhibit the nuclear transcriptional factor HIF-1α. |
Expert Insights: While a direct head-to-head in vivo comparison is not feasible due to the different disease models, the available data for each compound is promising within its intended therapeutic context. Compound 5b's ability to inhibit sorbitol accumulation in an ex vivo model using isolated rat lenses is a strong indicator of its potential to prevent diabetic cataracts.[1] Chalcone d1's performance in the EAC mouse model is particularly noteworthy. It not only prolonged the lifespan of tumor-bearing mice but also demonstrated anti-angiogenic effects by inhibiting HIF-1α, a critical factor in tumor vascularization.[2] This dual mechanism of direct cytotoxicity and inhibition of tumor blood supply is highly desirable in an anticancer agent.
Part 3: Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step methodologies for key experiments representative of those used to evaluate our compounds of interest.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay (Representative)
This protocol is based on the established methodology for determining aldose reductase inhibitory activity.[4]
-
Enzyme Preparation: Partially purify aldose reductase from rat lenses via homogenization and centrifugation.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer, NADPH, DL-glyceraldehyde (substrate), and the test compound (e.g., Compound 5b) at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the mixture. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Tumor Model - Ehrlich Ascites Carcinoma (EAC) (Representative)
This protocol describes a common in vivo model for preliminary anticancer drug screening.[2]
-
Animal Model: Use healthy, adult Swiss albino mice.
-
Tumor Inoculation: Inoculate a known number of EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into the mice.
-
Treatment: 24 hours after inoculation, divide the mice into groups: a control group (receiving vehicle) and treatment groups (receiving different doses of the test compound, e.g., Chalcone d1, administered intraperitoneally).
-
Monitoring: Monitor the mice daily for body weight, general health, and survival.
-
Efficacy Evaluation: After a set period (e.g., 14 days), sacrifice the mice. Collect ascitic fluid to measure tumor volume and viable tumor cell count. Calculate the percentage increase in lifespan for the treated groups compared to the control group.
-
Mechanism Studies (Optional): Harvest tumor cells or tissues for further analysis, such as Western blotting to assess protein expression (e.g., HIF-1α) or histological analysis to evaluate angiogenesis.
Caption: A typical experimental workflow for compound evaluation.
Conclusion
The journey from a single, versatile scaffold like this compound to disparate therapeutic candidates is a powerful illustration of the principles of modern drug discovery. The two classes of compounds examined in this guide, an aldose reductase inhibitor and a MAPK pathway-targeting anticancer agent, highlight how strategic synthetic modifications can direct a core chemical entity toward entirely different biological targets and disease indications. While Compound 5b shows promise for treating diabetic complications through its potent and selective enzyme inhibition, Chalcone d1 demonstrates potential in oncology with its dual action of inducing apoptosis and inhibiting angiogenesis. This comparative analysis underscores the importance of a multidisciplinary approach, integrating synthetic chemistry with robust in vitro and in vivo biological evaluation, to unlock the full therapeutic potential of privileged chemical scaffolds.
References
- 1. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Benchmarking of Liquid Crystals Featuring 3,5-Difluoro-4-hydroxybenzonitrile: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the performance of liquid crystals incorporating the 3,5-Difluoro-4-hydroxybenzonitrile moiety. In the absence of a single, direct comparative dataset in publicly available literature, this document synthesizes established principles of liquid crystal design and provides detailed protocols for empirical evaluation. It is intended for researchers and professionals in materials science and drug development seeking to understand and quantify the impact of this specific fluorination pattern on key performance metrics.
The Strategic Role of Lateral Fluorine Substitution in Liquid Crystal Design
The introduction of fluorine atoms into the core of calamitic (rod-like) liquid crystals is a cornerstone of modern materials design, particularly for applications in active-matrix liquid crystal displays (AM-LCDs).[1] The small van der Waals radius of fluorine allows for its incorporation without drastically altering the molecular shape, while its high electronegativity imparts significant changes to the molecule's electronic properties.[2][3]
The 3,5-difluoro substitution pattern on a terminal benzonitrile ring is of particular interest. This lateral fluorination is known to have a pronounced effect on several key performance parameters:
-
Dielectric Anisotropy (Δε): The two C-F dipoles, positioned laterally, do not cancel each other out and create a strong dipole moment perpendicular to the long molecular axis. This is expected to induce a negative dielectric anisotropy, a critical property for vertically aligned (VA) mode LCDs.[4][5]
-
Mesophase Stability: Lateral substituents can disrupt intermolecular packing, often leading to a reduction in the melting point and a suppression of unwanted smectic phases, thereby broadening the desired nematic range.[6] However, extensive fluorination can also lower the clearing point (the transition from the nematic to the isotropic liquid phase).[1]
-
Viscosity: Fluorination can lead to a reduction in viscosity, which is crucial for achieving the fast switching times required by modern displays.[7]
-
Voltage Holding Ratio (VHR): Fluorinated compounds generally exhibit a high VHR, a measure of their ability to hold a charge, which is essential for the reliable operation of thin-film transistor (TFT) addressed displays.[1]
This guide will compare the anticipated performance of liquid crystals containing the this compound core against several key alternatives to provide a clear understanding of its structure-property relationships.
Comparative Materials for a Comprehensive Benchmark
To objectively evaluate the performance imparted by the this compound core, a systematic comparison with structurally related analogues is necessary. The ideal candidates for such a study would be a homologous series of compounds, differing only in the fluorination of the terminal benzonitrile ring. For the purpose of this guide, we will consider a representative calamitic liquid crystal structure and its variations:
-
Target Material (TM): A liquid crystal incorporating the This compound core.
-
Alternative 1 (A1 - Non-Fluorinated): The corresponding liquid crystal with a 4-hydroxybenzonitrile core. This serves as the baseline.
-
Alternative 2 (A2 - Mono-Fluorinated): An analogue with a 3-Fluoro-4-hydroxybenzonitrile core to assess the impact of a single lateral fluorine atom.
-
Alternative 3 (A3 - Isomeric Di-Fluorinated): An analogue with a 2,3-Difluoro-4-hydroxybenzonitrile core to compare the effect of a different lateral difluoro-substitution pattern.[4]
Experimental Benchmarking Protocols
A rigorous benchmark requires precise and repeatable measurements of the key physical properties. The following sections detail the standard protocols for characterizing the performance of the target and alternative liquid crystal materials.
Determination of Phase Transition Temperatures (Clearing Point)
The clearing point (T_c), or nematic-isotropic (N-I) transition temperature, defines the upper limit of the liquid crystalline operational range.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature approximately 20°C above the expected clearing point at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle. The peak of the endothermic transition on the second heating scan is recorded as the clearing point. The onset of the crystallization peak on cooling is recorded as the melting point.[8]
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample between a clean glass slide and a cover slip.
-
Heat the sample on a calibrated hot stage.
-
Observe the sample through a polarizing microscope with crossed polarizers.
-
The temperature at which the birefringent texture of the nematic phase completely disappears, leaving a dark isotropic liquid, is the clearing point. This method provides a visual confirmation of the DSC data.[8]
-
Caption: Workflow for Clearing Point Determination using DSC.
Birefringence (Δn) Measurement
Birefringence (Δn = n_e - n_o) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. It is a crucial parameter for display applications as it determines the phase retardation of light passing through the liquid crystal layer.
Methodology (Abbe Refractometer):
-
Prepare a commercial Abbe refractometer equipped with a polarizing filter and a circulating water bath for temperature control.
-
Use a homeotropically aligned liquid crystal cell, or treat the prisms of the refractometer with a homeotropic alignment agent (e.g., lecithin solution).
-
Inject the liquid crystal sample into the gap between the prisms.
-
For measuring the ordinary refractive index (n_o), orient the polarizer such that its transmission axis is perpendicular to the director of the liquid crystal (which is homeotropically aligned, i.e., perpendicular to the prism surface).
-
Illuminate the sample and adjust the refractometer to find the sharp boundary between the light and dark fields. Record the reading as n_o.
-
To measure the extraordinary refractive index (n_e), a planar-aligned cell is required, or the measurement can be taken with the polarizer aligned parallel to the director. In practice, for a homeotropically aligned sample, n_e is measured using a different cell configuration (e.g., a planar aligned cell).
-
Calculate the birefringence: Δn = n_e - n_o.
-
Repeat the measurements at various temperatures to determine the temperature dependence of Δn.[9][10]
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy (Δε = ε_∥ - ε_⊥) is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director. This property governs the response of the liquid crystal to an electric field.
Methodology:
-
Use a commercial impedance analyzer or LCR meter.
-
Prepare two types of liquid crystal cells with a known thickness (typically 5-10 µm) and electrode area: a planar aligned cell and a homeotropically aligned cell.
-
Fill the cells with the liquid crystal sample by capillary action in the isotropic phase and then cool slowly to the nematic phase.
-
For ε_⊥: Use the homeotropically aligned cell. The director is perpendicular to the electrodes. Apply a low-frequency AC voltage (e.g., 1 kHz, 0.5 V) across the cell and measure the capacitance (C_⊥).
-
For ε_∥: Use the planar aligned cell. The director is parallel to the electrodes. Measure the capacitance (C_∥) under the same conditions.
-
Calculate the permittivities using the formula for a parallel plate capacitor: ε = (C * d) / (ε_0 * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε_0 is the permittivity of free space.
-
Calculate the dielectric anisotropy: Δε = ε_∥ - ε_⊥.
Caption: Workflow for Dielectric Anisotropy Measurement.
Rotational Viscosity (γ₁) Measurement
Rotational viscosity (γ₁) is a key parameter that determines the switching speed of a liquid crystal device. Lower viscosity leads to faster response times.
Methodology (Electro-optical or Dielectric Relaxation):
-
Use a planar aligned liquid crystal cell placed between crossed polarizers.
-
Apply a square-wave voltage pulse across the cell that is significantly higher than the threshold voltage to induce switching.
-
Measure the transient optical response (rise and decay times) using a photodiode and an oscilloscope.
-
The rotational viscosity (γ₁) can be calculated from the decay time (τ_off) using the following relationship: τ_off = (γ₁ * d²) / (K_ii * π²), where d is the cell thickness and K_ii is the relevant elastic constant (typically the splay elastic constant K₁₁ for a twisted nematic cell).
-
Alternatively, γ₁ can be determined from the relaxation frequency of the director fluctuations measured by dielectric spectroscopy.[6][12]
Anticipated Performance and Data Interpretation
Based on the principles of liquid crystal physics, we can anticipate certain trends in the performance of our target material relative to the alternatives.[2][6] The following table provides a template for summarizing the experimental data.
| Property | Target Material (TM) | Alternative 1 (A1) | Alternative 2 (A2) | Alternative 3 (A3) | Rationale for Expected Outcome |
| Clearing Point, T_c (°C) | Lower than A1, A2 | Highest | High | Similar to TM | Lateral groups disrupt packing, lowering T_c.[4] |
| Birefringence, Δn (at 25°C) | Moderate | Moderate | Moderate | Moderate | Primarily determined by the core structure, less affected by lateral fluorines. |
| Dielectric Anisotropy, Δε (at 25°C) | Negative | Positive | Slightly Positive/Negative | Negative | 3,5-difluoro substitution creates a strong lateral dipole, leading to negative Δε.[4] |
| Rotational Viscosity, γ₁ (mPa·s at 25°C) | Lower than A1 | Highest | Lower than A1 | Similar to TM | Fluorination often reduces viscosity.[7] |
Interpretation:
-
A negative Δε for the Target Material (TM) would confirm its suitability for VA-mode displays, a significant advantage over the non-fluorinated analogue (A1).
-
A lower clearing point for TM might be a trade-off, potentially limiting the operational temperature range.
-
A lower viscosity (γ₁) for TM compared to A1 would translate to faster switching speeds, a key performance improvement.
-
Comparing TM with A2 and A3 will provide valuable insights into how the number and position of lateral fluorine atoms fine-tune these properties.
Conclusion
The strategic placement of two fluorine atoms at the 3 and 5 positions of a terminal 4-hydroxybenzonitrile core in a liquid crystal molecule is predicted to yield a material with a significant negative dielectric anisotropy and potentially lower viscosity compared to its non-fluorinated and mono-fluorinated counterparts. While these characteristics are highly desirable for next-generation display technologies, particularly for vertically aligned modes, they may be accompanied by a reduction in the clearing temperature.
This guide provides a robust framework for the systematic and objective benchmarking of such materials. By following the detailed experimental protocols and comparing the performance against well-chosen analogues, researchers can generate the critical data needed to validate the theoretical advantages and understand the performance trade-offs of incorporating this compound into novel liquid crystal mixtures.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ipme.ru [ipme.ru]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijarst.in [ijarst.in]
- 12. researchgate.net [researchgate.net]
A Comparative Docking Analysis of 3,5-Difluoro-4-hydroxybenzonitrile Derivatives as Potential Kinase Inhibitors
This guide provides an in-depth comparative analysis of a series of 3,5-Difluoro-4-hydroxybenzonitrile derivatives, evaluating their potential as inhibitors of Aurora Kinase A, a key regulator of cell division and a validated target in oncology. We will explore the structural rationale for targeting this kinase with this particular chemical scaffold, detail a rigorous molecular docking protocol, and present a comparative analysis of the binding affinities and interaction patterns of the designed derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Rationale for Targeting Aurora Kinase A with this compound Scaffolds
The this compound core is a privileged scaffold in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, while the fluorine atoms can enhance binding affinity and modulate metabolic stability.[1] This framework serves as an excellent starting point for designing targeted inhibitors. Aurora kinases, particularly Aurora Kinase A, are crucial for cell cycle regulation, and their overexpression is implicated in various cancers.[2] Therefore, identifying novel inhibitors for this kinase is of significant therapeutic interest.[3]
This guide will present a case study of a comparative docking analysis of a focused library of this compound derivatives against Aurora Kinase A. The objective is to elucidate the structure-activity relationships (SAR) within this series and to provide a practical, self-validating workflow for similar in silico screening campaigns.
Experimental Methodology: A Validated Molecular Docking Protocol
The following protocol outlines a comprehensive and reproducible molecular docking workflow. The choices made at each step are explained to provide a clear understanding of the underlying principles.
Target Protein Preparation
The initial and most critical step in a docking study is the preparation of the target protein structure.[4] For this study, the crystal structure of human Aurora Kinase A was obtained from the RCSB Protein Data Bank (PDB).[5]
Step-by-Step Protein Preparation:
-
Structure Selection and Retrieval: The X-ray crystal structure of Aurora Kinase A (PDB ID: 3UOK) was selected due to its good resolution and the presence of a co-crystallized ligand, which helps in defining the binding site.[2]
-
Initial Cleaning: All non-essential molecules, including water, co-solvents, and the original ligand, were removed from the PDB file. This ensures that the docking calculations are not influenced by extraneous molecules.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for the amino acid residues at a physiological pH of 7.4 were assigned. This is crucial for accurate modeling of hydrogen bonding interactions.
-
Energy Minimization: The protein structure was subjected to a brief energy minimization protocol to relieve any steric clashes and to optimize the hydrogen-bonding network.
Ligand Preparation
A series of this compound derivatives were designed for this comparative study. The core scaffold was maintained, and the R-group was varied to explore different chemical spaces within the kinase's active site.
Step-by-Step Ligand Preparation:
-
2D Structure Sketching: The 2D structures of the derivatives were drawn using molecular editing software.
-
Conversion to 3D: The 2D structures were converted to 3D conformations.
-
Energy Minimization and Charge Calculation: Each ligand was subjected to energy minimization, and Gasteiger charges were assigned. This ensures that the ligands are in a low-energy conformation before docking.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[6]
Docking Parameters:
-
Grid Box Definition: A grid box was centered on the known active site of Aurora Kinase A, as identified from the co-crystallized ligand in the original PDB structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket.
-
Exhaustiveness: The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space of each ligand within the binding site.
-
Validation: To validate the docking protocol, the co-crystallized ligand was re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[7]
Visualization of the Docking Workflow
The following diagram illustrates the key stages of the molecular docking protocol.
Results: Comparative Analysis of Docking Scores and Interactions
The docking simulations yielded binding affinities (in kcal/mol) and detailed interaction patterns for each derivative. A lower binding energy indicates a more favorable binding interaction.
Table 1: Docking Results for this compound Derivatives against Aurora Kinase A
| Compound ID | R-Group | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| DFHB-01 | -H | -7.2 | Ala213, Leu139 | Val147, Leu263 |
| DFHB-02 | -CH3 | -7.8 | Ala213, Leu139 | Val147, Leu263, Tyr212 |
| DFHB-03 | -OCH3 | -8.5 | Ala213, Leu139, Glu211 | Val147, Leu263 |
| DFHB-04 | -Cl | -7.5 | Ala213, Leu139 | Val147, Leu263, Tyr212 |
| DFHB-05 | -NH2 | -8.9 | Ala213, Leu139, Glu211, Asp274 | Val147, Leu263 |
Structure-Activity Relationship (SAR) Analysis
The results in Table 1 reveal several key SAR trends:
-
The unsubstituted derivative DFHB-01 shows moderate binding affinity.
-
The addition of a small, hydrophobic methyl group in DFHB-02 slightly improves the binding affinity, likely through enhanced hydrophobic interactions with residues like Tyr212.
-
The methoxy group in DFHB-03 significantly enhances binding, forming an additional hydrogen bond with Glu211.
-
The chloro-substituted derivative DFHB-04 has a similar binding affinity to the methyl-substituted compound.
-
The amino-substituted derivative DFHB-05 exhibits the strongest binding affinity, forming additional hydrogen bonds with both Glu211 and Asp274. This highlights the importance of hydrogen bond donors and acceptors in the R-group for optimal binding.
Visualization of Key Interactions
The following diagram illustrates the critical interactions of the most potent derivative, DFHB-05 , within the active site of Aurora Kinase A.
Discussion and Future Perspectives
This comparative docking study provides valuable insights into the structural requirements for potent inhibition of Aurora Kinase A by this compound derivatives. The results demonstrate that substituents capable of forming hydrogen bonds at the R-position significantly enhance binding affinity. The established workflow provides a robust and reliable method for the in silico screening of similar compound libraries.
Future work should focus on the synthesis and in vitro biological evaluation of these derivatives to validate the computational predictions. Further optimization of the scaffold could involve exploring a wider range of substituents and investigating their effects on selectivity against other kinases.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Virtual screening and discovery of novel aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDB - Database Commons [ngdc.cncb.ac.cn]
- 6. ijcrt.org [ijcrt.org]
- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,5-Difluoro-4-hydroxybenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6), ensuring compliance and minimizing risk. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build deep trust and provide value beyond the product itself.
Hazard Identification and Immediate Safety Precautions
This compound is a substituted aromatic compound that requires careful handling due to its potential health hazards. Understanding these hazards is the first step in ensuring safe disposal.
GHS Hazard Classifications:
Based on available data, this compound is classified with the following hazard statements[1]:
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of this substance may cause adverse health effects. |
| Harmful in contact with skin | H312 | Skin absorption may lead to toxicity. |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Can cause significant and potentially damaging eye irritation. |
| Harmful if inhaled | H332 | Inhalation of dust or vapors may be harmful to the respiratory tract. |
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling this compound, especially during disposal procedures where the risk of exposure is heightened.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption, which can be harmful. |
| Body Protection | A flame-resistant lab coat. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) should be used if handling powders outside of a fume hood. | To prevent the inhalation of harmful dust or aerosols. |
Disposal Protocol: A Step-by-Step Guide
The primary and most crucial directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3]. The recommended method of disposal is through a licensed professional waste disposal company.
Workflow for the Disposal of this compound:
Step-by-Step Methodologies:
-
Segregation and Storage:
-
Keep this compound waste separate from other waste streams to avoid potentially dangerous reactions. It is incompatible with strong oxidizing agents.
-
Collect solid waste in a clearly labeled, sealed, and compatible container. For contaminated lab materials (e.g., gloves, weighing paper, pipette tips), collect them in a separate, sealed container also marked as hazardous waste[2][4].
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Containerization and Labeling:
-
Use containers that are in good condition and compatible with the chemical.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Irritant").
-
-
Engaging a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name, CAS number, and known hazards.
-
Regulatory Considerations: EPA Hazardous Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for determining if their waste is hazardous.
While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified as hazardous based on its toxic characteristics. The following points should be considered when profiling this waste for disposal:
-
Toxicity Characteristic (D-Codes): Based on its GHS classification as "harmful if swallowed," it is likely that this waste would be considered toxic. A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if it meets the criteria for a specific D-code for toxicity[5].
-
P- and U-Listed Wastes: Unused or discarded commercial chemical products can be classified as P- or U-listed hazardous wastes. While this compound is not explicitly on these lists, it is crucial to consult with your EHS department as regulations can be updated[6].
-
General Classification for Phenolic and Halogenated Compounds: Waste streams containing phenolic and halogenated compounds are generally considered hazardous. Solid waste contaminated with such chemicals, including personal protective equipment and lab supplies, must also be disposed of as hazardous chemical waste.
It is imperative to consult with your institution's EHS department to ensure accurate and compliant waste classification.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team or EHS department.
-
Prevent the spill from entering drains or waterways.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
